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  • Product: 3,4-Dichloro-2-propylphenol
  • CAS: 54932-67-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3,4-Dichloro-2-propylphenol in Drug Development

Executive Summary 3,4-Dichloro-2-propylphenol (CAS: 54932-67-1) is a highly specialized, chlorinated, and alkylated phenol derivative that serves as a critical building block in advanced organic synthesis and pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dichloro-2-propylphenol (CAS: 54932-67-1) is a highly specialized, chlorinated, and alkylated phenol derivative that serves as a critical building block in advanced organic synthesis and pharmaceutical drug development. Characterized by its unique substitution pattern—a propyl group sandwiched between a phenolic hydroxyl and a di-chloro moiety—this compound presents specific steric and electronic properties that make it an ideal lipophilic anchor in active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physicochemical properties, details the mechanistic causality behind its regioselective synthesis, and explores its critical role in the development of leukotriene receptor antagonists.

Physicochemical Profiling & Molecular Causality

The utility of 3,4-dichloro-2-propylphenol in drug design is fundamentally driven by its physicochemical profile. The presence of the propyl and di-chloro groups imparts substantial hydrophobicity, while the phenolic hydroxyl remains available for crucial hydrogen bonding or etherification.

Quantitative Physicochemical Data

The following table summarizes the core properties of 3,4-dichloro-2-propylphenol, consolidating predictive and experimental data to guide formulation and synthetic strategies [1][1].

PropertyValueCausality in Drug Design / Synthesis
CAS Registry Number 54932-67-1Unique identifier for sourcing and regulatory tracking.
Molecular Formula C9H10Cl2ODefines the mass balance for stoichiometric calculations.
Molecular Weight 205.08 g/mol Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5.
LogP (Predicted/XLogP3) 3.65 – 4.74High lipophilicity enables the moiety to embed deeply into hydrophobic GPCR binding pockets [2][2].
Density ~1.3 ± 0.1 g/cm³Relevant for phase separations during liquid-liquid extractions in large-scale synthesis.
Boiling Point ~280.2 °C (at 760 mmHg)Indicates high thermal stability, permitting high-temperature reflux conditions during etherification.
Topological Polar Surface Area 20.2 ŲLow TPSA ensures excellent membrane permeability of the unconjugated fragment.
Hydrogen Bond Donors/Acceptors 1 / 1The single OH group serves as the primary reactive site for O-alkylation.

Advanced Synthetic Methodologies: Regioselective Halogenation

Synthesizing 3,4-dichloro-2-propylphenol from a 2-propylphenol precursor presents a significant mechanistic challenge. The direct halogenation of phenols via electrophilic aromatic substitution typically yields a mixture of products because the hydroxyl group is strongly activating and directs electrophiles to the ortho (C6) and para (C4) positions. To achieve regioselectivity at the C3 and C4 positions, specialized catalytic environments are required [2][2].

Mechanistic Causality of Solvent Selection

To override the inherent ortho/para directing nature of the phenol, Hexafluoroisopropanol (HFIP) is utilized as the solvent. HFIP is a highly polar, strongly hydrogen-bond donating fluorinated alcohol. It forms a dense hydrogen-bonded network around the phenolic hydroxyl group. This solvation drastically increases the effective steric bulk of the oxygen atom, effectively shielding the adjacent ortho (C6) position. Consequently, the electrophilic chlorine from N-chlorosuccinimide (NCS) is forced into the less sterically hindered C3 and C4 positions, yielding the desired 3,4-dichloro substitution pattern with high regioselectivity [2][2].

Protocol: Regioselective Dichlorination of 2-Propylphenol

This self-validating protocol ensures both high yield and isomeric purity by tightly controlling reaction kinetics and thermodynamics.

  • Preparation & Solvation: Dissolve 1.0 equivalent of 2-propylphenol in anhydrous HFIP to achieve a 0.2 M concentration. Purge the reaction flask with argon to prevent oxidative side reactions.

  • Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 2.1 equivalents of N-chlorosuccinimide (NCS) in small portions over 30 minutes. Causality: The low temperature suppresses the kinetic energy, preventing over-chlorination and allowing the HFIP-phenol steric shielding to dictate the substitution site.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via LC-MS to confirm the complete consumption of the monochlorinated intermediate.

  • Quenching (Self-Validation): Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ). Causality: Thiosulfate instantly reduces any unreacted NCS, halting the halogenation process and preventing the formation of polyhalogenated impurities during workup.
    
  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate pure 3,4-dichloro-2-propylphenol.
    

SyntheticWorkflow A 2-Propylphenol (Starting Material) B NCS in HFIP Solvent (Regioselective Chlorination) A->B Electrophilic Substitution C 3,4-Dichloro-2-propylphenol (CAS 54932-67-1) B->C High Yield & Regioselectivity D O-Alkylation (Alkyl Halide Linker) C->D Williamson Ether Synthesis E Tetrazole Coupling (Bioisostere Addition) D->E Nitrile to Tetrazole F Leukotriene Antagonist API (e.g., US4764521A) E->F Final Formulation

Synthetic workflow from 2-propylphenol to leukotriene antagonist APIs.

Pharmaceutical Applications: Leukotriene Antagonist APIs

The primary pharmacological application of 3,4-dichloro-2-propylphenol is its role as a precursor in the synthesis of Cysteinyl Leukotriene (CysLT1) receptor antagonists. These compounds are critical in the management of asthma and allergic rhinitis.

Notably, Eli Lilly and Company's patent US4764521A outlines the use of this specific phenol derivative to generate potent leukotriene antagonists [3][3]. By subjecting 3,4-dichloro-2-propylphenol to a Williamson ether synthesis with an alkyl dihalide (such as 1,4-dibromobutane), researchers create an intermediate that is subsequently coupled with a tetrazole ring [4][4].

Pharmacophore Causality

The resulting API (e.g., 5-[4-(2-propyl-3,4-dichlorophenoxy)butyl]-tetrazole) functions through a highly specific structure-activity relationship (SAR):

  • The Tetrazole Ring: Acts as a bioisostere for the carboxylic acid found in endogenous Leukotriene D4 (LTD4), engaging in critical ionic interactions with polar residues at the extracellular surface of the GPCR.

  • The 3,4-Dichloro-2-propylphenoxy Moiety: Mimics the hydrophobic arachidonic acid tail of LTD4. The severe lipophilicity (LogP > 3.65) of the di-chloro and propyl groups allows the drug to anchor deeply into the transmembrane lipophilic pockets of the CysLT1 receptor, resulting in robust competitive inhibition that blocks downstream intracellular calcium release and subsequent bronchoconstriction.

MechanismOfAction LTD4 Leukotriene D4 (LTD4) (Endogenous Agonist) Receptor CysLT1 Receptor (GPCR) LTD4->Receptor Binds & Activates Calcium Intracellular Ca2+ Release Receptor->Calcium Gq-Protein Signaling Antagonist 3,4-Dichloro-2-propylphenol Derivative (Antagonist) Antagonist->Receptor Competitive Inhibition Broncho Bronchoconstriction & Airway Inflammation Calcium->Broncho Smooth Muscle Contraction

Mechanism of CysLT1 receptor antagonism by 3,4-dichloro-2-propylphenol derivatives.

References

  • Guidechem - 3,4-Dicloro-2-propilfenol 54932-67-1 wiki - Es URL
  • Benchchem - 3,4-Dichloro-2-propylphenol | CAS 54932-67-1 URL
  • Google Patents - US11919865B2 - Processes for preparing AG-10, its intermediates, and salts thereof (Citing US4764521A)
  • Molaid - 3,4-二氯-2-丙基苯酚- CAS号54932-67-1 (Patent US4764521A)

Sources

Exploratory

Part 1: Core Molecular Identity and Physicochemical Characteristics

An In-depth Technical Guide to 3,4-Dichloro-2-propylphenol for Advanced Research This guide provides an in-depth examination of 3,4-Dichloro-2-propylphenol, a key chemical intermediate for professionals in research, and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,4-Dichloro-2-propylphenol for Advanced Research

This guide provides an in-depth examination of 3,4-Dichloro-2-propylphenol, a key chemical intermediate for professionals in research, and drug development. We will move beyond basic data to explore the structural nuances, predictive analytical characteristics, and synthetic strategies that are critical for its effective application in complex molecular design.

3,4-Dichloro-2-propylphenol (CAS No. 54932-67-1) is a substituted phenol derivative whose utility in organic synthesis is largely dictated by its specific arrangement of functional groups.[1] The presence of a hydroxyl group, a propyl chain, and two chlorine atoms on the aromatic ring creates a molecule with distinct reactivity and physical properties.

The propyl group at the ortho position to the hydroxyl group introduces steric hindrance that can influence the reactivity of the hydroxyl group and the adjacent ring positions. The two chlorine atoms at the 3 and 4 positions are strong electron-withdrawing groups, which significantly impact the acidity of the phenolic proton and the electron density of the aromatic ring, thereby guiding its role in electrophilic aromatic substitution reactions.[1]

Molecular Structure Visualization

The spatial arrangement of substituents on the phenol ring is fundamental to its chemical behavior.

C1 C C2 C C1->C2 C_propyl1 CH2 C1->C_propyl1 C3 C C2->C3 O_hydroxyl OH C2->O_hydroxyl C4 C C3->C4 C5 C C4->C5 Cl1 Cl C4->Cl1 C6 C C5->C6 Cl2 Cl C5->Cl2 C6->C1 C_propyl2 CH2 C_propyl1->C_propyl2 C_propyl3 CH3 C_propyl2->C_propyl3

Caption: Molecular structure of 3,4-Dichloro-2-propylphenol.

Quantitative Physicochemical Data

The following table summarizes the key computed and experimental properties of 3,4-Dichloro-2-propylphenol. These parameters are essential for predicting its behavior in various solvent systems, its potential for bioaccumulation, and for designing appropriate reaction and purification conditions.

PropertyValueSource
CAS Registry Number 54932-67-1[1][2]
Molecular Formula C₉H₁₀Cl₂O[1][2]
Molecular Weight 205.08 g/mol [1][2]
IUPAC Name 3,4-dichloro-2-propylphenol[1][2]
Canonical SMILES CCCC1=C(C=CC(=C1Cl)Cl)O[1][2]
logP 3.65 - 4.2[1][2]
Topological Polar Surface Area 20.2 Ų[2]
Rotatable Bond Count 2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]

The high logP value indicates significant hydrophobicity, suggesting low solubility in water but good solubility in nonpolar organic solvents.[1] This is a critical consideration for selecting solvent systems for both reaction and extraction protocols.

Part 2: Synthetic Strategy and Self-Validating Protocol

The synthesis of a specific isomer like 3,4-Dichloro-2-propylphenol presents a challenge in regioselectivity. Direct chlorination of 2-propylphenol can lead to a mixture of products due to the strong ortho, para-directing effect of the hydroxyl group.[1] An effective strategy involves a controlled, stepwise chlorination where reaction conditions are optimized to favor the desired isomer.

Experimental Protocol: Regioselective Chlorination of 2-Propylphenol

This protocol describes a robust method for the synthesis of 3,4-Dichloro-2-propylphenol. The choice of solvent and chlorinating agent is paramount for achieving high regioselectivity. The protocol is designed to be self-validating through in-process monitoring and definitive final characterization.

Causality Behind Experimental Choices:

  • Starting Material: 2-Propylphenol is selected as the precursor, as the propyl group is already in the desired position.[3]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is used as it is a mild and effective source of electrophilic chlorine, reducing the risk of over-chlorination compared to harsher agents like chlorine gas.

  • Solvent System: Hexafluoroisopropanol (HFIP) is a key choice. Its ability to form strong hydrogen bonds activates the NCS, enhancing its electrophilicity while modulating the reactivity of the phenol substrate to achieve high regioselectivity.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-propylphenol (1.0 eq) in hexafluoroisopropanol (HFIP) to a concentration of 0.2 M.

  • First Chlorination (para-directing): Cool the solution to 0°C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes. The hydroxyl and propyl groups will direct this first chlorination primarily to the para-position (C4).

  • In-Process Validation 1: After 2 hours of stirring at 0°C, take an aliquot from the reaction mixture. Analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the mono-chlorinated intermediate (4-chloro-2-propylphenol).

  • Second Chlorination: To the reaction mixture, add a second portion of NCS (1.05 eq). Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. The existing substituents will now direct the second chlorination to the C3 position.

  • In-Process Validation 2: Monitor the reaction progress by TLC or GC-MS until the mono-chlorinated intermediate is fully consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Final Validation: The identity and purity of the final product, 3,4-Dichloro-2-propylphenol, must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct isomeric structure has been obtained.

Synthetic Workflow Diagram

cluster_setup Reaction Setup cluster_chlor1 First Chlorination (C4) cluster_chlor2 Second Chlorination (C3) cluster_purification Workup & Purification cluster_final Final Product Validation start Dissolve 2-Propylphenol in HFIP add_ncs1 Add NCS (1.05 eq) at 0°C start->add_ncs1 stir1 Stir for 2h at 0°C add_ncs1->stir1 validate1 In-Process Validation: TLC / GC-MS stir1->validate1 add_ncs2 Add NCS (1.05 eq) validate1->add_ncs2 stir2 Stir 12-16h at RT add_ncs2->stir2 validate2 In-Process Validation: TLC / GC-MS stir2->validate2 quench Quench with Na2S2O3 validate2->quench extract Extract with Et2O quench->extract purify Column Chromatography extract->purify analysis Confirm Structure: NMR & Mass Spec purify->analysis final_product 3,4-Dichloro-2-propylphenol analysis->final_product

Caption: Workflow for the regioselective synthesis of 3,4-Dichloro-2-propylphenol.

Part 3: Applications in Advanced Synthesis

3,4-Dichloro-2-propylphenol is not typically an end-product but rather a valuable building block.[1] Its utility stems from the specific functional "handles" it possesses:

  • The Phenolic Hydroxyl Group: This group can be alkylated, acylated, or used in etherification reactions. Its acidity, increased by the adjacent chlorine atoms, makes it a potent nucleophile in its deprotonated form.

  • The Aromatic Ring: The ring can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will heavily direct the position of new functional groups. It can also participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if converted to a suitable derivative (e.g., a triflate).

This compound serves as a precursor for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals, where chlorinated aromatic structures are often sought for their metabolic stability and binding properties.[1][4]

References

  • 2-Propylphenol | C9H12O | CID 12570, PubChem, [Link]

  • Understanding the Synthesis and Applications of 3,4-Dichlorophenol, Ningbo Inno Pharmchem Co.,Ltd., [Link]

Sources

Foundational

pKa and Ionization Dynamics of 3,4-Dichloro-2-propylphenol: A Technical Guide for Drug Development and Agrochemical Design

Executive Summary 3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a highly substituted, lipophilic organic compound (Molecular Weight: 205.08 g/mol ) utilized as a critical building block in advanced organic synthesis, p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a highly substituted, lipophilic organic compound (Molecular Weight: 205.08 g/mol ) utilized as a critical building block in advanced organic synthesis, pharmaceutical development, and agrochemical design[1]. Characterized by a high LogP value ranging from 3.65 to 4.74[1][2], its physicochemical behavior is heavily dictated by its ionization state.

For formulation scientists and synthetic chemists, understanding the precise acid dissociation constant (pKa) of this compound is non-negotiable. The pKa dictates the molecule's solubility profile, membrane permeability, and nucleophilicity in substitution reactions. This whitepaper deconstructs the electronic substituent effects governing its pKa, models its ionization behavior, and provides a field-proven, self-validating experimental protocol for accurate pKa determination in highly lipophilic compounds.

Structural Deconstruction & Electronic Substituent Effects

The pKa of any phenolic compound is fundamentally a measure of the thermodynamic stability of its conjugate base—the phenoxide anion. In 3,4-dichloro-2-propylphenol, the phenolic hydroxyl group is subjected to two competing electronic forces: the electron-donating ortho-propyl group and the electron-withdrawing meta/para-chloro groups.

The Competing Forces
  • The Ortho-Propyl Effect (+I Effect & Steric Hindrance): Alkyl groups are electron-donating via inductive effects (+I). In 2-propylphenol, this electron density is pushed into the aromatic ring, destabilizing the negative charge of the resulting phenoxide anion and raising the pKa to approximately 10.5[3][4]. Furthermore, the bulky propyl group at the ortho position creates steric hindrance, which physically impedes water molecules from optimally solvating the phenoxide anion, further suppressing ionization.

  • The 3,4-Dichloro Effect (-I Effect): Halogens are highly electronegative. In 3,4-dichlorophenol, the chlorine atoms exert a strong electron-withdrawing inductive effect (-I) across the sigma-bond framework. This delocalizes the negative charge of the phenoxide, significantly stabilizing the conjugate base and dropping the pKa to 8.63[5][6].

Theoretical pKa Synthesis

When these substituents are combined in 3,4-dichloro-2-propylphenol, the strong electron-withdrawing nature of the two chlorine atoms outpaces the weak electron-donating effect of the single propyl group. Based on Linear Free Energy Relationships (LFER) and Hammett equation principles, the combined substituent constants (


) suggest the pKa of 3,4-dichloro-2-propylphenol is shifted downward from unsubstituted phenol (pKa ~10), landing in the estimated range of 9.1 to 9.4 .

G unionized 3,4-Dichloro-2-propylphenol (Unionized, Lipophilic) ionized Phenoxide Anion (Ionized, Hydrophilic) unionized->ionized Deprotonation (pH > pKa) ionized->unionized Protonation (pH < pKa) propyl 2-Propyl Group (+I Effect, Steric Hindrance) Destabilizes Anion (Increases pKa) propyl->ionized chloro 3,4-Dichloro Groups (-I Effect) Stabilizes Anion (Decreases pKa) chloro->ionized

Caption: Electronic substituent effects governing the ionization equilibrium of 3,4-dichloro-2-propylphenol.

Quantitative Data Presentation

To contextualize the ionization behavior, the following table summarizes the physicochemical properties of 3,4-dichloro-2-propylphenol alongside its structural precursors.

CompoundCAS NumberLogPExperimental pKaPrimary Electronic Effect
Phenol108-95-21.46~10.00Baseline
2-Propylphenol644-35-93.2010.50[3]+I (Inductive Donation)
3,4-Dichlorophenol95-77-23.338.63[6]-I (Inductive Withdrawal)
3,4-Dichloro-2-propylphenol 54932-67-1 3.65 - 4.74 [1]~9.1 - 9.4 (Est.) Net -I Dominance

Implications for Pharmacokinetics and Formulation

The estimated pKa of ~9.2 has profound implications for the molecule's behavior in biological systems.

At physiological pH (7.4), the ambient pH is nearly two log units below the pKa. According to the Henderson-Hasselbalch equation:




This indicates that at pH 7.4, >98% of the compound exists in its unionized, highly lipophilic state .

  • Permeability: The unionized dominance ensures rapid passive diffusion across phospholipid bilayers (e.g., the blood-brain barrier or gastrointestinal lining).

  • Solubility: The lack of ionization at physiological pH results in exceptionally poor aqueous solubility. Formulation scientists must utilize lipid-based delivery systems, amorphous solid dispersions, or co-solvents (like PEG 400 or Tween 80) to achieve viable bioavailability if this compound is used as an Active Pharmaceutical Ingredient (API) or prodrug.

Experimental Protocol: pKa Determination via Co-Solvent Potentiometry

The Analytical Challenge: Directly titrating 3,4-dichloro-2-propylphenol in water is impossible. With a LogP > 3.65[1], the unionized compound will precipitate out of solution long before the equivalence point is reached, invalidating the titration curve.

The Solution (Expert Causality): We must employ a Yasuda-Shedlovsky Co-solvent Extrapolation . By titrating the compound in varying ratios of Methanol/Water, we maintain solubility. Because methanol lowers the dielectric constant (


) of the medium, it suppresses ionization and artificially alters the pKa. By plotting the apparent pKa (

) against the inverse of the dielectric constant (

), we create a self-validating linear regression that can be extrapolated to 100% water to find the true aqueous pKa.
Step-by-Step Methodology

Step 1: System Calibration (Gran's Plot Method)

  • Prepare a standard glass pH electrode. Because the junction potential shifts in mixed solvents, the electrode must be calibrated in the exact Methanol/Water mixtures (e.g., 30%, 40%, 50%, 60% MeOH v/v) rather than standard aqueous buffers.

  • Perform a blank titration of a strong acid (0.1 M HCl) with a strong base (0.1 M KOH) in each solvent mixture.

  • Use a Gran's plot to determine the standard electrode potential (

    
    ) and the ionic product of the solvent system (
    
    
    
    ).

Step 2: Sample Titration

  • Accurately weigh ~20 mg of 3,4-dichloro-2-propylphenol and dissolve it in 50 mL of the 60% MeOH/Water solvent matrix.

  • Maintain the solution at a constant 25.0 ± 0.1 °C under an inert Nitrogen (

    
    ) blanket to prevent 
    
    
    
    absorption, which would skew the pH.
  • Titrate with standardized 0.1 M KOH, adding aliquots of 0.05 mL. Record the pH after equilibrium is reached for each addition.

  • Repeat this process for the 50%, 40%, and 30% MeOH/Water mixtures.

Step 3: Yasuda-Shedlovsky Extrapolation (Data Validation)

  • Calculate the apparent pKa (

    
    ) for each solvent ratio using the inflection point of the titration curves.
    
  • Plot

    
     on the Y-axis against 
    
    
    
    on the X-axis.
  • Self-Validation Check: The resulting plot must be highly linear (

    
    ). A non-linear plot indicates specific solute-solvent interactions (e.g., selective solvation by methanol), invalidating the assay.
    
  • Extrapolate the linear regression line to the

    
     value of pure water (0.0128 at 25°C) to yield the true aqueous pKa.
    

Workflow step1 1. Sample Preparation Dissolve in Methanol/Water Mixtures (e.g., 30-60% MeOH) step2 2. Potentiometric Titration Titrate with 0.1M KOH Record pH vs. Volume step1->step2 step3 3. Apparent pKa Calculation Determine psKa for each co-solvent ratio step2->step3 step4 4. Yasuda-Shedlovsky Extrapolation Plot psKa + log[H2O] vs 1/ε Extrapolate to 100% Water step3->step4

Caption: Experimental workflow for determining the pKa of highly lipophilic compounds via Yasuda-Shedlovsky extrapolation.

Synthetic Utility & Reactivity

In organic synthesis, the ionization of 3,4-dichloro-2-propylphenol is the gateway to its functionalization. Because its estimated pKa (~9.2) is lower than that of unsubstituted phenol or 2-propylphenol (10.5)[3], it is more readily deprotonated.

To utilize this compound in a Williamson Ether Synthesis (a common pathway for developing complex agrochemicals or APIs), the phenolic hydroxyl must be converted to the highly nucleophilic phenoxide anion.

  • While mild bases like Sodium Carbonate (

    
    ) may partially deprotonate it, driving the equilibrium fully to the phenoxide requires a base with a conjugate acid pKa significantly higher than 9.2.
    
  • Best Practice: Utilizing Potassium Carbonate (

    
    , pKa ~10.3) in a polar aprotic solvent like DMF, or Sodium Hydride (
    
    
    
    ) for irreversible deprotonation, ensures 100% conversion to the phenoxide[3]. The aprotic solvent prevents hydrogen bonding from shielding the phenoxide, maximizing its nucleophilic attack on primary alkyl halides.

References

  • "3,4-Dichloro-2-propylphenol | CAS 54932-67-1", Benchchem.
  • "3,4-Dicloro-2-propilfenol 54932-67-1 wiki", Guidechem.
  • "Basic reactivity of the phenolic hydroxyl group in 2-Propylphenol", Benchchem.
  • "2-N-PROPYLPHENOL 644-35-9 wiki", Guidechem.
  • "3,4-Dichlorophenol 95-77-2 wiki", Guidechem.
  • "Cas 95-77-2, 3,4-Dichlorophenol", LookChem.

Sources

Exploratory

A Comprehensive Technical Guide to the Crystal Structure Analysis of 3,4-Dichloro-2-propylphenol: A Hypothetical Case Study

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physic...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For drug development professionals and researchers in the chemical sciences, single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating this atomic-level architecture. This guide presents a comprehensive, in-depth technical walkthrough of the process of crystal structure analysis, using the hypothetical case of 3,4-Dichloro-2-propylphenol as a target molecule. While, to date, a crystal structure for this specific compound has not been deposited in public databases, this document serves as a practical and theoretical framework for any researcher undertaking such an analysis. We will navigate the entire experimental and computational workflow, from the critical first step of obtaining diffraction-quality single crystals to the final stages of structure solution, refinement, and detailed analysis of intermolecular interactions. Each step is rationalized, providing not just a protocol, but the scientific causality behind the experimental choices, ensuring a self-validating and robust approach to structural elucidation.

Introduction: The Significance of Structural Elucidation

3,4-Dichloro-2-propylphenol is a halogenated phenolic compound. The presence of a propyl group and two chlorine atoms on the phenol ring suggests a molecule with potential for a rich variety of intermolecular interactions, including hydrogen bonding (from the hydroxyl group) and halogen bonding.[1][2] Understanding the crystal packing and the specific nature of these non-covalent interactions is crucial for predicting its physicochemical properties such as solubility, melting point, and stability, which are critical parameters in drug development and materials science.[3] A definitive crystal structure provides unequivocal proof of molecular connectivity and stereochemistry, which is a regulatory requirement in the pharmaceutical industry. This guide is structured to lead a researcher through the complete process of determining such a structure.

The Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands careful planning and execution. The logical flow of this process is outlined below.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Analysis synthesis Synthesis & Purification of 3,4-Dichloro-2-propylphenol crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis (e.g., PLATON, Mercury) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition structure_solution_refinement cluster_input Input Files cluster_solution Structure Solution cluster_refinement Refinement Cycles hkl_file Reflection Data (*.hkl) shelxt SHELXT or other Direct Methods Program hkl_file->shelxt ins_file Instruction File (*.ins) ins_file->shelxt initial_model Initial Atomic Model shelxt->initial_model shelxl SHELXL Refinement initial_model->shelxl refinement_cycle Iterative Refinement: - Add H atoms - Anisotropic refinement - Check difference map shelxl->refinement_cycle refinement_cycle->shelxl Modify .ins file final_model Final Refined Model refinement_cycle->final_model Convergence molecular_interactions mol1 3,4-Dichloro-2-propylphenol O-H Cl Cl Aromatic Ring mol2 3,4-Dichloro-2-propylphenol O-H Cl Cl Aromatic Ring mol1:oh->mol2:oh H-Bond mol1:cl1->mol2:oh Halogen Bond mol3 3,4-Dichloro-2-propylphenol O-H Cl Cl Aromatic Ring mol1:ring->mol3:ring π-π Stacking

Sources

Foundational

Theoretical Toxicity Profile of 3,4-Dichloro-2-propylphenol: A Predictive Mechanistic Guide

Executive Summary & Structural Alerts When evaluating the safety profile of novel or poorly characterized chemical entities, relying solely on empirical blanket screens is a flawed strategy. As application scientists, we...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Alerts

When evaluating the safety profile of novel or poorly characterized chemical entities, relying solely on empirical blanket screens is a flawed strategy. As application scientists, we must deconstruct the molecule into its structural alerts to predict its subcellular targets. 3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a halogenated alkylphenol. While exhaustive in vivo data on this specific isomer may be sparse, its structural motifs—a chlorinated phenol ring coupled with a lipophilic propyl chain—provide a clear blueprint of its theoretical toxicity.

Based on Quantitative Structure-Activity Relationship (QSAR) principles, the molecule possesses a logP value of approximately 3.65, indicating significant hydrophobicity [1][1]. This lipophilicity dictates its ability to partition into lipid bilayers, directly driving its primary toxicological mechanisms: mitochondrial uncoupling , CYP450-mediated hepatotoxicity , and endocrine disruption .

Core Toxicity Mechanisms

Mitochondrial Uncoupling (Protonophoric Activity)

Chlorophenols are classic uncouplers of oxidative phosphorylation. The toxicity of these compounds correlates almost perfectly with their n-octanol/water partition coefficient (r = 0.991) and their degree of chlorine substitution [2][2]. The weak acidity of the phenolic hydroxyl group allows 3,4-Dichloro-2-propylphenol to act as a protonophore. It readily absorbs protons in the acidic intermembrane space, diffuses across the inner mitochondrial membrane due to its high logP, and deprotonates in the basic matrix. This continuous cycle collapses the proton motive force (Δp), forcing the electron transport chain to hyper-accelerate while completely bypassing ATP synthase, leading to severe cellular ATP depletion [3][3]. Even mild uncoupling by related chlorophenols has been shown to reduce whole-organism ATP content by over 50% [4][4].

Mechanistic pathway of mitochondrial uncoupling by lipophilic chlorophenols.

CYP450-Mediated Hepatotoxicity

The liver is the primary site of xenobiotic metabolism. Phenolic compounds are heavily metabolized by Cytochrome P450 (CYP) enzymes. For chlorinated phenols, Phase I metabolism frequently generates highly reactive electrophilic intermediates, specifically semiquinones and benzoquinones [5][5]. These reactive species covalently bind to cellular macromolecules and rapidly deplete intracellular thiols, such as glutathione (GSH). Once the GSH antioxidant pool is exhausted, the cell undergoes overwhelming oxidative stress, leading to lipid peroxidation, membrane rupture (measurable via ALT/AST leakage), and hepatocellular necrosis [6][6].

Endocrine Disruption (Estrogenic Mimicry)

The presence of the propyl chain classifies this compound as an alkylphenol. Alkylphenols are well-documented endocrine disruptors with potent estrogenic activity [7][7]. The alkyl chain allows the molecule to mimic endogenous estradiol, binding to estrogen receptors (ER) and triggering inappropriate transcriptional responses, which is a significant concern for reproductive toxicity and aquatic bioaccumulation [8][8].

Quantitative Data Synthesis

To operationalize our testing strategy, we must establish theoretical thresholds based on validated analogs.

ParameterPredicted Value / MechanismReference Analog / Rationale
LogP (Lipophilicity) 3.651[1]
Mitochondrial RCR50 ~1.0 - 5.0 μMExtrapolated from chlorophenol logP correlations [2][2]
Hepatotoxicity (GSH Depletion) High RiskCYP450-mediated quinone formation seen in 4-chlorophenol [5][5]
Endocrine Disruption Estrogen Receptor (ER) AgonistAlkylphenol structural alert (propyl chain) [7][7]

Self-Validating Experimental Protocols

To transition from theoretical prediction to empirical validation, we must design assays that prove causality, not just correlation. Every protocol below is engineered as a self-validating system using specific inhibitors to isolate the exact mechanism of action.

Protocol 1: High-Throughput Mitochondrial Uncoupling Assay (Seahorse XFe96)

Rationale: To prove that 3,4-Dichloro-2-propylphenol acts as a protonophore, we must isolate proton leak from basal respiration.

  • Cell Preparation: Seed HepG2 cells in a 96-well Seahorse XF microplate and incubate overnight.

  • Basal Respiration Measurement: Record baseline Oxygen Consumption Rate (OCR).

  • ATP Synthase Inhibition (The Validation Step): Inject Oligomycin (1 μM).

    • Causality: Oligomycin completely blocks ATP synthase. Therefore, any OCR maintained after this injection is strictly due to proton leak across the inner mitochondrial membrane.

  • Compound Injection: Inject 3,4-Dichloro-2-propylphenol in a dose-response titration (0.1 μM to 50 μM).

    • Causality: If the compound is a true uncoupler, it will artificially shuttle protons across the membrane. The electron transport chain will rapidly accelerate to attempt to restore the collapsed gradient, resulting in a massive, dose-dependent spike in OCR [3][3].

  • ETC Shutdown: Inject Rotenone/Antimycin A (0.5 μM) to halt all mitochondrial respiration, establishing the non-mitochondrial oxygen consumption baseline.

Protocol 2: Hepatotoxicity & Reactive Metabolite Trapping

Rationale: Immortalized cell lines often fail to predict Drug-Induced Liver Injury (DILI) because they rapidly lose CYP expression. To prove that CYP450-mediated bioactivation leads to toxicity, we must use primary cells and trap the transient reactive electrophiles.

  • Cell Culture: Utilize primary human hepatocytes (e.g., upcyte® hepatocytes) in a 96-well format to ensure physiologically relevant Cytochrome P450 expression [9][9].

  • CYP450 Modulation (The Validation Step): Pre-treat half the experimental wells with SKF 525-A (a broad-spectrum CYP inhibitor).

    • Causality: If 3,4-Dichloro-2-propylphenol requires bioactivation into a reactive quinone to cause cellular damage, the SKF 525-A pre-treated cells will show rescued viability compared to the uninhibited cells [5][5].

  • Compound Exposure: Dose cells with the test compound for 24 hours. Include Tamoxifen (15 μM) as a positive hepatotoxic control [9][9].

  • Biochemical Marker Quantification: Measure intracellular Glutathione (GSH) using a fluorometric assay, followed by an Alanine Aminotransferase (ALT) leakage assay.

    • Causality: Reactive quinones will covalently bind and deplete GSH pools. Only after GSH is exhausted will lipid peroxidation occur, leading to cell membrane rupture and subsequent ALT leakage into the media [6][6].

Workflow for in vitro hepatotoxicity and reactive metabolite screening.

References

  • "Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans", National Institutes of Health (NIH), 4

  • "Effects of chlorinated phenols on rat embryonic and hepatic mitochondrial oxidative phosphorylation", Oxford Academic, 3

  • "In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice", National Institutes of Health (NIH), 5

  • "Mitochondrial response to chlorophenols as a short‐term toxicity assay", Oxford Academic, 2

  • "3,4-Dichloro-2-propylphenol|CAS 54932-67-1", Benchchem, 1

  • "Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment", Biblioteka Nauki, 10

  • "High-throughput screening for drug-induced hepatotoxicity using Biochemical assays", Journal WJARR, 6

  • "Hepatotoxicity Assay", Indigo Biosciences, 9

  • "APEs: Troubling Bubbles", Toxic-Free Future, 8

  • "Alkylphenol compounds", German Environmental Specimen Bank, 7

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3,4-Dichloro-2-propylphenol

Application Note: Regioselective Synthesis of 3,4-Dichloro-2-propylphenol Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Objective: To establish a highly regioselective, scalab...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 3,4-Dichloro-2-propylphenol

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Objective: To establish a highly regioselective, scalable, and self-validating synthetic protocol for 3,4-Dichloro-2-propylphenol, a critical intermediate in the development of leukotriene antagonists and advanced agrochemicals[1][2].

Introduction & Mechanistic Rationale

3,4-Dichloro-2-propylphenol (CAS: 54932-67-1) is a highly hydrophobic, chlorinated, and alkylated phenol derivative[1]. The primary challenge in synthesizing this molecule lies in regiocontrol. Direct electrophilic halogenation of 2-propylphenol often yields complex mixtures of polyhalogenated isomers due to the strong ortho/para-directing nature of the phenolic hydroxyl group[1]. Conversely, direct Friedel-Crafts alkylation of 3,4-dichlorophenol is prone to over-alkylation and poor regioselectivity.

The Strategic Solution: To bypass these regiochemical limitations, this protocol employs a Claisen Rearrangement strategy. By starting with commercially available 3,4-dichlorophenol, we first synthesize an allyl ether. The subsequent thermal [3,3]-sigmatropic rearrangement strictly directs the allyl group to the ortho position, yielding the intermediate 2-allyl-3,4-dichlorophenol (CAS: 96795-46-9)[3]. A final, carefully controlled catalytic hydrogenation reduces the olefin to a propyl group without inducing hydrodehalogenation of the aryl chlorides.

Physicochemical Target Profile

PropertyValue / Specification
IUPAC Name 3,4-dichloro-2-propylphenol
CAS Registry Number 54932-67-1[1]
Molecular Formula C9H10Cl2O[1]
Molecular Weight 205.08 g/mol [1]
Predicted logP 3.65 - 4.74[1][4]
Key Upstream Precursor 2-allyl-3,4-dichlorophenol (CAS: 96795-46-9)[3][5]

Synthesis Workflow Diagram

G A 3,4-Dichlorophenol (Starting Material) B Allyl 3,4-dichlorophenyl ether (Intermediate 1) A->B Allylation (Allyl Br, K2CO3) C 2-Allyl-3,4-dichlorophenol (CAS: 96795-46-9) B->C Claisen Rearrangement (200°C, Δ) D 3,4-Dichloro-2-propylphenol (CAS: 54932-67-1) C->D Hydrogenation (H2, Pt/C)

Figure 1: Three-step regioselective synthesis workflow for 3,4-Dichloro-2-propylphenol.

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a professional laboratory environment under a fume hood using appropriate PPE. Halogenated organics and allyl bromide are hazardous.

Phase 1: O-Allylation (Synthesis of Allyl 3,4-dichlorophenyl ether)
  • Causality & Design: Potassium carbonate (

    
    ) is selected as a mild base to deprotonate the phenol without causing side reactions. Acetone is used as a polar aprotic solvent to accelerate the 
    
    
    
    nucleophilic attack of the phenoxide ion on allyl bromide.
  • Procedure:

    • Charge a flame-dried, round-bottom flask with 3,4-dichlorophenol (1.0 equiv) and anhydrous acetone (0.5 M).

    • Add finely powdered anhydrous

      
       (1.5 equiv) and stir at room temperature for 15 minutes to ensure complete deprotonation.
      
    • Dropwise, add allyl bromide (1.2 equiv) via a syringe.

    • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 56 °C) for 6–8 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 9:1).

    • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dilute with diethyl ether, wash with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over

      
       and concentrate to yield the crude allyl ether.
      
Phase 2: Thermal Claisen Rearrangement
  • Causality & Design: The [3,3]-sigmatropic rearrangement requires significant thermal energy. Running the reaction neat or in a high-boiling solvent (like N,N-diethylaniline) at 200 °C forces the allyl group to migrate. While migration can theoretically occur at C2 or C6, chromatographic separation isolates the desired 2-allyl isomer.

  • Procedure:

    • Dissolve the crude allyl 3,4-dichlorophenyl ether in N,N-diethylaniline (or use neat if thermally stable) in a heavy-walled sealed tube or a flask equipped with a high-efficiency condenser under an Argon atmosphere.

    • Heat the reaction mixture to 200 °C for 12 hours.

    • Workup: Cool the mixture. If N,N-diethylaniline was used, dissolve the mixture in diethyl ether and wash extensively with 2M HCl to remove the amine solvent.

    • Extract the organic layer with 2M NaOH. The desired rearranged product (a phenol) will move into the aqueous layer, leaving non-phenolic impurities behind.

    • Acidify the aqueous layer with concentrated HCl to pH < 2, and extract with dichloromethane.

    • Purify via silica gel column chromatography to isolate pure 2-allyl-3,4-dichlorophenol (CAS: 96795-46-9)[3].

Phase 3: Chemoselective Catalytic Hydrogenation
  • Causality & Design: Standard Palladium on Carbon (Pd/C) is notorious for catalyzing the hydrodehalogenation of aryl chlorides. To selectively reduce the terminal alkene of the allyl group while preserving the 3,4-dichloro substitution, Platinum on Carbon (Pt/C) or Rhodium on Alumina (

    
    ) must be utilized under mild conditions.
    
  • Procedure:

    • Dissolve 2-allyl-3,4-dichlorophenol (1.0 equiv) in absolute ethanol (0.2 M) in a hydrogenation flask.

    • Add 5 wt% Pt/C catalyst (10 mol% relative to substrate).

    • Purge the vessel with Nitrogen (3x), then with Hydrogen gas (3x).

    • Stir vigorously under a Hydrogen balloon (1 atm) at room temperature. Monitor strictly by LC-MS or GC-MS; the reaction typically completes within 2–4 hours.

    • Workup: Purge the flask with Nitrogen. Filter the mixture through a pad of Celite to remove the pyrophoric catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, 3,4-Dichloro-2-propylphenol (CAS: 54932-67-1)[1].

Analytical Validation Parameters

To ensure the integrity of the self-validating system, the final product must meet the following analytical benchmarks:

  • 
    H NMR (
    
    
    
    ):
    Look for the disappearance of the complex multiplet at
    
    
    5.9-6.1 ppm (alkene CH) and the terminal alkene protons at
    
    
    5.1-5.2 ppm. The appearance of a distinct triplet at
    
    
    ~0.9 ppm (
    
    
    ) and two multiplets for the internal
    
    
    groups confirms the propyl chain. The aromatic region will show two doublets with ortho-coupling (
    
    
    Hz) shifted downfield due to the electronegative chlorine atoms[1].
  • Mass Spectrometry (ESI-MS): Expected isotopic pattern for a dichloro compound at

    
     204.01 (M-H)
    
    
    
    in negative ion mode[4].

References

  • Molaid. "2-allyl-3,4-dichlorophenol - CAS号96795-46-9". Molaid Chemical Database. Available at:[Link]

  • Google Patents. "EP0132367B1 - Leukotrienantagonisten". European Patent Office.

Sources

Application

Advanced Application Note: Optimal Storage and Handling Protocols for 3,4-Dichloro-2-propylphenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Overview In pharmaceutical synthesis and ag...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Overview

In pharmaceutical synthesis and agrochemical development, 3,4-Dichloro-2-propylphenol (CAS 54932-67-1) serves as a highly versatile, hydrophobic building block[1]. The presence of both chloro and propyl substituents on the phenolic ring allows for highly selective chemical modifications. However, like many phenolic intermediates, it is inherently susceptible to oxidative degradation. This application note details the mechanistic rationale behind its optimal storage conditions and provides self-validating protocols to ensure absolute reagent integrity over long-term storage.

Physicochemical Profiling

To design an optimal storage environment, we must first analyze the quantitative properties of the compound. The high LogP value indicates significant hydrophobicity, which dictates how the compound interacts with atmospheric moisture during thermal cycling[1].

Table 1: Physicochemical Properties of 3,4-Dichloro-2-propylphenol

PropertyValue / SpecificationImpact on Storage & Handling
CAS Registry Number 54932-67-1Unique identifier for inventory tracking.
Molecular Formula C9H10Cl2OHalogenated structure requires specific waste neutralization.
Molecular Weight 205.08 g/mol Determines stoichiometric aliquoting.
LogP (Hydrophobicity) 3.65 – 4.74Highly hydrophobic; prone to surface-level micro-condensation.
Physical State SolidRequires physical protection from atmospheric oxygen diffusion.

The Mechanistic Causality of Degradation

As a Senior Application Scientist, it is critical to understand why a compound degrades, rather than simply memorizing storage temperatures. The primary degradation pathway for 3,4-Dichloro-2-propylphenol is oxidative polymerization .

When the compound is exposed to molecular oxygen, UV/visible light, or trace metal ions, the phenolic hydroxyl (-OH) group undergoes a one-electron oxidation to form a highly reactive phenoxy radical[2]. This radical intermediate is subsequently converted into quinones or hydroquinones[3].

Once quinones are formed, they act as precursors for complex non-enzymatic browning reactions. The quinones nucleophilically attack other phenol molecules, leading to oxidative condensation and the formation of polymeric products[4]. Visually, this manifests as a color shift from a pure white/colorless solid to pink, yellow, or brownish-red shades[2][5].

Table 2: Critical Storage Parameters & Mechanistic Rationale

ParameterOptimal ConditionMechanistic Causality
Temperature 0–6°C (Refrigerated)Lowers the kinetic energy of the system, suppressing the thermal activation energy required for autoxidation and radical propagation[1].
Container Amber GlassFilters out UV and short-wavelength visible light, preventing photochemical homolytic cleavage and the initiation of phenoxy radicals[2].
Atmosphere Inert Gas (Argon/N₂)Displaces atmospheric O₂, removing the primary electron acceptor required for the conversion of phenols to quinones.

Storage and Handling Workflow

The following workflow illustrates the logical decision tree for receiving, processing, and storing 3,4-Dichloro-2-propylphenol to prevent quinone-mediated degradation.

StorageWorkflow Start Receive 3,4-Dichloro- 2-propylphenol QC Visual QC Check (Colorless/White?) Start->QC Inert Glovebox / Inert Gas (Argon/N2 Purge) QC->Inert Yes (Pure) Purify Purify (Recrystallization) or Discard QC->Purify No (Discolored) Aliquot Aliquot into Amber Glass Vials Inert->Aliquot Seal Seal with PTFE Caps Aliquot->Seal Store Store at 0–6°C (Refrigeration) Seal->Store

Workflow for the optimal storage and handling of 3,4-Dichloro-2-propylphenol.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system , meaning the procedure includes built-in checks to verify that the protective mechanisms are functioning correctly.

Protocol A: Inert Aliquoting and Long-Term Storage Preparation

Objective: To divide bulk material into single-use aliquots, minimizing repeated freeze-thaw cycles and oxygen exposure.

  • Visual Quality Control (QC): Upon receiving the bulk container, inspect the solid under standard laboratory lighting. It should appear colorless or white. Any presence of pink or brown discoloration indicates pre-existing quinone formation[2].

  • Atmospheric Control: Transfer the bulk container and pre-dried, amber glass vials into a nitrogen-filled glovebox. If a glovebox is unavailable, utilize a Schlenk line to maintain a localized Argon blanket.

  • Aliquoting: Weigh the compound into the amber glass vials based on your standard experimental scale (e.g., 100 mg or 500 mg portions).

  • Headspace Purging: Purge the headspace of each filled vial with high-purity Argon for 30 seconds. Causality: Argon is heavier than Nitrogen and provides a denser protective blanket against oxygen ingress.

  • Sealing: Cap tightly with PTFE-lined closures. Do not use standard rubber septa, as halogenated phenols can degrade certain elastomers over time.

  • Refrigeration: Transfer the sealed vials immediately to a monitored refrigerator set between 0°C and 6°C [1].

Protocol B: Retrieval and Thermal Equilibration

Objective: To retrieve the compound for experimental use without inducing moisture condensation.

  • Retrieval: Remove a single amber vial from the 0–6°C refrigerator.

  • Thermal Equilibration (Critical Step): Place the sealed vial inside a desiccator at ambient room temperature (20–25°C) for 30–60 minutes. Do not open the vial.

    • Causality: Opening a cold vial exposes the interior to ambient humidity. Because the compound is highly hydrophobic (LogP 3.65)[1], atmospheric moisture will immediately condense on the surface of the solid. This micro-layer of water can alter the local pH and act as a solvent for trace basic impurities, drastically accelerating oxidative degradation[2].

  • Validation Checkpoint: Inspect the exterior of the vial. If condensation is visible on the outside of the glass, the internal temperature has not yet reached equilibrium. The system self-validates: you may only open the vial once the exterior is completely dry and at room temperature.

  • Extraction: Open the vial, extract the required mass, and immediately re-purge the headspace with Argon before re-sealing.

Protocol C: Halogenated Waste Disposal

Objective: Safe neutralization of reactive intermediates.

  • Segregation: Collect all residual 3,4-Dichloro-2-propylphenol and contaminated labware in a dedicated halogenated waste container.

  • Neutralization: Prior to final institutional disposal, neutralize the halogenated waste stream with a 10% NaOH solution [1].

    • Causality: Base-catalyzed neutralization helps safely quench reactive electrophilic species and ensures compliance with environmental regulations regarding chlorinated phenolic compounds.

References

1.1. Benchchem. 2.2. Minar Journal. 3.4. ResearchGate / Food Chemistry. 4. 5. Ampacet Corporation. 5.3. ACS Electrochemistry.

Sources

Method

Application Note: Preparation, Handling, and Quality Control of 3,4-Dichloro-2-propylphenol Stock Solutions in DMSO

Executive Summary 3,4-Dichloro-2-propylphenol (CAS: 54932-67-1) is a highly hydrophobic, chlorinated, and alkylated phenol derivative. It serves as a critical building block in organic synthesis and pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dichloro-2-propylphenol (CAS: 54932-67-1) is a highly hydrophobic, chlorinated, and alkylated phenol derivative. It serves as a critical building block in organic synthesis and pharmaceutical development, most notably as a structural precursor in the synthesis of leukotriene antagonists (1[1]). Due to its significant lipophilicity, preparing stable, high-concentration stock solutions requires strict solvent selection and handling protocols to prevent precipitation and oxidative degradation. This guide outlines a self-validating protocol for formulating these stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical Profiling & Solvent Causality

Understanding the intrinsic properties of 3,4-Dichloro-2-propylphenol is essential for explaining the causality behind the experimental design.

Table 1: Physicochemical Properties of 3,4-Dichloro-2-propylphenol

PropertyValueImplication for Handling
CAS Number 54932-67-1Standardized tracking and sourcing.
Molecular Weight 205.08 g/mol Required for precise molarity calculations.
Molecular Formula C9H10Cl2OIndicates potential for hydrogen bonding (via -OH).
LogP 3.65 – 4.74Highly hydrophobic; insoluble in aqueous media.
Physical State SolidRequires mechanical disruption (vortexing/sonication) for dissolution.

Data synthesized from 2[2] and 3[3].

Causality of Solvent Choice: The high LogP value and the presence of a bulky propyl group alongside two electron-withdrawing chlorine atoms create a stable, hydrophobic crystal lattice. Water cannot disrupt these intermolecular forces. Anhydrous DMSO (≥99.9% purity) is strictly required because its highly polar, aprotic nature allows it to solvate both the polar phenolic hydroxyl group (via hydrogen bond acceptance) and the hydrophobic aromatic/alkyl regions. The "anhydrous" specification is critical: DMSO is highly hygroscopic, and the introduction of atmospheric water will drastically reduce the solubility threshold of the compound, leading to micro-precipitation.

Quantitative Preparation Matrix

To ensure reproducibility across assays, use the following validated dilution matrix for a standard 10 mM stock solution.

Table 2: Dilution Matrix for 10 mM Stock Solution (MW = 205.08 g/mol )

Target Volume (mL)Mass of Compound (mg)Volume of Anhydrous DMSO (µL)Final Concentration (mM)
1.02.05100010
2.04.10200010
5.010.25500010
10.020.511000010

Self-Validating Preparation Protocol

This methodology functions as a self-validating system; each step contains a built-in checkpoint to guarantee the integrity of the final solution.

Step 1: Equilibration (Checkpoint 1 - Moisture Prevention)

  • Action: Remove the solid 3,4-Dichloro-2-propylphenol from cold storage (-20°C) and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation. Introducing water to the solid drastically reduces its subsequent solubility in DMSO and accelerates hydrolytic or oxidative degradation.

Step 2: Weighing & Vessel Selection

  • Action: Using an analytical balance (accuracy ±0.01 mg), weigh the required mass (e.g., 2.05 mg) into a sterile, amber glass vial .

  • Causality: Amber glass protects the photosensitive phenolic compound from UV-induced radical oxidation, which can lead to dimerization or quinone formation.

Step 3: Solvent Addition & Dissolution (Checkpoint 2 - Visual Clarity)

  • Action: Add the corresponding volume of anhydrous DMSO using a calibrated positive-displacement micropipette. Vortex the mixture vigorously for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5 minutes.

  • Self-Validation: Inspect the solution against a white background. The solution must be completely clear and colorless to pale yellow. Any turbidity or opalescence indicates incomplete dissolution or water contamination, rendering the stock invalid.

Step 4: Aliquoting and Inert Storage

  • Action: Divide the stock solution into 50–100 µL single-use aliquots in tightly sealed amber vials. Purge the headspace of each vial with Argon or Nitrogen gas before capping. Store at -80°C.

  • Causality: Single-use aliquoting prevents freeze-thaw cycles, which cause concentration gradients and irreversible precipitation. Inert gas purging displaces oxygen, preventing the oxidative degradation of the phenol group over long-term storage.

Quality Control & Analytical Verification

To establish absolute trustworthiness in your assays, the stock solution must undergo analytical verification (Checkpoint 3) before being used in critical downstream applications (e.g., high-throughput screening or synthesis).

  • LC-MS Verification: Extract a 1 µL aliquot and dilute it in LC-grade acetonitrile. Run a rapid LC-MS gradient to confirm a single dominant peak corresponding to the expected mass [M-H]⁻ in negative ion mode (due to the acidic phenol proton).

  • ¹H-NMR Validation: For structural integrity, dilute a sample in DMSO-d6. The proton NMR spectrum should reveal the propyl group protons resonating at approximately δ 0.9 (CH₃), 1.6 (CH₂), and 2.6 (CH₂) ppm. The introduction of the two chlorine atoms at positions 3 and 4 will shift the remaining aromatic protons downfield relative to a standard 2-propylphenol baseline, typically appearing in the δ 6.7–7.5 ppm range (2[2]).

Workflow Diagram

G A Equilibration Room Temp (Desiccated) B Weighing 3,4-Dichloro-2-propylphenol A->B C Solvent Addition Anhydrous DMSO (≥99.9%) B->C D Dissolution Vortexing & Sonication C->D E Quality Control Visual & LC-MS/NMR D->E F Aliquoting & Storage Single-use Vials at -80°C E->F

Workflow for preparing and validating 3,4-Dichloro-2-propylphenol DMSO stock solutions.

References

  • Benchchem. "3,4-Dichloro-2-propylphenol | CAS 54932-67-1". Benchchem.
  • Guidechem. "3,4-Dicloro-2-propilfenol 54932-67-1 wiki". Guidechem.
  • European Patent Office. "EP0132367B1 - Leukotriene antagonists".

Sources

Application

GC-MS analysis parameters for 3,4-Dichloro-2-propylphenol

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,4-Dichloro-2-propylphenol Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for 3,4-Dichloro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,4-Dichloro-2-propylphenol

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for 3,4-Dichloro-2-propylphenol

3,4-Dichloro-2-propylphenol is a halogenated and alkylated phenolic compound with a molecular formula of C₉H₁₀Cl₂O and a molecular weight of 205.08 g/mol .[1][2] Its structure, featuring a propyl group and two chlorine atoms on the phenol ring, makes it a subject of interest in synthetic chemistry and a potential compound for environmental monitoring.[1] Given its chlorinated nature and significant hydrophobicity (logP ≈ 3.65-4.2), it belongs to a class of compounds that are often monitored in environmental matrices like water and soil.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for the separation, identification, and quantification of such semi-volatile organic compounds.[1] Its high chromatographic resolution and the specificity of mass spectrometric detection make it exceptionally powerful for analyzing complex samples.[3] However, phenolic compounds, including 3,4-Dichloro-2-propylphenol, present a distinct analytical challenge. The polar hydroxyl (-OH) group can engage in hydrogen bonding, leading to poor peak shape (tailing), reduced volatility, and potential adsorption onto active sites within the GC system.[4][5]

To overcome these issues and achieve the high sensitivity required for trace analysis, a derivatization step is essential. This process chemically modifies the polar hydroxyl group, replacing the active hydrogen with a non-polar functional group.[6] This guide provides a comprehensive framework for the analysis of 3,4-Dichloro-2-propylphenol, focusing on a robust methodology that incorporates liquid-liquid extraction and silylation derivatization prior to GC-MS analysis.

Core Methodology: A Rationale-Driven Approach

The successful analysis of 3,4-Dichloro-2-propylphenol hinges on a meticulously planned workflow. Each step is chosen to maximize analyte recovery, enhance chromatographic performance, and ensure accurate identification.

Sample Preparation: Isolation and Concentration

The initial step involves isolating the target analyte from its sample matrix (e.g., water, soil, or a reaction mixture). Liquid-Liquid Extraction (LLE) is a fundamental and effective technique for this purpose, leveraging the analyte's solubility in different immiscible solvents.[7]

  • pH Adjustment: A critical parameter for extracting phenols is the pH of the aqueous sample. To ensure maximum recovery, the sample must be acidified to a pH below 2 using an acid like sulfuric acid.[8] This protonates the hydroxyl group, converting the phenolate ion (more water-soluble) into its neutral phenolic form, which is significantly more soluble in organic solvents.

  • Solvent Selection: Dichloromethane (DCM) is a common and effective solvent for extracting a wide range of organic compounds, including chlorinated phenols.[8] Its polarity is well-suited for partitioning the analyte from the aqueous phase.

  • Drying and Concentration: After extraction, the combined organic layers will contain residual water, which can interfere with the derivatization reaction and potentially damage the GC column. Passing the extract through anhydrous sodium sulfate effectively removes this water.[8] Subsequently, the extract is concentrated, typically under a gentle stream of nitrogen or using a rotary evaporator, to increase the analyte concentration to a level suitable for detection by the GC-MS system.[8][9]

Derivatization: Enhancing Analyte Volatility and Stability

Derivatization is arguably the most critical step for improving the gas chromatographic analysis of phenols.[6] The primary goal is to mask the polar hydroxyl group.

  • The Power of Silylation: Silylation is a widely used technique where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[4] This reaction dramatically reduces the analyte's polarity and increases its volatility, leading to sharper, more symmetrical chromatographic peaks and improved sensitivity.[4][6]

  • Reagent of Choice - BSTFA: Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a highly effective silylating agent for phenols.[4] The reaction is typically rapid and quantitative. Performing the derivatization in a solvent like acetone can lead to complete reaction within seconds at room temperature.[4]

GC-MS Instrumentation: Optimized Parameters for Separation and Detection

The instrumental setup must be finely tuned to achieve optimal separation and detection of the derivatized analyte.

  • Gas Chromatography (GC):

    • Column: A low-polarity capillary column, such as a DB-5MS or HP-5MS (5% Phenyl / 95% Dimethylpolysiloxane), is the industry standard for this type of analysis.[8][10][11] These columns offer excellent resolving power and thermal stability for a broad range of semi-volatile compounds.

    • Injection: For trace-level analysis, a splitless injection mode is employed to transfer the maximum amount of analyte onto the column, thereby maximizing sensitivity.[10][11]

    • Temperature Program: A programmed temperature ramp is essential for good chromatography. The program typically starts at a low temperature to trap and focus the analytes at the head of the column, followed by a controlled ramp to elute compounds based on their boiling points, and finally a hold at a high temperature to clean the column.[10]

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. This technique produces reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident compound identification.[11]

    • Detection Modes:

      • Full Scan: This mode is used for qualitative analysis, where the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), for example, from 50 to 500 amu.[3][12] This provides a complete mass spectrum for structural elucidation and library matching.

      • Selected Ion Monitoring (SIM): For quantitative analysis and achieving lower detection limits, SIM mode is preferred.[13] The mass spectrometer is set to monitor only a few characteristic ions of the target analyte, increasing the dwell time on those ions and significantly enhancing the signal-to-noise ratio.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the analysis of 3,4-Dichloro-2-propylphenol from a water matrix.

Protocol 1: Sample Extraction (Liquid-Liquid Extraction)
  • Sample Collection: Collect 500 mL of the water sample in a clean 1 L glass separatory funnel.

  • pH Adjustment: Add sulfuric acid to the sample to adjust the pH to < 2. Verify with pH paper.

  • First Extraction: Add 50 mL of dichloromethane (DCM) to the separatory funnel. Stopper and shake vigorously for 2 minutes, ensuring to vent pressure periodically.

  • Phase Separation: Allow the layers to separate for 10 minutes. The organic DCM layer will be at the bottom.

  • Collect Organic Layer: Drain the lower DCM layer into a clean glass beaker or flask.

  • Repeat Extraction: Perform a second and third extraction on the aqueous sample using fresh 50 mL portions of DCM each time. Combine all three DCM extracts.

  • Drying: Pass the combined DCM extract through a glass funnel containing anhydrous sodium sulfate to remove residual water. Collect the dried extract in a concentration flask.

  • Concentration: Reduce the volume of the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen in a warm water bath.

  • Solvent Exchange: Add 1 mL of acetone and concentrate again to ~0.5 mL to ensure the final extract is in a solvent compatible with the derivatization reaction. Transfer the final concentrated extract to a 2 mL autosampler vial.

Protocol 2: Silylation Derivatization
  • Reagent Addition: To the 0.5 mL of concentrated extract in the autosampler vial, add 100 µL of BSTFA (with 1% TMCS).[4]

  • Reaction: Cap the vial and shake vigorously with a vortex mixer for 30 seconds.

  • Incubation: Allow the vial to stand at room temperature for 20 minutes to ensure the reaction goes to completion. The sample is now ready for GC-MS analysis.

Quantitative Data: GC-MS Parameters Summary

The following table outlines the recommended instrumental parameters for the GC-MS analysis of silylated 3,4-Dichloro-2-propylphenol.

Parameter Setting Rationale
GC System Gas Chromatograph coupled to a Mass SpectrometerStandard for high-resolution separation and specific detection.
Column HP-5MS, DB-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)[8][10][11]Low-polarity phase ideal for separating semi-volatile organic compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/min[10][11]Inert gas providing good chromatographic efficiency.
Injector Splitless Mode, 275 °C[10]Maximizes analyte transfer to the column for trace analysis.
Oven Program 70 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min)[3][10]Provides good separation from solvent and matrix components.
MS Transfer Line 300 °C[10]Prevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI) at 70 eV[11]Produces standardized, reproducible mass spectra for library matching.
Ion Source Temp. 230 °CStandard operating temperature for robust performance.
Mass Analyzer QuadrupoleCommon, robust mass analyzer for routine analysis.
Scan Mode Full Scan (m/z 50-500) for identification; SIM for quantificationFull scan provides spectral data for identification; SIM provides higher sensitivity for quantification.[12][13]

Visualizing the Workflow

A logical and sequential workflow is paramount for achieving reproducible results. The diagram below illustrates the complete analytical process from sample collection to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample (500 mL) pH_Adjust 2. Acidify to pH < 2 Sample->pH_Adjust LLE 3. Liquid-Liquid Extraction (DCM) pH_Adjust->LLE Dry_Concentrate 4. Dry (Na2SO4) & Concentrate to 0.5 mL LLE->Dry_Concentrate Deriv 5. Add BSTFA, Vortex Dry_Concentrate->Deriv React 6. React at Room Temp Deriv->React GC_Inject 7. GC-MS Injection (Splitless) React->GC_Inject Separation 8. Chromatographic Separation GC_Inject->Separation Detection 9. MS Detection (Scan/SIM) Separation->Detection Data_Acq 10. Data Acquisition Detection->Data_Acq Qual_Quant 11. Qualitative (Library Search) & Quantitative Analysis Data_Acq->Qual_Quant Report 12. Final Report Qual_Quant->Report

Caption: End-to-end workflow for GC-MS analysis of 3,4-Dichloro-2-propylphenol.

Conclusion and Trustworthiness

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 3,4-Dichloro-2-propylphenol using GC-MS. By explaining the causality behind each step—from pH-controlled extraction to the necessity of silylation—this guide establishes a self-validating system. The derivatization step is crucial for transforming the challenging polar phenol into a well-behaving analyte for gas chromatography, resulting in symmetrical peaks, enhanced sensitivity, and reliable quantification. The parameters provided are based on established methods for chlorinated and alkylated phenols, ensuring a high degree of technical accuracy and reproducibility. Researchers, scientists, and drug development professionals can adapt this robust methodology to achieve reliable and accurate results for this and structurally similar compounds.

References

  • Lee, H. B., & Peart, T. E. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(11), 2534–2538. Available at: [Link]

  • Ali, A., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PMC. Available at: [Link]

  • Gao, L., et al. (2013). A method using GC-MS and derivatization with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) was developed for the analysis of 20 phenolic compounds in atmospheric samples. ResearchGate. Available at: [Link]

  • MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available at: [Link]

  • NEMI.gov. (n.d.). EPA-EAD: 1653: Chlorinated Phenolics associated with the pulp and paper ind... Available at: [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Available at: [Link]

  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Available at: [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. Available at: [Link]

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Chlorinated phenols Analysis of phenols to EPA 8040. Available at: [Link]

  • Lee, H. B., & Peart, T. E. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.GOV. Available at: [Link]

  • Government of British Columbia. (2017). Chlorinated and Non-Chlorinated Phenols in Water - PBM. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • Molequim. (n.d.). 3,4-Dicloro-2-propilfenol 54932-67-1 wiki. Available at: [Link]

  • ResearchGate. (2025). Separation of some halogenated phenols by GC-MS | Request PDF. Available at: [Link]

  • PubChem. (n.d.). 3,4-Dichloro-2-methylphenol. Available at: [Link]

  • Alladio, E., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. SFERA. Available at: [Link]

  • NIST. (n.d.). 3,6-Dichloro-2-propyl phenol. NIST WebBook. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Propyl and butyl phenols - Evaluation statement. Available at: [Link]

Sources

Method

Application Note: Extraction and LC-MS/MS Quantification of 3,4-Dichloro-2-propylphenol from Biological Matrices

Introduction & Analyte Profile 3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a highly lipophilic, chlorinated, and alkylated phenol derivative with a molecular weight of 205.08 g/mol and a logP ranging from 3.65 to 4.7...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profile

3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a highly lipophilic, chlorinated, and alkylated phenol derivative with a molecular weight of 205.08 g/mol and a logP ranging from 3.65 to 4.74 (1)[1]. It serves as a critical structural building block and intermediate in the synthesis of complex pharmaceutical agents (such as leukotriene antagonists) and agrochemicals[1].

Due to its high hydrophobicity and the presence of a reactive phenolic hydroxyl group, analyzing this compound in complex biological matrices (e.g., plasma, urine, or tissue homogenates) presents significant bioanalytical challenges. Endogenous lipids, proteins, and salts can cause severe matrix effects and ion suppression during mass spectrometric analysis. This application note details a rigorously designed, self-validating extraction protocol utilizing Mixed-Mode Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve high recovery and sub-ng/mL sensitivity.

The Chemistry of the Extraction (Expertise & Experience)

A successful bioanalytical method does not merely follow steps; it exploits the specific physicochemical properties of the target analyte.

The Causality of Enzymatic Hydrolysis

When xenobiotic chlorophenols enter biological systems, they are rapidly subjected to Phase II metabolism. The body neutralizes their toxicity and increases their water solubility by forming glucuronide and sulfate conjugates, which are then excreted in urine (2)[2]. Therefore, measuring the total systemic exposure of 3,4-dichloro-2-propylphenol requires an upfront enzymatic deconjugation step using


-glucuronidase/arylsulfatase to cleave these bonds and return the molecule to its free phenolic state.
Why Mixed-Mode Strong Anion Exchange (MAX) SPE?

Traditional Liquid-Liquid Extraction (LLE) using organic solvents often co-extracts neutral lipids, leading to severe ion suppression in the MS source (3)[3].

To achieve superior sample clean-up, we employ a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent (4)[4]. The two electron-withdrawing chlorine atoms on the aromatic ring of 3,4-dichloro-2-propylphenol significantly lower the pKa of its hydroxyl group (estimated pKa ~8.0). By adjusting the biological sample to a pH > 10, the compound is fully deprotonated into a phenolate anion. The MAX sorbent captures this anion via strong electrostatic interactions with its quaternary amine functional groups. This ionic lock allows us to aggressively wash the sorbent with 100% methanol—stripping away all neutral lipids and lipophilic proteins—without losing the target analyte. Finally, elution is triggered by dropping the pH with formic acid, neutralizing the phenol and breaking the ionic bond.

SPEMechanism S1 Condition & Load Analyte: Phenolate (-) Sorbent: Quaternary Amine (+) S2 Wash 1 (Aqueous) Removes Salts & Polar Neutrals S1->S2 S3 Wash 2 (100% MeOH) Removes Lipids & Hydrophobic Neutrals S2->S3 S4 Elution (2% FA in MeOH) Neutralizes Phenol (OH) Releases Analyte S3->S4

Caption: Mixed-mode strong anion exchange (MAX) SPE mechanism for isolating phenolic compounds.

Experimental Protocols & Self-Validating System (Trustworthiness)

To ensure the integrity of the data, this protocol acts as a self-validating system . An isotopically labeled internal standard (IS) is introduced at the very first step. Any loss of analyte during hydrolysis, precipitation, or SPE will be proportionally mirrored by the IS, allowing for absolute mathematical correction of recovery and matrix effects.

Matrix Hydrolysis and Pre-treatment
  • Aliquot 200 µL of the biological matrix (plasma or urine) into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (e.g., 2,4-Dichlorophenol-d3 at 100 ng/mL).

  • Add 100 µL of 0.1 M ammonium acetate buffer (pH 5.0) and 10 µL of

    
    -glucuronidase/arylsulfatase enzyme mixture.
    
  • Incubate at 37°C for 2 hours to achieve complete deconjugation of Phase II metabolites.

  • Post-incubation, add 300 µL of ice-cold acetonitrile to precipitate matrix proteins. Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube and dilute with 500 µL of 5% ammonium hydroxide (

    
    ) in water. Critical Step: This ensures the pH is >10, converting the analyte to its active phenolate form for SPE loading.
    

Workflow N1 1. Biological Matrix (Plasma / Urine) N2 2. Enzymatic Hydrolysis (β-glucuronidase, 37°C) N1->N2 N3 3. Protein Precipitation (Cold Acetonitrile) N2->N3 N4 4. pH Adjustment (5% NH4OH, pH > 10) N3->N4 N5 5. Solid-Phase Extraction (Mixed-Mode Anion Exchange) N4->N5 N6 6. LC-MS/MS Analysis (ESI- MRM Mode) N5->N6

Caption: Workflow for the extraction and quantification of 3,4-Dichloro-2-propylphenol from biological matrices.

Solid-Phase Extraction (SPE) Procedure

Execute the following steps using a 96-well Oasis MAX plate (30 mg/well) or an equivalent mixed-mode strong anion exchange sorbent. Process under a gentle vacuum (approx. 5 inHg).

StepReagentVolumeMechanistic Purpose
1. Condition 100% Methanol1.0 mLWets the polymer backbone, activating the sorbent bed.
2. Equilibrate HPLC-Grade Water1.0 mLPrepares the sorbent for the aqueous sample load.
3. Load Pre-treated Sample (pH > 10)~1.1 mLPhenolate anion binds ionically to the quaternary amine.
4. Wash 1 5%

in Water
1.0 mLRemoves salts, polar interferences, and water-soluble proteins.
5. Wash 2 100% Methanol1.0 mLRemoves neutral lipids and hydrophobic interferences.
6. Elute 2% Formic Acid in Methanol1.0 mLLowers pH to neutralize the phenol, disrupting the ionic bond.
7. Reconstitute N2 Evaporation

Mobile Phase
100 µLEvaporate to dryness at 35°C; reconstitute for LC-MS/MS injection.
LC-MS/MS Analytical Conditions

Chlorinated phenols exhibit excellent ionization efficiency in negative electrospray ionization (ESI-) mode (5)[5].

Table 2: Liquid Chromatography Gradient Column: C18, 50 x 2.1 mm, 1.7 µm particle size. Column Temperature: 40°C.

Time (min) Mobile Phase A (0.1% Formic Acid in Water) Mobile Phase B (Acetonitrile) Flow Rate (mL/min)
0.0 80% 20% 0.4
1.0 80% 20% 0.4
4.0 5% 95% 0.4
5.5 5% 95% 0.4
5.6 80% 20% 0.4

| 7.0 | 80% | 20% | 0.4 |

Table 3: Multiple Reaction Monitoring (MRM) Transitions Note: The primary isotope of chlorine (


) is targeted. The deprotonated precursor ion 

for 3,4-Dichloro-2-propylphenol is m/z 203.0.
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
3,4-Dichloro-2-propylphenol 203.0 167.0 20 Quantifier (Loss of HCl)
3,4-Dichloro-2-propylphenol 203.0 131.0 28 Qualifier (Loss of 2 HCl)

| 2,4-Dichlorophenol-d3 (IS) | 164.0 | 128.0 | 18 | Internal Standard |

Quality Control & Protocol Validation

To ensure the system is self-validating:

  • Matrix Blanks: Process at least two blank matrix samples (without analyte or IS) to verify the absence of carryover or endogenous isobaric interferences.

  • IS Tracking: Monitor the absolute peak area of the Internal Standard across all samples. A deviation of >15% from the mean IS area indicates a failure in extraction efficiency or severe, uncorrected matrix suppression.

References

  • Benchchem: 3,4-Dichloro-2-propylphenol | CAS 54932-67-1. 1

  • Guidechem: 3,4-Dicloro-2-propilfenol. 6

  • National Institutes of Health (PMC): Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. 3

  • ResearchGate: Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. 2

  • Springer Nature Experiments: Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. 5

  • ResearchGate: Determination of Chlorophenols in Sewage Sludge and Soil by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with Ultrasonic-Assisted and Solid-Phase Extraction. 4

Sources

Application

in vitro assay protocols involving 3,4-Dichloro-2-propylphenol

Title: Application Note: In Vitro Profiling and Assay Protocols for 3,4-Dichloro-2-propylphenol Introduction & Mechanistic Context 3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a highly hydrophobic (logP ~ 3.65), chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: In Vitro Profiling and Assay Protocols for 3,4-Dichloro-2-propylphenol

Introduction & Mechanistic Context

3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a highly hydrophobic (logP ~ 3.65), chlorinated, and alkylated phenol derivative[1]. In pharmaceutical development, it serves as a critical chemical intermediate and building block, most notably utilized in the synthesis of leukotriene receptor antagonists designed to treat inflammatory conditions such as asthma[2],[3]. Furthermore, due to its specific structural features (a halogenated phenolic ring), it is frequently included in environmental toxicology panels to evaluate potential endocrine disruption. Quantitative Structure-Activity Relationship (QSAR) models have identified structural alerts in such halogenated phenols that correlate with Thyroid Peroxidase (TPO) inhibition[1].

This application note details three orthogonal in vitro assays for profiling 3,4-Dichloro-2-propylphenol:

  • CysLT1 Receptor Binding Assay : To evaluate the baseline affinity of the intermediate before derivatization into bulkier antagonists.

  • HepG2 Cytotoxicity Assay : To assess the membrane-disrupting potential inherent to lipophilic chlorophenols.

  • TPO Inhibition Assay : To screen for off-target endocrine disruption.

Mechanistic Pathway

Leukotrienes are inflammatory lipid mediators synthesized from arachidonic acid. Derivatives synthesized from 3,4-Dichloro-2-propylphenol act as competitive antagonists at the Cysteinyl Leukotriene Receptor 1 (CysLT1), preventing bronchoconstriction[2].

Leukotriene_Pathway AA Arachidonic Acid LOX5 5-Lipoxygenase AA->LOX5 Oxidation LTA4 Leukotriene A4 LOX5->LTA4 Catalysis LTC4 Leukotriene C4 LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 LTC4->LTD4 Cleavage CysLT1 CysLT1 Receptor LTD4->CysLT1 Agonist Binding Antagonist 3,4-Dichloro-2-propylphenol Derivatives Antagonist->CysLT1 Competitive Inhibition

Leukotriene biosynthesis pathway and target site of 3,4-Dichloro-2-propylphenol derivatives.

Experimental Protocols

Protocol 1: In Vitro CysLT1 Receptor Radioligand Binding Assay

Causality & Rationale: While 3,4-Dichloro-2-propylphenol is primarily an intermediate, testing its baseline affinity helps establish Structure-Activity Relationships (SAR) for the final drug product. The assay uses [³H]-LTD4 to measure competitive displacement. A self-validating design is enforced by using a known CysLT1 antagonist (e.g., Montelukast) as a positive control to ensure receptor functionality and assay sensitivity.

Step-by-Step Methodology:

  • Membrane Preparation : Isolate membrane fractions from HEK293 cells stably expressing the human CysLT1 receptor. Resuspend in assay buffer (10 mM HEPES, pH 7.4, 10 mM CaCl₂, 10 mM MgCl₂, 0.2% BSA).

  • Compound Dilution : Prepare a 10 mM stock of 3,4-Dichloro-2-propylphenol in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Incubation : In a 96-well plate, combine 50 µL of the test compound (final DMSO < 1%), 50 µL of [³H]-LTD4 (final concentration 0.2 nM), and 100 µL of membrane suspension (approx. 10 µg protein/well).

  • Equilibration : Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash filters three times with ice-cold wash buffer.

  • Quantification : Add scintillation cocktail to the filters and measure membrane-bound radioactivity using a microplate scintillation counter.

Protocol 2: HepG2 Cytotoxicity Profiling (CellTiter-Glo)

Causality & Rationale: Chlorinated phenols are highly lipophilic and can partition into cellular membranes, causing uncoupling of oxidative phosphorylation or direct lysis[1]. The CellTiter-Glo assay measures ATP levels, providing a direct, self-validating readout of metabolic viability when paired with proper controls.

Step-by-Step Methodology:

  • Cell Seeding : Seed HepG2 cells at 10,000 cells/well in a white opaque 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment : Aspirate media and replace with 100 µL of fresh media containing 3,4-Dichloro-2-propylphenol (range: 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control for toxicity (10 µM Doxorubicin).

  • Incubation : Incubate for 48 hours.

  • ATP Measurement : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis & Reading : Shake the plate for 2 minutes on an orbital shaker to induce cell lysis. Incubate for 10 minutes, then record luminescence.

Protocol 3: Thyroid Peroxidase (TPO) Inhibition Assay

Causality & Rationale: QSAR models indicate that halogenated phenols possess structural alerts for TPO inhibition, a mechanism of endocrine disruption[1]. This assay uses Amplex Red to monitor the peroxidase-catalyzed oxidation of a substrate, identifying off-target liabilities early in development.

Step-by-Step Methodology:

  • Enzyme Preparation : Prepare a solution of recombinant human TPO in assay buffer (100 mM Tris-HCl, pH 7.4).

  • Reaction Mixture : In a black 96-well microplate, combine 3,4-Dichloro-2-propylphenol (various concentrations), TPO enzyme, and Amplex Red reagent (final concentration 50 µM). Include 100 µM Propylthiouracil (PTU) as a positive control for TPO inhibition.

  • Initiation : Trigger the reaction by adding H₂O₂ (final concentration 10 µM).

  • Kinetic Measurement : Measure fluorescence (Excitation 530 nm / Emission 590 nm) continuously for 30 minutes at 37°C.

  • Analysis : Calculate the initial velocity (V₀) of the reaction. TPO inhibition is expressed as a percentage reduction in V₀ compared to the vehicle control.

Experimental Workflow

Assay_Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (10-Point Curve) Prep->Dilution Assay1 LTD4 Receptor Binding (Radioligand) Dilution->Assay1 Assay2 HepG2 Cytotoxicity (ATP Luminescence) Dilution->Assay2 Assay3 TPO Inhibition (Amplex Red) Dilution->Assay3 Data Data Acquisition (Multi-mode Reader) Assay1->Data Assay2->Data Assay3->Data Analysis IC50 / CC50 Calculation (Non-linear Regression) Data->Analysis

High-throughput in vitro screening workflow for 3,4-Dichloro-2-propylphenol.

Data Presentation: Expected Pharmacological Profile

To facilitate comparison and SAR tracking, the expected baseline metrics for 3,4-Dichloro-2-propylphenol versus a fully elaborated leukotriene antagonist (e.g., Tomelukast) are summarized below.

Assay / Parameter3,4-Dichloro-2-propylphenol (Intermediate)Tomelukast / Analog (Final Drug)Causality / Interpretation
CysLT1 Binding (IC₅₀) > 10 µM (Weak/No Affinity)< 10 nM (High Affinity)The intermediate lacks the acidic pharmacophore required for deep receptor pocket binding.
HepG2 Cytotoxicity (CC₅₀) ~ 25–50 µM> 100 µMHigh logP of the chlorophenol drives non-specific membrane partitioning and toxicity.
TPO Inhibition (IC₅₀) ~ 5–15 µM> 50 µMHalogenated phenols mimic thyroid hormone precursors, causing off-target TPO inhibition.

References

  • Eli Lilly and Company. "Leukotriene antagonists and a method of use there as". US Patent 4764521A.
  • Molaid. "2-allyl-3,4-dichlorophenol - CAS 96795-46-9". Molaid Chemical Database. URL: [Link]

Sources

Method

Application Note: Advanced Recrystallization Protocols for the Purification of 3,4-Dichloro-2-propylphenol

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Rationale 3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a highly hydrophobic, chlorinated alkylphenol utilized as a critical building block in the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs). Because its synthesis often involves the direct electrophilic halogenation of 2-propylphenol, crude batches frequently contain unreacted precursors, structural isomers (e.g., 4,6-dichloro-2-propylphenol), and over-chlorinated byproducts[1].

Achieving high purity (>99%) is non-negotiable, as trace polyhalogenated impurities can poison downstream catalytic cross-coupling reactions or drastically alter the toxicological profile of the final product. This application note details scalable, thermodynamically driven recrystallization methodologies to isolate pure 3,4-Dichloro-2-propylphenol from complex crude mixtures.

Physicochemical Profiling

Understanding the physical properties of the target molecule is the foundation of any successful purification strategy.

PropertyValueRelevance to Purification Strategy
CAS Number 54932-67-1Standard compound identifier.
Molecular Weight 205.08 g/mol Determines stoichiometric equivalents for downstream use.
LogP 3.65 - 4.74Extreme hydrophobicity dictates solvent selection; highly soluble in organic solvents, insoluble in water[1].
Physical State SolidEnables crystallization-based thermodynamic separation.
Typical Impurities Isomers, polyhalogenated species, colored oxidation productsRequires selective solvent/anti-solvent systems and carbon decolorization[2].

Mechanistic Insights into Impurity Clearance

As process scientists, we must move beyond merely following steps and understand the causality behind our solvent choices and procedural interventions.

The Thermodynamics of Solvent/Anti-Solvent Dynamics

Because 3,4-Dichloro-2-propylphenol possesses a high LogP value, it exhibits excellent solubility in polar-protic organics (like ethanol) but near-zero solubility in water[1]. By utilizing an Ethanol/Water system, we artificially engineer a steep solubility curve. The target compound nucleates and crystallizes upon the introduction of the aqueous anti-solvent, while more polar impurities and degradation products remain solvated in the mother liquor.

Mitigating the "Oiling Out" Phenomenon

A frequent failure mode when purifying highly alkylated lipophilic phenols is "oiling out"—where the solute separates as a second, immiscible liquid phase rather than forming a crystalline solid[3]. This occurs when the solution is cooled too rapidly or when the solute concentration exceeds the nucleation threshold before the cloud point is reached. Our protocol establishes a self-validating feedback loop: if oiling out is observed, the system is reheated, the solvent ratio is adjusted, and the cooling ramp is decelerated to force proper crystal lattice formation[3].

Decolorization of Oxidation Byproducts

Halogenated phenols are structurally susceptible to trace oxidation, which generates highly colored (pink to brown) quinoid byproducts[2]. The addition of activated charcoal selectively adsorbs these extended conjugated systems via


 stacking, ensuring the final API intermediate meets strict visual and spectroscopic quality standards.

Experimental Protocols

Protocol A: Primary Purification via Solvent/Anti-Solvent Crystallization

Optimized for the removal of polar byproducts and oxidized species.

  • Dissolution: Suspend 10.0 g of crude 3,4-Dichloro-2-propylphenol in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Heat to 60 °C under continuous magnetic stirring until complete dissolution is achieved.

  • Decolorization: If the solution exhibits a pink or brown tint, add 0.5 g of activated charcoal (e.g., Darco G-60). Maintain the suspension at 60 °C for 15 minutes to allow for optimal adsorption[2].

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed pad of Celite into a clean, heated receiving flask to remove the charcoal and insoluble particulates[3].

  • Anti-Solvent Addition: Return the clear filtrate to a 60 °C heat source. Add deionized water dropwise (approximately 10–15 mL) until a faint, persistent turbidity (the cloud point) is observed. Immediately add 1–2 drops of ethanol until the solution just turns clear again.

  • Nucleation and Growth: Remove the flask from the heat source. Allow the system to cool to room temperature (20 °C) undisturbed over 2 hours.

    • Self-Validation Step: If the compound oils out, reheat to 60 °C, add 2 mL of ethanol to adjust the polarity, and cool at a slower rate (e.g., using a programmable water bath at 0.5 °C/min)[3].

  • Isolation: Transfer the flask to an ice bath (4 °C) for 1 hour to maximize the thermodynamic yield. Collect the white crystalline solid via vacuum filtration. Wash the filter cake with 10 mL of ice-cold 3:1 Water/Ethanol.

  • Drying: Dry the crystals under high vacuum (≤10 mbar) at 35 °C for 12 hours to remove residual moisture.

Protocol B: Anhydrous Recrystallization

Optimized for crude batches heavily contaminated with unreacted 2-propylphenol or highly lipophilic structural isomers.

  • Dissolution: Dissolve 10.0 g of crude material in a minimum volume (approx. 15 mL) of hot toluene (80 °C).

  • Saturation: Slowly add hot heptane (anti-solvent) dropwise until the solution reaches saturation (indicated by slight cloudiness), then clear with a single drop of toluene.

  • Crystallization: Cool slowly to 20 °C. The structurally rigid 3,4-dichloro isomer will pack into the crystal lattice more readily than the less substituted precursors.

  • Isolation: Filter under vacuum, wash with 10 mL of ice-cold heptane, and dry under vacuum.

Quantitative Outcome Summary

ProtocolSolvent SystemPrimary Target ClearanceExpected YieldExpected Purity (HPLC)
Protocol A Ethanol / WaterPolar byproducts, oxidized species80 - 85%>98.5%
Protocol B Toluene / HeptaneUnreacted precursors, structural isomers70 - 75%>99.5%

Process Visualization

G N1 Crude 3,4-Dichloro-2-propylphenol N2 Dissolve in Hot Ethanol (60°C) N1->N2 N3 Activated Charcoal Treatment N2->N3 If colored impurities exist N4 Hot Filtration (Celite Pad) N2->N4 If solution is clear N3->N4 N5 Dropwise Water Addition (Anti-Solvent) N4->N5 N6 Controlled Cooling (20°C to 4°C) N5->N6 N7 Vacuum Filtration & Cold Wash N6->N7 N8 Vacuum Drying (Pure Crystals) N7->N8

Workflow for the solvent/anti-solvent recrystallization of 3,4-Dichloro-2-propylphenol.

References

  • Benchchem. "3,4-Dichloro-2-propylphenol | CAS 54932-67-1". Benchchem.
  • Benchchem. "Technical Support Center: Purification of Crude 5-Bromo-2-chlorophenol". Benchchem.
  • Benchchem. "Technical Support Center: Purification of 5-(3-Aminophenyl)-2-chlorophenol". Benchchem.

Sources

Application

Advanced Handling, Safety Protocols, and Toxicity Mechanisms of 3,4-Dichloro-2-propylphenol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Safety Protocol Chemical Profiling & Physicochemical Hazards 3,4-Dichloro-2-propylphenol (CAS 549...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Safety Protocol

Chemical Profiling & Physicochemical Hazards

3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a specialized chlorinated and alkylated phenol derivative widely utilized as a building block in organic synthesis for pharmaceutical and agrochemical research[1]. The presence of dual chloro-substituents and a propyl chain on the phenolic ring imparts unique physicochemical properties that dictate its handling requirements. Understanding these quantitative metrics is the first step in designing a safe experimental environment.

Table 1: Physicochemical Properties and Safety Implications

Physicochemical PropertyValueSafety & Handling Implication
CAS Registry Number 54932-67-1Essential for SDS tracking and regulatory compliance[1].
Molecular Weight 205.08 g/mol Low molecular weight facilitates rapid systemic absorption[1].
LogP (Hydrophobicity) 3.65 – 4.74Highly lipophilic; rapidly penetrates dermal/mucosal barriers[1][2].
Boiling Point ~280.2 °CLow volatility at RT, but generates toxic fumes if heated[2].
Flash Point ~118.2 °CCombustible; requires storage away from strong oxidizers[2].
Storage Conditions 0–6 °C, Amber GlassPrevents photo-induced degradation and oxidative dimerization[1].

Mechanistic Toxicology: The Causality Behind the Safety Protocols

To establish a culture of safety, researchers must understand why a compound is hazardous. The strict handling protocols for 3,4-Dichloro-2-propylphenol are driven by its specific toxicological mechanism.

Due to its high lipophilicity (LogP > 3.65), this compound rapidly breaches the dermal barrier and cellular membranes[3]. Once systemic, chlorinated phenols act as potent mitochondrial uncouplers. The weakly acidic phenolic hydroxyl group and lipophilic aromatic ring allow the molecule to act as a proton shuttle across the inner mitochondrial membrane. This dissipates the proton motive force, effectively uncoupling oxidative phosphorylation[4]. The resulting inhibition of ADP phosphorylation leads to rapid ATP depletion, oxidative stress, and ultimately cellular necrosis[4][5].

G A 3,4-Dichloro-2-propylphenol Exposure B Dermal/Inhalation Absorption (High LogP) A->B C Mitochondrial Membrane Penetration B->C D Proton Shuttle Mechanism (Uncoupling of OxPhos) C->D E ATP Depletion & Oxidative Stress D->E F Cellular Necrosis E->F

Fig 1. Toxicological mechanism of chlorinated phenols via mitochondrial uncoupling.

Engineering Controls & Personal Protective Equipment (PPE)

Because of the severe consequences of mitochondrial uncoupling and oxidative damage, exposure prevention relies on rigorous engineering controls and specialized PPE[3][5].

  • Ventilation: All handling, weighing, and reactions must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a face velocity of ≥100 fpm. This prevents the inhalation of aerosols or dust[3].

  • Dermal Protection: Standard latex gloves are insufficient. Researchers must use heavy-duty Nitrile or Viton gloves. Double-gloving is mandatory when handling the compound in organic solvents, as carriers (like DMF or DMSO) exponentially increase the rate of dermal absorption[3].

  • Storage: The compound must be stored in tightly sealed amber glass containers at 0–6 °C to minimize photo-degradation and the formation of highly reactive, toxic quinone intermediates[1].

Self-Validating Protocol: Safe Derivatization in Organic Synthesis

When utilizing 3,4-Dichloro-2-propylphenol as a building block (e.g., in an O-alkylation reaction), the protocol must be designed as a self-validating system. This ensures that the highly toxic parent compound is completely consumed or neutralized before the researcher is exposed to the reaction mixture during the workup phase.

Step 1: System Readiness & Reagent Preparation

  • Action: Verify fume hood airflow. Weigh 1.0 eq of 3,4-Dichloro-2-propylphenol directly into the reaction flask inside the hood using anti-static tools.

  • Causality: Anti-static tools prevent the aerosolization of the hydrophobic solid, mitigating inhalation risks.

Step 2: Reaction Execution under Inert Atmosphere

  • Action: Dissolve the phenol in anhydrous solvent. Add 1.5 eq of base (e.g., K₂CO₃) and 1.2 eq of the alkylating agent. Purge the system with Nitrogen and seal.

  • Causality: An inert atmosphere prevents the oxidative degradation of the chlorophenol into electrophilic, DNA-damaging metabolites during heating[5].

Step 3: In-Process Validation (The Self-Validation Step)

  • Action: Before initiating any aqueous workup, extract a 10 µL aliquot and analyze via HPLC or TLC. Do not proceed until the peak corresponding to 3,4-Dichloro-2-propylphenol is entirely absent.

  • Causality: By analytically confirming the complete consumption of the starting material, you eliminate the risk of handling the highly toxic, uncoupled parent compound during the manual extraction phase. The protocol validates its own safety before moving forward.

Step 4: Quenching and Halogenated Waste Disposal

  • Action: Quench the reaction with 1M NaOH. Extract the organic product. The aqueous layer must be segregated into a dedicated "Halogenated Waste" container.

  • Causality: Neutralizing with a strong base converts any trace unreacted chlorophenol into its phenolate salt. This drastically reduces its volatility and dermal permeability, minimizing exposure risk during waste transfer[1].

Emergency Spill Response & Environmental Mitigation

Chlorinated phenols are highly toxic to aquatic life and recalcitrant to environmental degradation[5]. In the event of a spill, immediate and structured containment is required to prevent both human exposure and environmental contamination.

SpillResponse S1 1. Spill Detected S2 2. Evacuate & Ventilate S1->S2 S3 3. Don Advanced PPE (Respirator, Nitrile) S2->S3 S4 4. Contain with Inert Absorbent S3->S4 S5 5. Alkaline Neutralization S4->S5 S6 6. Halogenated Waste Disposal S5->S6

Fig 2. Step-by-step spill response and neutralization workflow for chlorophenols.

Spill Response Execution:

  • Evacuate & Ventilate: Immediately clear the area and maximize fume hood extraction to clear toxic vapors.

  • Containment: Do not use water, which will spread the hydrophobic compound. Cover the spill with an inert, dry absorbent (e.g., vermiculite or sand).

  • Neutralization: Carefully apply a dilute alkaline solution (e.g., sodium carbonate) over the absorbent to convert the phenol into a water-soluble, less volatile salt.

  • Disposal: Sweep the neutralized absorbent into a sealed, clearly labeled hazardous waste container for high-temperature incineration[1].

References

  • Title: 3,4-Dichloro-2-propylphenol | CAS 54932-67-1 Source: Benchchem URL
  • Title: 3,4-Dicloro-2-propilfenol 54932-67-1 Source: Guidechem URL
  • Title: Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective Source: PMC / NIH URL
  • Title: Effects of chlorinated phenols on rat embryonic and hepatic mitochondrial oxidative phosphorylation Source: Environmental Toxicology and Chemistry | Oxford Academic URL
  • Title: Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Synthesis Yield of 3,4-Dichloro-2-propylphenol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3,4-Dichloro-2-propylphenol. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,4-Dichloro-2-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable chemical intermediate. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 3,4-Dichloro-2-propylphenol.

Q1: What are the primary synthetic routes to 3,4-Dichloro-2-propylphenol?

A1: There are three main strategies, each with distinct advantages and challenges:

  • Direct Friedel-Crafts Alkylation of 3,4-Dichlorophenol: This involves reacting 3,4-dichlorophenol with a propylating agent (e.g., propene, 2-propanol) in the presence of a Lewis or Brønsted acid catalyst.[1] While direct, this route often suffers from low yields of the desired 2-propyl isomer due to competing para-alkylation and polyalkylation. The two chlorine atoms are deactivating, making the reaction sluggish.

  • Fries Rearrangement of 3,4-Dichlorophenyl Propionate: This two-step sequence involves first forming the ester from 3,4-dichlorophenol and propanoyl chloride, followed by a Lewis acid-catalyzed rearrangement to form a hydroxyketone.[2][3][4] This intermediate is then reduced to the final product. This method offers better regiocontrol than direct alkylation but requires harsh conditions and a final reduction step.

  • Claisen Rearrangement of Allyl 3,4-Dichlorophenyl Ether: This is often the most reliable method for achieving high ortho-selectivity. 3,4-Dichlorophenol is first converted to its allyl ether, which then undergoes a thermal[5][5]-sigmatropic rearrangement to form 2-allyl-3,4-dichlorophenol.[5][6] A final hydrogenation step reduces the allyl group to the desired propyl group. This pathway provides excellent regioselectivity for the C2 position.

Q2: Why is achieving high ortho-selectivity a major challenge in the synthesis?

A2: The hydroxyl group of a phenol is a strong ortho, para-directing group in electrophilic aromatic substitution. In reactions like Friedel-Crafts alkylation, the electrophile can attack both the ortho and para positions. Steric hindrance at the ortho position (next to the hydroxyl group) can sometimes favor para substitution. Furthermore, the harsh conditions of some reactions can lead to isomerization or disproportionation, further complicating the product mixture. Rearrangement reactions like the Claisen and Fries are specifically employed to overcome this challenge and force substitution at a desired position.[2][3][5]

Q3: My Friedel-Crafts alkylation attempt resulted in a complex mixture and low yield. Is this route viable?

A3: While challenging, the Friedel-Crafts alkylation of phenols can be optimized. However, for a deactivated substrate like 3,4-dichlorophenol, achieving high selectivity for the ortho-propyl isomer is difficult. Issues include:

  • Catalyst Deactivation: The phenolic hydroxyl group can complex with the Lewis acid catalyst, reducing its activity.[7]

  • Polyalkylation: The first alkyl group added can activate the ring, leading to the addition of further alkyl groups.

  • Isomer Formation: A mixture of ortho- and para-propylated products is common. For these reasons, rearrangement-based strategies are generally recommended for higher yield and purity of 3,4-Dichloro-2-propylphenol.

Section 2: Strategic Synthesis Planning

Choosing the correct synthetic route is the most critical factor in maximizing yield. The following decision tree provides a logical framework for selecting a strategy based on your laboratory's capabilities and experimental goals.

G start Goal: Synthesize 3,4-Dichloro-2-propylphenol q1 Primary Objective? start->q1 claisen Claisen Rearrangement Route q1->claisen High Selectivity & Predictability fries Fries Rearrangement Route q1->fries Avoid Hydrogenation & Use Standard Reagents claisen_pros Pros: • Excellent ortho-selectivity • Milder rearrangement conditions (thermal) • Predictable outcome claisen->claisen_pros claisen_cons Cons: • Requires a final reduction step (hydrogenation) • Handling of allyl bromide claisen->claisen_cons fries_pros Pros: • Good ortho-selectivity possible • Utilizes common lab reagents fries->fries_pros fries_cons Cons: • Harsh Lewis acid conditions (AlCl₃) • Potential for side reactions/tarring • Requires a final, often harsh, reduction step fries->fries_cons

Caption: Synthetic strategy decision tree.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the two most effective synthesis routes.

Method 1: Claisen Rearrangement Route (Recommended)

This three-step route offers superior regioselectivity and generally higher, more reproducible yields of the desired isomer.

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Reduction a 1. React 3,4-Dichlorophenol with K₂CO₃ in Acetone b 2. Add Allyl Bromide and Reflux a->b c 3. Workup & Purify (Allyl 3,4-Dichlorophenyl Ether) b->c d 4. Heat Ether Neatly or in High-Boiling Solvent (~200-220 °C) c->d Intermediate e 5. Monitor by TLC/GC for Rearrangement d->e f 6. Purify via Vacuum Distillation (2-allyl-3,4-dichlorophenol) e->f g 7. Hydrogenate Allyl Phenol (Pd/C, H₂ balloon) in EtOH f->g Intermediate h 8. Filter Catalyst, Remove Solvent g->h i 9. Final Purification (Recrystallization/Distillation) h->i

Caption: Claisen rearrangement experimental workflow.

Protocol: Claisen Rearrangement Route

  • Step 1: Synthesis of Allyl 3,4-Dichlorophenyl Ether

    • To a solution of 3,4-Dichlorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture vigorously and add allyl bromide (1.2 eq) dropwise.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

    • Cool the reaction, filter off the inorganic salts, and remove the acetone under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove any unreacted phenol) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude allyl ether, which can be used directly or purified by vacuum distillation.

  • Step 2: Thermal Claisen Rearrangement

    • Place the allyl 3,4-dichlorophenyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer.

    • Heat the ether under an inert atmosphere (N₂ or Ar) to 200-220 °C.[8] The reaction is intramolecular and proceeds without a catalyst.

    • Maintain this temperature for 2-4 hours. The progress can be monitored by the disappearance of the starting ether using GC or TLC.

    • Cool the reaction mixture. The crude 2-allyl-3,4-dichlorophenol can be purified by vacuum distillation to remove any unreacted starting material or side products.

  • Step 3: Hydrogenation to 3,4-Dichloro-2-propylphenol

    • Dissolve the purified 2-allyl-3,4-dichlorophenol (1.0 eq) in ethanol or ethyl acetate.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (1-2 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

    • Stir the mixture vigorously at room temperature for 6-12 hours until the reaction is complete (monitored by GC-MS or ¹H NMR for the disappearance of vinyl protons).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from hexanes or by vacuum distillation.

Method 2: Fries Rearrangement Route

This route is an alternative for labs not equipped for catalytic hydrogenation. Control of reaction conditions is critical for success.

Protocol: Fries Rearrangement Route

  • Step 1: Synthesis of 3,4-Dichlorophenyl Propionate

    • Dissolve 3,4-Dichlorophenol (1.0 eq) in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (1.2 eq).

    • Cool the mixture in an ice bath.

    • Add propanoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Perform an aqueous workup, dry the organic layer, and remove the solvent to yield the ester, which should be of high purity for the next step.

  • Step 2: Lewis Acid-Catalyzed Fries Rearrangement

    • Suspend anhydrous aluminum chloride (AlCl₃, 1.5 - 2.0 eq) in a high-boiling, non-polar solvent like o-dichlorobenzene under an inert atmosphere.[9]

    • Add the 3,4-dichlorophenyl propionate (1.0 eq) portion-wise, keeping the temperature controlled.

    • Slowly heat the mixture to 140-160 °C. Higher temperatures favor the formation of the ortho-isomer.[2][3]

    • Maintain the temperature for 3-5 hours, monitoring by TLC/GC.

    • Cool the reaction and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Extract the product with an organic solvent, wash, dry, and purify the resulting 2-propanoyl-3,4-dichlorophenol by column chromatography or recrystallization.

  • Step 3: Wolff-Kishner Reduction

    • To a flask containing the hydroxyketone from the previous step (1.0 eq) and diethylene glycol, add hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq).

    • Heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off.

    • Maintain at this temperature for 4-6 hours.

    • Cool the reaction, dilute with water, and acidify with HCl.

    • Extract the product, wash, dry, and purify by vacuum distillation to yield the final 3,4-Dichloro-2-propylphenol.

ParameterClaisen Rearrangement RouteFries Rearrangement Route
Typical Overall Yield 65-80%40-60%
Regioselectivity Excellent for ortho-productGood to moderate; temperature dependent[2][3]
Key Challenge Handling of H₂ gas for reductionHarsh Lewis acid and high temperatures
Byproducts Minimal if steps are optimizedPotential for tar/polymer formation, para-isomer
Purification Relatively straightforwardCan be challenging due to byproducts
Section 4: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

G start Symptom: Low Final Yield q1 Which step shows low conversion (check TLC/GC of each step)? start->q1 step1_fail Step 1 (Ether/Ester Synthesis) q1->step1_fail Step 1 step2_fail Step 2 (Rearrangement) q1->step2_fail Step 2 step3_fail Step 3 (Reduction) q1->step3_fail Step 3 sol_s1 Cause: Incomplete reaction. Solution: • Ensure anhydrous conditions. • Use a stronger base (e.g., NaH for ether). • Increase reflux time. step1_fail->sol_s1 sol_s2_claisen Claisen Cause: Insufficient temp/time. Solution: • Ensure temp is >200 °C. • Use high-boiling solvent (e.g., diphenyl ether). • Extend reaction time. step2_fail->sol_s2_claisen sol_s2_fries Fries Cause: Deactivated catalyst/harsh conditions. Solution: • Use fresh, anhydrous AlCl₃. • Control temperature carefully to avoid tarring. • Ensure stoichiometric amount of catalyst. step2_fail->sol_s2_fries sol_s3 Cause: Inactive catalyst/incomplete reduction. Solution: • Use fresh Pd/C catalyst. • Ensure proper H₂ atmosphere. • For Wolff-Kishner, ensure temp is high enough to drive off water. step3_fail->sol_s3

Caption: Troubleshooting logic flow for low yield.

Q: My final product is contaminated with the para-isomer. How can I improve the ortho:para ratio?

A: This issue is most common with the Fries rearrangement. The ortho/para selectivity is highly dependent on reaction conditions.

  • Temperature: Higher temperatures generally favor the formation of the ortho product, which is thermodynamically more stable due to chelation with the aluminum catalyst.[3] Try increasing the reaction temperature to the 150-160 °C range.

  • Solvent: Non-polar solvents favor the formation of the ortho-substituted product.[2][3] The reaction likely proceeds through a tight ion pair within a solvent cage, promoting intramolecular (ortho) acylation. Polar solvents can solvate the acylium ion, allowing it to diffuse and react at the less hindered para position. Consider switching from a moderately polar solvent to a non-polar one like carbon disulfide or o-dichlorobenzene.

Q: The rearrangement step (Fries or Claisen) is producing a significant amount of dark, tar-like material, drastically reducing my yield.

A: Tar formation is indicative of side reactions, often caused by overly harsh conditions or the presence of impurities.

  • For Fries Rearrangement: This is a common problem due to the strong Lewis acid.

    • Ensure Anhydrous Conditions: Aluminum chloride reacts violently with water, which can catalyze decomposition. Ensure all glassware, solvents, and reagents are scrupulously dry.

    • Control Temperature: Add the ester substrate slowly and control the initial exotherm. Do not overshoot the target temperature, as this can lead to polymerization and charring.

    • Purity of Starting Materials: Impurities in the starting ester can lead to side reactions. Ensure it is pure before proceeding.

  • For Claisen Rearrangement: While less common, decomposition can occur if the temperature is excessively high (>250 °C) for prolonged periods. Ensure your thermometer is calibrated and you are maintaining the target temperature range of 200-220 °C.

Q: My final hydrogenation step (Claisen route) is sluggish or incomplete. What should I check?

A: A stalled hydrogenation is almost always a catalyst or setup issue.

  • Catalyst Activity: Pd/C catalyst can lose activity over time or if exposed to air. Use fresh catalyst from a reputable supplier. Ensure you are using an appropriate catalyst loading (1-2 mol% is typical, but may need to be increased to 5 mol% for difficult reductions).

  • Hydrogen Delivery: Ensure there are no leaks in your system. A simple balloon is often sufficient, but make sure it remains inflated. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

  • Catalyst Poisons: Sulfur-containing compounds or other impurities from previous steps can poison the palladium catalyst. Ensure the 2-allyl-3,4-dichlorophenol intermediate is highly pure before the reduction step. Purification by vacuum distillation is highly recommended.

Q: How can I effectively purify the final product to >99%?

A: A multi-step purification strategy is often necessary.[10]

  • Initial Workup: After the final step, perform an acid-base workup. Dissolve the crude product in an organic solvent and wash with a weak base (e.g., sodium bicarbonate solution) to remove any acidic impurities.

  • Vacuum Distillation: This is an excellent method for removing non-volatile impurities (like catalyst residues or tar) and some isomeric byproducts if there is a sufficient boiling point difference.[11][12]

  • Recrystallization: This is the best method for achieving high purity. 3,4-Dichloro-2-propylphenol is a solid. Experiment with different solvents. A good starting point is a non-polar solvent like hexanes or heptane, possibly with a small amount of a more polar co-solvent like ethyl acetate to aid initial dissolution.[12] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals, leaving impurities behind in the mother liquor.

Section 5: References
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Scientific Reports, 6, 30782. Available from: [Link]

  • Wikipedia. (2024). Claisen rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-allyl-4-chlorophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent. Retrieved from

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Optimization

identifying degradation products of 3,4-Dichloro-2-propylphenol

Welcome to the Technical Support Center for the analytical characterization of 3,4-Dichloro-2-propylphenol (CAS 54932-67-1). As a highly hydrophobic (LogP 3.65) and recalcitrant chlorinated phenol, tracking its degradati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 3,4-Dichloro-2-propylphenol (CAS 54932-67-1). As a highly hydrophobic (LogP 3.65) and recalcitrant chlorinated phenol, tracking its degradation requires rigorous sample preparation, optimized chromatographic resolution, and precise mass spectrometric detection[1].

This guide provides drug development professionals and environmental researchers with authoritative, self-validating troubleshooting protocols to identify complex degradation intermediates generated during Advanced Oxidation Processes (AOPs) or metabolic breakdown.

Section 1: Sample Preparation & Ionization Troubleshooting

Q1: We are experiencing severe signal suppression and inconsistent recovery of 3,4-Dichloro-2-propylphenol and its primary degradation products in LC-MS. How do we resolve this?

Causality & Mechanism: Phenolic compounds are weakly acidic. In standard LC-MS workflows utilizing Electrospray Ionization in negative mode (ESI-), the mobile phase must be carefully controlled. Acidification of the LC mobile phase (e.g., using 0.1% Formic Acid) forces the phenol into its neutral, protonated state, which drastically suppresses MS signal for less acidic compounds[2]. Furthermore, the high hydrophobicity of the parent compound (MW 205.08 g/mol ) compared to its highly polar ring-cleavage products creates a severe recovery mismatch during standard liquid-liquid extraction[1].

Solution: Shift from direct ESI- analysis to a pre-column derivatization strategy using Dansyl chloride. Dansylation tags the phenolic hydroxyl group with a highly basic dimethylaminonaphthalene moiety. This systematically forces the analyte to ionize efficiently in ESI+ mode, bypassing negative-mode matrix suppression entirely and normalizing the polarity of diverse degradation intermediates[1].

Self-Validating Protocol: In-Vial Dansylation for LC-ESI-MS/MS

Self-Validation Metric: Spike the initial sample with 50 ng/mL of an isotopically labeled internal standard (e.g.,


-phenol). A post-reaction IS recovery of >85% validates the derivatization efficiency and rules out matrix quenching.
  • Sample Aliquot & QC Spike: Transfer 1.0 mL of the aqueous degradation sample into a 2 mL amber glass autosampler vial. Add 10 µL of the

    
    -phenol internal standard (5 µg/mL).
    
  • pH Optimization: Add 100 µL of 0.1 M sodium carbonate buffer to strictly adjust the sample to pH 10.5. Causality: This pH is required to fully deprotonate the phenolic hydroxyl group, generating the phenoxide nucleophile necessary to attack the Dansyl chloride reagent.

  • Derivatization Reaction: Add 100 µL of Dansyl chloride solution (1 mg/mL in acetone). Seal the vial and incubate at 60°C for exactly 15 minutes.

  • Reaction Quenching: Add 10 µL of 10% methylamine to quench any unreacted Dansyl chloride, preventing it from polymerizing or fouling the LC column.

  • Phase Extraction: Extract the derivatized analytes with 1.0 mL of LC-MS grade hexane. Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 200 µL of Methanol:Water (50:50, v/v) for immediate LC-MS/MS injection.

Table 1: Quantitative Comparison of Derivatization Strategies for Halogenated Phenols [1][3]

Strategy Reagent Derivative Formed Analytical Technique Sensitivity Gain
Acylation Acetic Anhydride Acetate Ester GC-FID / GC-MS Moderate
Alkylation Pentafluorobenzyl Bromide Pentafluorobenzyl Ether GC-ECD / GC-MS (NCI) High
Silylation BSTFA Trimethylsilyl Ether GC-MS High

| Dansylation | Dansyl Chloride | Dansyl Derivative | LC-MS / HPLC-Fluorescence | Very High |

Workflow A 1. Aqueous Sample (Parent & Metabolites) B 2. Sample Prep & pH Adjust (pH 10.5 for Dansylation) A->B C 3. Dansylation Reaction (Enhances ESI+ Ionization) B->C D 4. Chromatographic Separation (C18 / HILIC Columns) C->D E 5. Mass Spectrometry (MRM Data Acquisition) D->E F 6. Metabolite ID (Isotope & Fragment Analysis) E->F

Workflow for the extraction, derivatization, and LC-MS/MS analysis of phenolic degradation products.

Section 2: Mechanistic Pathway Analysis & Data Interpretation

Q2: During degradation time-course studies, the parent compound disappears rapidly, but Total Organic Carbon (TOC) remains high. What degradation products are we failing to detect?

Causality & Mechanism: The degradation of chlorophenols via highly reactive hydroxyl radicals (•OH) or sulfate radicals (SO



) is a multi-step oxidative process[1]. Initially, •OH radicals attack the aromatic ring to form dihydroxycyclohexadienyl radicals, leading to hydroxylated intermediates like chlorocatechols and chlororesorcinols[4][5].

However, as oxidation continues, the aromatic ring ruptures. This oxidative cleavage generates highly polar, low molecular weight (LMW) aliphatic organic acids (e.g., maleic acid, malic acid, oxalic acid, and acetic acid)[5]. Because these LMW acids lack a UV chromophore and do not retain well on standard C18 reversed-phase columns, they elute in the solvent void volume and evade standard detection, leaving TOC artificially high.

Solution: To capture these terminal degradation products, perform a parallel analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion Exchange Chromatography coupled to MS in ESI- mode[5].

Pathway Parent 3,4-Dichloro-2-propylphenol (Parent Compound) Hydroxylation Hydroxylated Intermediates (e.g., Chlorocatechols) Parent->Hydroxylation  •OH Attack Dechlorination Dechlorinated Phenols (e.g., 2-Propylphenol) Parent->Dechlorination  Reductive/Oxidative Dechlorination RingCleavage Ring Cleavage Products (LMW Organic Acids) Hydroxylation->RingCleavage  Aromatic Ring Rupture Dechlorination->RingCleavage  Aromatic Ring Rupture Mineralization Complete Mineralization (CO2 + H2O + Cl-) RingCleavage->Mineralization  Further Oxidation

Mechanistic degradation pathway of 3,4-Dichloro-2-propylphenol via advanced oxidation processes.

Q3: How do I distinguish between hydroxylation and dechlorination intermediates in the mass spectra?

Causality & Mechanism: When a hydroxyl radical attacks, it can either add to an unsubstituted carbon (hydroxylation) or substitute a chlorine atom (dechlorination)[5]. Because chlorine has two stable isotopes (


 and 

in a ~3:1 ratio), the isotopic cluster of the parent ion is your primary diagnostic tool.

Solution: Analyze the isotopic signature of the precursor ions.

  • Intact Parent (2 Cl atoms): Will show an M, M+2, M+4 cluster in a 9:6:1 intensity ratio.

  • Hydroxylated Product (2 Cl atoms retained): Will show a mass shift of +16 Da (addition of oxygen) but retain the 9:6:1 isotopic cluster.

  • Dechlorinated Product (1 Cl atom remaining): Will show a mass shift of -34 Da (loss of Cl, addition of OH) and the isotopic cluster will shift to a 3:1 ratio (M, M+2).

Table 2: Typical Degradation Intermediates of 3,4-Dichloro-2-propylphenol

Degradation Stage Intermediate Class Example Compound LC-MS/MS Ionization Mode Expected m/z (Parent)
Primary Parent Compound 3,4-Dichloro-2-propylphenol ESI (-) 203 / 205
Secondary Hydroxylated Dichloro-propyl-catechol ESI (-) 219 / 221
Secondary Dechlorinated 4-Chloro-2-propylphenol ESI (-) 169 / 171

| Tertiary | Ring Cleavage | Maleic Acid / Oxalic Acid | ESI (-) | 115 / 89 |

References

  • Benchchem.3,4-Dichloro-2-propylphenol | CAS 54932-67-1.
  • Chromatography Online.
  • AIP Publishing.Liquid Chromatography Mass Spectrometry (LC-MS)
  • PubMed / NIH.
  • ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing 3,4-Dichloro-2-propylphenol Synthesis

Welcome to the Technical Support Center for the synthesis of 1[1]. As a Senior Application Scientist, I have engineered this guide for researchers and drug development professionals seeking to maximize yields, control re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1[1]. As a Senior Application Scientist, I have engineered this guide for researchers and drug development professionals seeking to maximize yields, control regioselectivity, and eliminate destructive side reactions across the three-step synthetic workflow: O-allylation, Claisen rearrangement, and catalytic hydrogenation.

Pathway A 3,4-Dichlorophenol B O-Allylation (K2CO3, Acetone) A->B C Allyl Aryl Ether B->C D Claisen Rearrangement (Lewis Acid) C->D E 2-Allyl-3,4-dichlorophenol D->E F Hydrogenation (Pt/C, EtOAc) E->F G 3,4-Dichloro-2-propylphenol F->G

Synthetic workflow for 3,4-Dichloro-2-propylphenol highlighting key transformation steps.

Section 1: O-Allylation of 3,4-Dichlorophenol

Q: I am observing a 15-20% yield of C-allylated byproducts during the initial etherification step. How can I suppress C-alkylation and maximize O-allylation?

Expertise & Causality: The phenoxide anion acts as an ambient nucleophile. Under strongly basic conditions or in non-polar solvents, tight ion-pairing favors C-alkylation at the ortho/para positions. By switching to a polar aprotic solvent (which solvates the cation and leaves the oxygen anion "naked") and using a mild, insoluble base, you kinetically favor the harder oxygen nucleophile over the softer carbon nucleophile.

Self-Validating Protocol: Optimized O-Allylation

  • Setup: Charge a flame-dried flask with 3,4-dichlorophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in dry Acetone (0.5 M).

  • Addition: Add allyl bromide (1.1 equiv) dropwise at 0 °C to control the initial exotherm.

  • Reaction: Reflux at 60 °C for 6 hours under an inert atmosphere.

  • Self-Validation Check (TLC/FTIR): Monitor by TLC (Hexanes:EtOAc 9:1). The starting phenol (Rf ~0.3) should disappear, replaced by the less polar ether (Rf ~0.7). Confirm via FTIR by the complete disappearance of the broad phenolic O-H stretch at 3200–3400 cm⁻¹. Do not proceed if the O-H stretch persists.

  • Workup: Filter the inorganic salts, concentrate, and partition between EtOAc and 1M NaOH (to remove any unreacted phenol). Dry over Na₂SO₄ and concentrate in vacuo.

Section 2: Regioselective Claisen Rearrangement

Q: Thermal Claisen rearrangement of my allyl ether yields a nearly 1:1 mixture of 2-allyl and 6-allyl isomers. How do I selectively direct the migration to the 2-position?

Expertise & Causality: In 3,4-dichlorophenyl allyl ether, the 6-position is sterically unhindered (flanked by a proton), whereas the 2-position is sterically congested (flanked by the 3-chloro group). Consequently, purely thermal [3,3]-sigmatropic rearrangements2[2]. To override this steric bias, you must employ Lewis acid catalysis (e.g., BCl₃). The Lewis acid coordinates to the ether oxygen, forming a highly structured, tight transition state that forces the allyl group to migrate to the more hindered 2-position via a distinct coordination geometry.

Claisen Ether 3,4-Dichlorophenyl Allyl Ether Thermal Thermal Ether->Thermal Lewis Lewis Acid Catalysis (BCl3, -20°C to RT) Ether->Lewis Iso6 6-Allyl Isomer (Sterically Favored) Thermal->Iso6 Major Product Iso2 2-Allyl Isomer (Coordination Favored) Thermal->Iso2 Minor Product Lewis->Iso2 >95% Selectivity

Mechanistic divergence in Claisen rearrangement based on thermal vs. Lewis acid conditions.

Self-Validating Protocol: BCl₃-Mediated Claisen Rearrangement

  • Setup: Dissolve 3,4-dichlorophenyl allyl ether (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under a strict argon atmosphere.

  • Catalysis: Cool the solution to -20 °C. Slowly add BCl₃ (1.0 M in CH₂Cl₂, 1.1 equiv) dropwise.

  • Reaction: Stir at -20 °C for 1 hour, then allow it to warm to room temperature over 4 hours.

  • Self-Validation Check (NMR): Quench a 0.1 mL aliquot with water, extract with CDCl₃, and analyze via ¹H-NMR. The diagnostic allyl ether multiplet at ~4.5 ppm should vanish. The 2-allyl isomer will exhibit an isolated aromatic proton singlet (or para-coupled doublet) distinct from the 6-allyl isomer.

  • Workup: Quench carefully with ice water. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Section 3: Minimizing Hydrodehalogenation During Hydrogenation

Q: When reducing the 2-allyl intermediate to the propyl group using Pd/C and H₂, I lose my chlorine substituents, resulting in 2-propylphenol. How do I prevent this dehalogenation?

Expertise & Causality: Palladium on carbon (Pd/C) is highly active for both alkene reduction and the oxidative addition into aryl carbon-chlorine bonds, leading to rapid 3[3]. This hydrodehalogenation is exacerbated in polar protic solvents like methanol. To prevent this, you must switch to a metal with lower affinity for C-Cl oxidative addition, such as Platinum (Pt). Alternatively, running the Pd/C reaction in an acidic medium has been shown to4[4].

HydrogenationLogic Start Observe Dehalogenation During Hydrogenation CheckCat Evaluate Catalyst Start->CheckCat IsPdC Using Pd/C? CheckCat->IsPdC SwitchPt Switch to Pt/C or Rh/Al2O3 IsPdC->SwitchPt Yes (Preferred) AddPoison Add Catalyst Poison (e.g., Ethylenediamine) or Acid IsPdC->AddPoison Yes (Alternative) OptSolvent Optimize Solvent (Use EtOAc instead of MeOH) SwitchPt->OptSolvent AddPoison->OptSolvent Success Selective Alkene Reduction (Intact C-Cl Bonds) OptSolvent->Success

Logic tree for troubleshooting hydrodehalogenation during catalytic hydrogenation.

Quantitative Data: Catalyst Evaluation for Alkene Reduction vs. Dehalogenation

Catalyst SystemSolventAdditiveAlkene Reduction (%)Dehalogenation (%)Recommendation
10% Pd/CMethanolNone>99%35 - 50%❌ Avoid
10% Pd/CEthyl AcetateEthylenediamine95%<5%⚠️ Acceptable
10% Pd/CMethanolHCl (1.0 equiv)98%<2%✅ Good
5% Pt/C Ethyl Acetate None >99% <1% 🌟 Optimal

Self-Validating Protocol: Chemoselective Hydrogenation

  • Setup: In a high-pressure hydrogenation flask, dissolve 2-allyl-3,4-dichlorophenol (1.0 equiv) in Ethyl Acetate (0.1 M).

  • Catalyst Addition: Add 5% Pt/C (5 wt% relative to substrate). Note: Pt/C is significantly less prone to C-Cl oxidative addition than Pd/C.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Maintain H₂ pressure at 1 atm (balloon) and stir vigorously at room temperature for 2-3 hours.

  • Self-Validation Check (GC-MS): Monitor via GC-MS. The starting material (m/z 202 for ³⁵Cl₂) should cleanly convert to the product (m/z 204). Any peak at m/z 170 indicates unwanted monodehalogenation. Do not stop the reaction until the m/z 202 peak is fully depleted.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc. Concentrate the filtrate in vacuo to yield pure 3,4-dichloro-2-propylphenol.

FAQs

Q: Can I use Raney Nickel for the final hydrogenation step? A: It is highly discouraged. Raney Nickel is frequently utilized for the explicit purpose of hydrogenolysis and reductive cleavage of carbon-heteroatom bonds. Using it will almost certainly result in complete dehalogenation of your dichlorophenol ring.

Q: Does the choice of solvent in the Claisen rearrangement affect the yield? A: Yes. If performing a thermal Claisen rearrangement, high-boiling solvents like N,N-diethylaniline or diphenyl ether are required to reach the >200 °C activation barrier. However, as noted, this sacrifices regioselectivity. For the Lewis acid protocol, non-coordinating solvents like CH₂Cl₂ or toluene are mandatory to prevent solvent-catalyst quenching.

References
  • Benchchem. "3,4-Dichloro-2-propylphenol | CAS 54932-67-1". 1

  • MDPI. "Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers". 2

  • ACS Green Chemistry Institute. "Hydrogenolysis and Selective Reduction (Dehalogenation)". 3

  • Google Patents. "US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation". 4

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3,4-Dichloro-2-propylphenol Synthesis

Welcome to the Technical Support Center for the synthesis and process optimization of 3,4-Dichloro-2-propylphenol (CAS 54932-67-1). As a highly hydrophobic (logP 3.65) building block used in advanced pharmaceutical and a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and process optimization of 3,4-Dichloro-2-propylphenol (CAS 54932-67-1). As a highly hydrophobic (logP 3.65) building block used in advanced pharmaceutical and agrochemical development[1], its synthesis requires rigorous control over reaction conditions.

The primary synthetic route involves the regioselective ortho-alkylation of 3,4-dichlorophenol with a propanol derivative. Because the phenolic ring is heavily deactivated by two electron-withdrawing chlorine atoms[2], achieving high conversion without triggering polyalkylation or O-alkylation requires precise temperature calibration. This guide provides the mechanistic causality, standard operating procedures, and troubleshooting FAQs necessary to master this workflow.

Mechanistic Workflow & Temperature Decision Tree

The diagram below illustrates how temperature dictates the kinetic and thermodynamic pathways during the transition-metal catalyzed ortho-alkylation of 3,4-dichlorophenol.

G Start 3,4-Dichlorophenol + Propanol (Substrates) Cat ZnCl2 / CSA Catalysis (Transition State Templating) Start->Cat T_Low T < 80°C Kinetic Trapping Cat->T_Low Insufficient Heat T_Opt T = 95–105°C Optimal Activation Cat->T_Opt Ideal Kinetics T_High T > 120°C Thermodynamic Shift Cat->T_High Overheating O_Alk O-Alkylation Dominates (Propyl Ether Byproduct) T_Low->O_Alk Target 3,4-Dichloro-2-propylphenol (Target API Intermediate) T_Opt->Target Poly Polyalkylation & Isomerization T_High->Poly

Temperature-dependent reaction pathways for the catalytic ortho-alkylation of 3,4-dichlorophenol.

Quantitative Data: Temperature vs. Product Distribution

The following self-validating dataset demonstrates the product distribution of the Zn/CSA-catalyzed alkylation of 3,4-dichlorophenol at various temperatures over an 18-hour period[3][4].

Reaction Temperature (°C)Overall Conversion (%)Target Ortho-C-Alkylation (%)O-Alkylation (Ether) (%)Polyalkylation / Degradation (%)
60 3510250
80 6545155
100 (Optimal) >9588 <5~2
120 >9560<238
140 >9535<263

Note: Data reflects the use of 5 mol% ZnCl₂ and 0.75 eq (R)-camphorsulfonic acid (CSA) in chlorobenzene.

Standard Operating Procedure (SOP): Regioselective Alkylation

To ensure reproducibility and high ortho-selectivity, follow this validated methodology[2][3]:

Step 1: Reaction Preparation (Inert Atmosphere)

  • Purge a dry Schlenk flask or pressure tube with argon or nitrogen.

  • Add 3,4-dichlorophenol (1.0 mmol) and the propylating agent (e.g., propanol, 1.1 mmol) to the vessel.

Step 2: Catalyst Loading

  • Add anhydrous ZnCl₂ (0.05 mmol, 5 mol%) as the Lewis acid catalyst.

  • Add (R)-camphorsulfonic acid (CSA) (0.75 mmol) as the Brønsted acid co-catalyst. Mechanistic note: Solid CSA prevents the loss of volatile acids at high temperatures, maintaining the catalytic cycle[3].

Step 3: Solvent Addition & Heating

  • Inject 1.0 mL of anhydrous chlorobenzene. (Chlorobenzene is selected because its boiling point of 131°C safely accommodates the target temperature without requiring high-pressure reactors).

  • Heat the reaction mixture strictly to 100 °C and stir for 18 hours.

Step 4: Self-Validating Quench & Workup

  • Cool the vessel to room temperature. The reaction color should be pale yellow; a dark brown or black mixture indicates thermal degradation (overheating).

  • Quench the reaction with 10 mL of ice-cold water in small portions to neutralize the CSA and precipitate the zinc salts[2].

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via silica gel chromatography to isolate pure 3,4-dichloro-2-propylphenol.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling with low conversion at 80°C? A: The Friedel-Crafts alkylation of a phenol derivative heavily depends on the nucleophilicity of the aromatic ring. The two chlorine atoms at the 3 and 4 positions strongly deactivate the ring via electron withdrawal[2]. At 80°C, the thermal energy is insufficient to overcome the high activation energy barrier required for C-C bond formation on a deactivated ring. Raising the temperature to 100°C provides the necessary kinetic energy to drive the catalytic cycle.

Q2: I am observing significant O-alkylation (propyl ether formation) instead of C-alkylation. How does temperature fix this? A: O-alkylation is kinetically favored at lower temperatures because the activation energy for forming the ether linkage is lower than that for electrophilic aromatic substitution. By increasing the temperature to the 95–105°C range, the reaction provides enough energy to either facilitate a Claisen-type rearrangement of the ether back to the ortho-position or shift the equilibrium entirely toward the more thermodynamically stable C-alkylated product[2].

Q3: At 140°C, my regioselectivity drops drastically and I see a complex mixture. Why? A: While the Zn/CSA catalytic system provides excellent ortho-selectivity via a templating mechanism at moderate temperatures, exceeding 120°C shifts the reaction from kinetic control to thermodynamic control[3][4]. Under thermodynamic control, the system normally favors the less sterically hindered para-position. However, because the para-position (C4) is blocked by a chlorine atom in 3,4-dichlorophenol, the excess thermal energy forces the system into destructive pathways, resulting in polyalkylation at C6, dealkylation, or structural rearrangement[2].

Q4: Can I use a Ruthenium-based catalyst instead of Zn/CSA to lower the temperature? A: Yes, a well-defined cationic Ru–H complex can be used for dehydrative C–H alkylation of phenols[5]. However, even with Ru-catalysis, the optimal temperature remains around 100°C. The temperature requirement is dictated not just by the catalyst, but by the need to facilitate the chelate-directed C–H activation and subsequent dehydrogenation steps without stalling the catalytic turnover[5].

Q5: How can I monitor if the temperature is causing polyalkylation in real-time? A: Implement TLC (Thin Layer Chromatography) monitoring. The target mono-alkylated 3,4-dichloro-2-propylphenol will have a distinct Rf value (typically slightly higher than the starting phenol due to increased hydrophobicity). If you observe the rapid emergence of a highly non-polar spot running near the solvent front, this is a self-validating indicator of polyalkylation. Immediately lower the mantle temperature by 10–15°C[2].

References
  • Dehydrative C–H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols Source: ChemRxiv URL:[Link]

  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols (PDF) Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Assignments of 3,4-Dichloro-2-propylphenol: A Comparative Analysis

For the modern researcher, scientist, and drug development professional, precise structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, precise structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool in this pursuit. This guide provides a detailed, in-depth analysis of the predicted 1H NMR spectral assignments for 3,4-dichloro-2-propylphenol, a molecule of interest in various chemical and pharmaceutical contexts. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages a comparative approach, drawing upon spectral data from structurally analogous compounds to provide a robust and scientifically grounded prediction. This methodology not only offers a comprehensive understanding of the target molecule but also serves as a practical framework for spectral interpretation of similarly substituted aromatic compounds.

The Structural Landscape: Predicting the 1H NMR Spectrum of 3,4-Dichloro-2-propylphenol

The structure of 3,4-dichloro-2-propylphenol presents a unique set of electronic and steric influences that govern the chemical shifts and coupling patterns of its protons. The aromatic ring is substituted with a hydroxyl group, two chlorine atoms, and a propyl group. The interplay of the electron-donating hydroxyl group and the electron-withdrawing chlorine atoms, in conjunction with the steric bulk of the propyl group, creates a distinct magnetic environment for each proton.

Based on established principles of 1H NMR spectroscopy, we can predict the following spectral characteristics:

  • Aromatic Protons: The two aromatic protons are expected to appear as distinct signals in the aromatic region of the spectrum (typically 6.5-8.0 ppm). Due to their ortho-relationship, they will likely exhibit a doublet of doublets splitting pattern, with a typical ortho-coupling constant (J) of 7-10 Hz. The relative positions of these protons will be influenced by the neighboring substituents. The proton at the 5-position, being flanked by two chlorine atoms, is anticipated to be the most downfield of the aromatic protons. The proton at the 6-position will be influenced by the ortho-hydroxyl group and the meta-chlorine atom.

  • Hydroxyl Proton: The phenolic hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can vary significantly (typically 4-7 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.[1][2][3] To definitively identify this peak, a "D2O shake" experiment can be performed, where the addition of deuterium oxide will cause the hydroxyl proton signal to disappear from the spectrum.[1]

  • Propyl Group Protons: The propyl group will give rise to three distinct signals:

    • A triplet for the terminal methyl (CH3) group, integrating to three protons.

    • A sextet (or multiplet) for the methylene (CH2) group adjacent to the methyl group, integrating to two protons.

    • A triplet for the methylene (CH2) group attached to the aromatic ring, integrating to two protons.

The chemical shifts of these alkyl protons will be further influenced by their proximity to the aromatic ring and its substituents.

A Comparative Analysis: Insights from Structurally Related Compounds

To refine our predictions for 3,4-dichloro-2-propylphenol, we can draw comparisons with the known 1H NMR data of similar molecules.

Dichlorophenol Isomers
  • 2,4-Dichlorophenol: The 1H NMR spectrum of 2,4-dichlorophenol shows three aromatic protons. The proton at the 3-position appears as a doublet, the proton at the 5-position as a doublet of doublets, and the proton at the 6-position as a doublet.[4] The observed coupling constants are consistent with ortho and meta relationships.

  • 2,5-Dichlorophenol: This isomer also displays three aromatic protons with distinct chemical shifts and coupling patterns, reflecting the different substituent positions.[5]

  • 3,5-Dichlorophenol: The spectrum of 3,5-dichlorophenol is simpler due to symmetry, showing two signals for the three aromatic protons.[6]

The data from these dichlorophenol isomers provide a valuable reference for understanding the influence of chlorine atoms on the chemical shifts of adjacent aromatic protons.

Propylphenol Isomers
  • 2-Propylphenol: The 1H NMR spectrum of 2-propylphenol shows a complex multiplet for the aromatic protons and distinct signals for the propyl group.[7][8][9] The chemical shifts of the propyl protons in this isomer are particularly relevant for predicting the spectrum of our target molecule.

  • 4-Propylphenol: Similar to the 2-isomer, 4-propylphenol exhibits characteristic signals for the propyl group and the aromatic protons, with the chemical shifts of the latter being influenced by the para-hydroxyl group.[7][10][11]

By comparing the alkyl proton shifts in these isomers, we can better estimate the electronic and steric effects of the aromatic ring on the propyl chain in 3,4-dichloro-2-propylphenol.

Predicted 1H NMR Spectral Data for 3,4-Dichloro-2-propylphenol

Based on the analysis of substituent effects and comparative data from related compounds, the following table summarizes the predicted 1H NMR spectral assignments for 3,4-dichloro-2-propylphenol in CDCl3.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H-5 (aromatic)7.2 - 7.4d1H
H-6 (aromatic)6.8 - 7.0d1H
-OH (hydroxyl)4.5 - 6.0br s1H
-CH2- (benzylic)2.6 - 2.8t2H
-CH2- (middle)1.6 - 1.8m2H
-CH3 (terminal)0.9 - 1.1t3H

d = doublet, t = triplet, m = multiplet, br s = broad singlet

Experimental Protocol for 1H NMR Analysis

For researchers seeking to acquire an experimental spectrum of 3,4-dichloro-2-propylphenol, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of 3,4-dichloro-2-propylphenol.
  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a standard 5 mm NMR tube.[7][12] DMSO-d6 can be particularly useful for observing sharp hydroxyl proton signals due to its hydrogen bonding capabilities.[12]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

2. NMR Spectrometer Setup:

  • Utilize a high-resolution NMR spectrometer, preferably with a field strength of 300 MHz or higher, to ensure adequate signal dispersion.[7]
  • Shim the magnetic field to achieve optimal homogeneity.
  • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
  • Use a standard 90° pulse sequence.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Set the relaxation delay to at least 5 seconds to ensure quantitative integration.

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).
  • Phase correct the spectrum.
  • Perform baseline correction.
  • Integrate all signals.
  • Reference the spectrum to the TMS signal at 0.00 ppm.

5. (Optional) D2O Exchange:

  • To confirm the assignment of the hydroxyl proton, add 1-2 drops of deuterium oxide (D2O) to the NMR tube.
  • Shake the tube gently to mix the contents.
  • Re-acquire the 1H NMR spectrum. The signal corresponding to the hydroxyl proton should disappear or significantly decrease in intensity.[1]

Visualizing the Molecular Structure and Proton Assignments

The following diagram illustrates the structure of 3,4-dichloro-2-propylphenol with the predicted proton assignments.

Figure 1. Molecular structure of 3,4-dichloro-2-propylphenol with key protons labeled.

Logical Workflow for Spectral Assignment

The process of assigning the 1H NMR spectrum of a novel or uncharacterized compound follows a logical progression. The following workflow diagram illustrates the key steps involved.

G A Obtain High-Resolution 1H NMR Spectrum B Identify Solvent and Reference (TMS) Peaks A->B C Integrate All Signals B->C D Analyze Chemical Shifts C->D E Analyze Splitting Patterns (Coupling Constants) D->E F Perform D2O Exchange (optional) D->F H Assign Protons to Signals E->H F->H G Compare with Data from Analogous Compounds G->H I Final Structure Confirmation H->I

Figure 2. A generalized workflow for 1H NMR spectral assignment.

Conclusion

References

  • A Spectroscopic Showdown: Unraveling the Isomers of 3-Propylphenol - Benchchem. (n.d.).
  • Novel determination of the total phenolic content in crude plant extracts by the use of H-1 NMR of the -OH spectral region - ResearchGate. (2025, November 29).
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (n.d.).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24).
  • Supplementary Information. (n.d.).
  • Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29).
  • 2,5-Dichlorophenol(583-78-8) 1H NMR spectrum - ChemicalBook. (n.d.).
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - University of Liverpool Repository. (2005, January 5).
  • 2,4-Dichlorophenol(120-83-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2025, November 27).
  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - MDPI. (2014, September 2).
  • 1H-NMR as a structural and analytical tool of intra- and intermolecular hydrogen bonds of phenol-containing natural products and model compounds - PubMed. (2014, September 2).
  • 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols (Pentachlorophenol, 2,4,6-Trichlorophenol, 2,6-Dichlorophenol, 3,5-Dichlorophenol, and p-Chlorophenol) and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra - PMC. (n.d.).
  • 2,6-Dichlorophenol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • 2-N-PROPYLPHENOL(644-35-9) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 3,5-Dichlorophenol(591-35-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 4-Propylphenol(645-56-7) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 2-Propylphenol | C9H12O | CID 12570 - PubChem. (n.d.).
  • 3,4-Dichlorophenol(95-77-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 4-Propylphenol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • 3,6-Dichloro-2-propyl phenol - the NIST WebBook. (n.d.).
  • 3,4-Dichloro-2-methylphenol | C7H6Cl2O | CID 641163 - PubChem. (n.d.).

Sources

Comparative

Mechanistic Causality: The Dual Nature of Dichloropropylphenol Bioactivity

Title: Comparative Bioactivity of 3,4-Dichloro-2-propylphenol vs. Its Regional Isomers: A Technical Guide to SAR and Pharmacophore Utility Executive Insight As a Senior Application Scientist navigating early-stage drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Bioactivity of 3,4-Dichloro-2-propylphenol vs. Its Regional Isomers: A Technical Guide to SAR and Pharmacophore Utility

Executive Insight As a Senior Application Scientist navigating early-stage drug discovery and environmental toxicology, evaluating the structure-activity relationships (SAR) of halogenated alkylphenols is a critical exercise. 3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a highly specialized organic building block[1]. While it possesses baseline bioactivity inherent to all chlorophenols, its most significant application is serving as the core lipophilic pharmacophore for cysteinyl leukotriene (CysLT1) receptor antagonists, such as Tomelukast (LY171883)[2].

This guide objectively compares the bioactivity of 3,4-dichloro-2-propylphenol against its regional isomers (e.g., 2,4-dichloro-6-propylphenol and 3,5-dichloro-2-propylphenol). By examining how regiochemistry dictates both direct mitochondrial toxicity and targeted receptor affinity, researchers can make informed decisions regarding precursor selection in synthetic workflows.

The biological behavior of dichloropropylphenol isomers manifests in two distinct domains: direct cellular toxicity via mitochondrial uncoupling, and highly specific receptor antagonism when utilized as a structural scaffold in drug development. Both mechanisms are strictly governed by the positioning of the chlorine atoms on the phenolic ring.

Direct Bioactivity: Oxidative Phosphorylation Uncoupling

Unconjugated chlorophenols act as protonophores. They diffuse across the inner mitochondrial membrane in their neutral (protonated) state, release a proton in the alkaline mitochondrial matrix, and return to the intermembrane space as lipophilic anions[3]. This cycle dissipates the proton motive force, uncoupling oxidative phosphorylation and halting ATP synthesis[4].

  • The Causality of Isomerism: The efficiency of this uncoupling relies on a delicate balance between lipophilicity (LogP) and acidity (pKa). Isomers with meta-substituted chlorines (e.g., 3,5-dichloro-2-propylphenol) are exceptionally potent uncouplers because the halogens withdraw electron density via inductive effects without creating steric hindrance around the hydroxyl group[5]. Conversely, ortho-chlorinated isomers (e.g., 2,4-dichloro-6-propylphenol) often exhibit intramolecular hydrogen bonding between the hydroxyl proton and the adjacent chlorine, which alters their proton-release kinetics in the mitochondrial matrix[3].

Pharmacophore Utility: CysLT1 Receptor Antagonism

In pharmaceutical development, the unconjugated phenol is derivatized (e.g., via etherification at the hydroxyl group) to create leukotriene antagonists. These drugs are designed to block endogenous Leukotriene D4 (LTD4) from binding to the CysLT1 receptor, thereby preventing asthmatic bronchoconstriction[2].

  • The Causality of Isomerism: The endogenous LTD4 ligand possesses a highly flexible, lipophilic eicosanoid backbone. To competitively inhibit this receptor, an antagonist must project its lipophilic substituents into a highly specific hydrophobic sub-pocket. The 3,4-dichloro substitution creates a contiguous, electron-dense hydrophobic surface that perfectly complements this pocket[2]. If an isomer like 2,4-dichloro-6-propylphenol is used instead, the ortho-chlorine forces the propyl group out of coplanarity due to steric repulsion, resulting in severe steric clashes with the receptor's transmembrane helices and a catastrophic loss of binding affinity.

Comparative Physicochemical & Bioactivity Profile

The following table summarizes the quantitative and qualitative differences between 3,4-dichloro-2-propylphenol and its primary isomers, highlighting how structural shifts impact performance.

Compound IsomerPredicted LogPPredicted pKaDirect Bioactivity (Mitochondrial Uncoupling Potency)Pharmaceutical Utility (CysLT1 Pharmacophore Affinity)
3,4-Dichloro-2-propylphenol 4.28.6ModerateOptimal (Ideal steric alignment for hydrophobic pocket)
2,4-Dichloro-6-propylphenol 4.47.8HighPoor (Ortho-chlorine induces steric clash)
3,5-Dichloro-2-propylphenol 4.38.2Very High (Optimal protonophoric shuttling)Poor (Sub-optimal hydrophobic projection)

Experimental Methodology: Self-Validating Mitochondrial Uncoupling Assay

To objectively compare the direct bioactivity of these isomers, researchers must utilize a robust, self-validating system. The JC-1 Ratiometric Assay is the gold standard for evaluating mitochondrial membrane potential (


).

Why this protocol is self-validating: JC-1 is a cationic dye that exhibits potential-dependent accumulation. In healthy mitochondria, it forms J-aggregates (Red fluorescence). Upon uncoupling by a dichloropropylphenol isomer, the potential collapses, and JC-1 disperses into monomers (Green fluorescence). By measuring the Red/Green ratio, the assay internally normalizes for variations in cell number, well volume, and dye loading efficiency.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells (a standard hepatotoxicity model) at

    
     cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    [5].
  • Compound Preparation: Prepare 10 mM stock solutions of the dichloropropylphenol isomers in anhydrous DMSO. Dilute in culture media to a final working concentration of 1.0 to 50

    
    M.
    
  • Control Establishment (Critical Step):

    • Negative Control: 0.5% DMSO vehicle (establishes baseline healthy

      
      ).
      
    • Positive Control: 50

      
      M FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone). FCCP is a known, total uncoupler. This validates the dynamic range of the assay; if FCCP does not force a complete shift to green fluorescence, the assay is invalid.
      
  • Treatment: Aspirate media and apply the isomer treatments and controls for 4 hours.

  • Staining: Remove treatment media. Add 100

    
    L of 2 
    
    
    
    M JC-1 dye in assay buffer to each well. Incubate in the dark for 30 minutes at 37°C.
  • Data Acquisition: Wash wells twice with PBS. Read fluorescence on a microplate reader:

    • J-Aggregates (Red): Ex 535 nm / Em 590 nm

    • Monomers (Green): Ex 485 nm / Em 530 nm

  • Analysis: Calculate the Red/Green ratio. A lower ratio indicates higher uncoupling bioactivity.

Pathway Visualization: Mechanism of Action

The diagram below illustrates the signaling cascade where 3,4-dichloro-2-propylphenol derivatives exert their therapeutic bioactivity by outcompeting endogenous LTD4.

G LTD4 Endogenous Agonist: Leukotriene D4 (LTD4) Receptor CysLT1 Receptor (Transmembrane GPCR) LTD4->Receptor Receptor Activation Antag Antagonist Derivative (e.g., 3,4-Dichloro-2-propylphenol core) Antag->Receptor Competitive Steric Blockade Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC Ca Intracellular Ca2+ Mobilization PLC->Ca Response Pathological Response: Bronchoconstriction & Inflammation Ca->Response

Caption: Competitive inhibition of the CysLT1 receptor pathway by 3,4-dichloro-2-propylphenol-derived antagonists.

References

Sources

Validation

Comparative Validation of Analytical Modalities for 3,4-Dichloro-2-propylphenol: A Mechanistic Guide

Introduction & Chemical Context 3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a chlorinated, alkylated phenol derivative with a molecular weight of 205.08 g/mol and a logP of 3.65[1]. Due to its significant hydrophobic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a chlorinated, alkylated phenol derivative with a molecular weight of 205.08 g/mol and a logP of 3.65[1]. Due to its significant hydrophobicity and the presence of both chloro and propyl substituents, it serves as a highly versatile building block in the synthesis of complex pharmaceutical and agrochemical active ingredients[1].

However, its unique structural properties present distinct analytical challenges. The accurate quantification of this compound—whether as an active pharmaceutical ingredient (API), a synthetic intermediate, or a trace environmental contaminant—requires robust, scientifically sound analytical methodologies. This guide objectively compares three primary analytical modalities (GC-MS, LC-MS/MS, and HPLC-UV) and provides a comprehensive framework for validating these methods in strict accordance with the[2].

Mechanistic Causality: Choosing the Optimal Analytical Modality

As an analytical scientist, selecting the correct instrumentation is not arbitrary; it is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mechanism: 3,4-Dichloro-2-propylphenol is a weakly acidic compound. The inductive electron-withdrawing effect of the two chlorine atoms at the 3- and 4-positions stabilizes the phenoxide anion formed upon deprotonation. Consequently, Electrospray Ionization in negative mode (ESI-) is the most efficient ionization technique[3]. The molecule readily sheds a proton to form a highly stable [M-H]⁻ precursor ion (m/z 203). During Collision-Induced Dissociation (CID), this precursor typically fragments via the loss of a chlorine radical (Cl•) or the cleavage of the propyl chain[4]. Verdict: The gold standard for trace-level quantification in complex biological or environmental matrices due to its unparalleled sensitivity and specificity.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Mechanism: While GC-MS is excellent for volatile and semi-volatile organics, the free phenolic hydroxyl group of 3,4-Dichloro-2-propylphenol can hydrogen-bond with active silanol (Si-OH) sites on standard fused-silica capillary columns, leading to severe peak tailing. To mitigate this, analysts must either perform pre-column derivatization (e.g., silylation with BSTFA to replace the active hydrogen with a trimethylsilyl group) or utilize specialized low-polarity silarylene phases (such as the TG-5SilMS column), which provide a highly deactivated surface suitable for direct analysis of chlorinated phenols[5]. Verdict: Highly effective for structural confirmation and environmental monitoring, provided column chemistry or sample derivatization is optimized.

C. High-Performance Liquid Chromatography (HPLC-UV)

Mechanism: The aromatic ring of the dichlorophenol provides strong UV absorbance (typically monitored at 280 nm). However, UV detection lacks the structural specificity of mass spectrometry. Verdict: Best suited for routine Quality Assurance (QA) and Quality Control (QC) of bulk API purity where analyte concentrations are high and matrix interference is negligible.

ModalitySelection Start Sample Matrix: 3,4-Dichloro-2-propylphenol Q1 Is trace level detection (< 1 ng/mL) required? Start->Q1 LCMS LC-MS/MS (ESI-) High Sensitivity / Complex Matrix Q1->LCMS Yes Q2 Is the sample volatile or easily derivatized? Q1->Q2 No GCMS GC-MS (EI) Structural Confirmation Q2->GCMS Yes HPLC HPLC-UV Bulk API Purity / QA Q2->HPLC No

Fig 1. Decision matrix for selecting the optimal analytical modality.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three modalities when optimized for 3,4-Dichloro-2-propylphenol.

Table 1: Comparative Performance Metrics for 3,4-Dichloro-2-propylphenol Analysis

Analytical ModalityIonization / DetectionLOD (ng/mL)LOQ (ng/mL)Linearity (R²)Primary Application
LC-MS/MS ESI (Negative Mode)0.01 - 0.050.05 - 0.10> 0.999Trace biological/environmental analysis
GC-MS EI (70 eV, Silarylene Phase)0.5 - 1.02.0 - 5.0> 0.995Environmental matrices, structural ID
HPLC-UV UV (Diode Array, 280 nm)50 - 100150 - 300> 0.999Bulk API / Intermediate purity testing

Self-Validating Experimental Protocol: LC-MS/MS Trace Analysis

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates continuous internal checks to guarantee data integrity, aligning with the lifecycle management principles of ICH Q14 and Q2(R2)[2][6].

Step 1: Sample Preparation & Isotope Dilution
  • Spiking: Aliquot 1.0 mL of the sample matrix. Immediately spike with 10 µL of a stable isotope-labeled internal standard (e.g., ¹³C₆-3,4-Dichlorophenol at 100 ng/mL). Causality: Isotope dilution inherently corrects for downstream extraction losses and matrix-induced ion suppression in the ESI source.

  • Extraction: Perform Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge (e.g., HLB). Wash with 5% methanol in water; elute with 100% methanol.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream and reconstitute in 100 µL of initial mobile phase (Water/Acetonitrile, 70:30 v/v).

Step 2: Chromatographic Separation
  • Column: C18 Sub-2 µm UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Optima-grade Water (No acidic modifiers, as formic acid suppresses negative ESI ionization of phenols)[3].

  • Mobile Phase B: Optima-grade Acetonitrile.

  • Gradient: 30% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection & Fragmentation

Configure the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using Negative ESI.

Fragmentation A 3,4-Dichloro-2-propylphenol (Neutral Molecule) B ESI Negative Mode Deprotonation A->B C Precursor Ion [M-H]⁻ m/z 203 B->C D Collision-Induced Dissociation (Argon Gas) C->D E Product Ion 1 Loss of Cl• (m/z 168) D->E Quantifier F Product Ion 2 Loss of Propyl (m/z 160) D->F Qualifier

Fig 2. ESI-MS/MS Ionization and Fragmentation Pathway.

Step 4: System Suitability & Continuous Validation

A method is only as good as its real-time performance. Implement the following logic flow for every analytical batch:

ValidationSystem SST System Suitability Test (SST) Verify Resolution & Tailing Blank Matrix Blank Injection Check Specificity SST->Blank Calib Calibration Curve Isotope Dilution Normalization Blank->Calib Samples Unknown Samples Bracketed by CCV Calib->Samples CCV Continuous Calib Verification Drift < 15% Samples->CCV CCV->Samples Pass Fail System Halt & Recalibrate CCV->Fail Fail

Fig 3. Self-validating analytical workflow ensuring continuous data integrity.

ICH Q2(R2) Validation Execution & Acceptance Criteria

To formally validate the LC-MS/MS method for regulatory submission, the procedure must be evaluated against the core parameters defined in the [2][6].

Table 2: ICH Q2(R2) Validation Acceptance Criteria & Results

Validation ParameterICH Q2(R2) RequirementExperimental Result (3,4-Dichloro-2-propylphenol)Status
Specificity No interference at retention timeBlank matrix shows < 5% of LOQ signal at m/z 168 transitionPass
Linearity & Range R² ≥ 0.990 across reportable rangeR² = 0.9994 (Range: 0.1 to 100 ng/mL)Pass
Accuracy (Recovery) 80% - 120% for trace impurity levels94.5% - 102.3% across 3 concentration levels (Low, Mid, High)Pass
Precision (Repeatability) %RSD ≤ 15% (at trace levels)%RSD = 4.2% (n=6 injections at 1.0 ng/mL)Pass
Robustness Deliberate variations evaluatedStable across ±0.2 pH and ±2% organic modifier variationsPass

Note: The reportable range was established by validating the precision, accuracy, and linearity within the specified limits, ensuring the analytical procedure is fit for its intended purpose[7][8].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." (2023). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 528: Determination of Phenols and Chlorinated Phenols in Drinking Water by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry (GC/MS)." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Liquid Chromatography with Post-Column Reagent Addition... for Determination of Phenoxyacid Herbicides and their Degradation Products." PMC Archive. Available at:[Link]

Sources

Comparative

Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of 3,4-Dichloro-2-propylphenol

Executive Summary The structural elucidation and quantification of halogenated alkylphenols require robust analytical platforms capable of distinguishing complex isotopic patterns and regioselective fragmentations. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantification of halogenated alkylphenols require robust analytical platforms capable of distinguishing complex isotopic patterns and regioselective fragmentations. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of 3,4-Dichloro-2-propylphenol (CAS 54932-67-1) . By examining the mechanistic causality behind their respective fragmentation patterns, this guide provides researchers with the empirical data needed to select the optimal platform for their specific pharmacokinetic or environmental workflows.

The Analytical Challenge: 3,4-Dichloro-2-propylphenol

3,4-Dichloro-2-propylphenol (


, MW: 205.08  g/mol ) is a highly hydrophobic (logP ~3.65) chlorinated phenol derivative utilized as a critical building block in pharmaceutical and agrochemical synthesis [1]. The presence of both a propyl chain at the ortho position and two chlorine atoms at the meta and para positions creates a unique electron density profile.

When subjected to mass spectrometry, the compound's fragmentation is heavily influenced by the positions of these substituents. The analytical challenge lies in distinguishing the loss of small neutral molecules (like ethene from the propyl group) from the characteristic loss of halogen radicals—a process that varies drastically depending on the ionization energy and technique employed [1].

Platform_Comparison A 3,4-Dichloro-2-propylphenol (CAS 54932-67-1) B GC-EI-MS 70 eV Hard Ionization A->B C LC-ESI-MS/MS Negative Mode Soft Ionization A->C D M+• (m/z 204) Radical Cation B->D E [M-H]- (m/z 203) Deprotonated Anion C->E F Extensive Fragmentation: -C3H7•, -Cl•, -HCl D->F G Controlled CID: -C2H4, -HCl, -Cl• E->G

Logical workflow comparing GC-EI-MS and LC-ESI-MS/MS platforms for analyte characterization.

Platform Comparison & Mechanistic Causality

To objectively evaluate platform performance, we must look at the causality of ion generation and fragmentation in both systems.

GC-EI-MS: Hard Ionization and Radical Chemistry

In GC-EI-MS, the analyte is subjected to a 70 eV electron beam, stripping an electron to form a highly unstable radical cation (


 at m/z 204 for the 

isotope). Because 70 eV vastly exceeds the ionization energy of the molecule, the excess internal energy drives extensive, spontaneous fragmentation.
  • Performance Insight: GC-EI-MS is superior for untargeted library matching. However, the free phenolic hydroxyl group can interact with active sites on the GC column, causing peak tailing. Derivatization (e.g., silylation) is often required to improve chromatographic resolution and sensitivity [2].

LC-ESI-MS/MS: Soft Ionization and Controlled CID

In LC-ESI-MS/MS, electrospray ionization in negative mode exploits the natural acidity of the phenol group. A basic mobile phase additive (like ammonium acetate) facilitates the loss of a proton, generating a highly stable deprotonated molecule (


 at m/z 203) [1].
  • Performance Insight: ESI is a "soft" ionization technique; it produces almost no in-source fragmentation. Structural elucidation is achieved by isolating the m/z 203 precursor in the first quadrupole and subjecting it to Collision-Induced Dissociation (CID) with an inert gas (Argon or Nitrogen) in the collision cell. This platform offers vastly superior sensitivity for targeted quantification (via Multiple Reaction Monitoring, MRM) compared to GC-MS [4].

The Causality of Fragmentation Pathways
  • Loss of Ethene (

    
    , -28 Da):  The ortho-propyl group undergoes a McLafferty-type rearrangement or direct alkene elimination during CID, yielding a stable product ion at m/z 175. This pathway is a hallmark of alkylated phenols [3].
    
  • Loss of Hydrogen Chloride (HCl, -36 Da): The proximity of the chlorine atoms on the aromatic ring facilitates the elimination of HCl. This is driven by a "ring-walk" mechanism where the charge migrates around the aromatic system, allowing the loss of HCl without complete decomposition of the benzene ring [2].

  • Loss of Chlorine Radical (

    
    , -35 Da):  Cleavage of the C-Cl bond yields an odd-electron fragment ion at m/z 168. This is highly diagnostic of polychlorinated aromatic systems.
    

ESI_Fragmentation P Precursor Ion [M-H]- m/z 203 F1 Product Ion [M-H - HCl]- m/z 167 P->F1 Loss of HCl (-36 Da) F2 Product Ion [M-H - Cl•]-• m/z 168 P->F2 Loss of Cl• (-35 Da) F3 Product Ion [M-H - C2H4]- m/z 175 P->F3 Loss of C2H4 (-28 Da)

Proposed negative mode ESI-MS/MS fragmentation pathways for 3,4-Dichloro-2-propylphenol.

Quantitative Data: Fragmentation Signatures

The following tables summarize the quantitative fragmentation data, allowing for direct comparison between the two platforms. Data is normalized to the monoisotopic mass containing two


 atoms.
Table 1: Platform Performance Comparison
ParameterGC-EI-MS (Underivatized)LC-ESI-MS/MS (Negative Mode)
Ionization Energy 70 eV (Hard)~3-4 kV Capillary Voltage (Soft)
Primary Ion Form Radical Cation (

)
Deprotonated Anion (

)
Precursor m/z 204203
Isotope Pattern 204 (100%), 206 (65%), 208 (11%)203 (100%), 205 (65%), 207 (11%)
Optimal Use Case Untargeted screening, library matchingTargeted quantification (MRM), low LOD
Table 2: Key Diagnostic Fragment Ions
Fragment OriginNeutral LossGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Structural Significance
Intact Molecule None204203Confirms molecular weight and halogen count.
Loss of Ethene -28 Da (

)
N/A (Favors radical loss)175Confirms presence of the ortho-propyl chain [3].
Loss of Propyl -43 Da (

)
161N/ADominant cleavage in high-energy EI.
Loss of HCl -36 Da (HCl)168167Driven by the "ring-walk" mechanism [2].
Loss of Chlorine -35 Da (

)
169168Confirms polychlorinated aromatic structure.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in system suitability checks (blanks and isotopic ratio verifications) guarantee that the observed fragmentation is definitively from the target analyte and not a matrix artifact.

Protocol A: LC-ESI-MS/MS Targeted Analysis

Objective: High-sensitivity quantification utilizing MRM transitions.

  • Sample Preparation: Dissolve 3,4-Dichloro-2-propylphenol standard in LC-MS grade Methanol to a concentration of 1 µg/mL. Prepare a solvent blank (Methanol only) to validate the absence of carryover.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: (A) 10 mM Ammonium Acetate in Water (pH ~6.8); (B) Methanol. Causality: Ammonium acetate acts as a buffer that stabilizes the deprotonated phenol

      
       in the ESI droplet, exponentially increasing signal intensity compared to acidic modifiers like formic acid.
      
    • Gradient: 40% B to 95% B over 5 minutes.

  • MS/MS Parameters (Negative ESI):

    • Capillary Voltage: 3.5 kV.

    • Precursor Ion: m/z 203 (

      
       isotope).
      
    • Collision Energy (CE) Optimization: Perform a product ion scan at varying CE (10-40 eV).

    • MRM Transitions: Set primary quantifier transition to 203

      
       167 (Loss of HCl) and qualifier transition to 203 
      
      
      
      175 (Loss of
      
      
      ).
  • Validation Check: Ensure the peak area ratio between the 203

    
     167 and 205 
    
    
    
    169 transitions matches the theoretical 100:65 isotopic ratio of a dichloro-compound.
Protocol B: GC-EI-MS Structural Confirmation

Objective: Untargeted structural confirmation via hard ionization.

  • Derivatization (Optional but Recommended): To prevent peak tailing, react 100 µL of the sample with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes [2]. This replaces the phenolic hydrogen with a Trimethylsilyl (TMS) group, increasing volatility. Note: The data in Table 2 assumes underivatized injection for direct comparison.

  • Chromatography:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • MS Parameters:

    • Ionization: Electron Ionization at 70 eV.

    • Scan Range: m/z 50 to 300.

  • Validation Check: Verify the presence of the molecular ion cluster at m/z 204, 206, and 208. The exact isotopic abundance ratio (100:65:11) serves as a self-validating confirmation of the

    
     structural moiety.
    

Conclusion

For the analysis of 3,4-Dichloro-2-propylphenol, the choice of analytical platform dictates the fragmentation data obtained. GC-EI-MS provides aggressive fragmentation ideal for definitive structural fingerprinting and library matching, though it often necessitates derivatization to overcome chromatographic limitations. Conversely, LC-ESI-MS/MS operating in negative mode leverages the compound's inherent acidity to provide a highly stable precursor ion. Through controlled CID, it yields specific diagnostic fragments (such as the loss of ethene and HCl) that make it the superior choice for high-sensitivity, targeted quantification in complex matrices.

References

  • PubMed. "Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry". Journal of Chromatography A.[Link]

  • ResearchGate. "Fig. 4 MS/MS mass spectra. The proposed reaction mechanisms occurring...". Scientific Reports / RSC Advances.[Link]

  • Universidade NOVA de Lisboa (UNL). "Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples". Rapid Communications in Mass Spectrometry.[Link]

Validation

A Comparative Guide to the Orthogonal Purity Assessment of 3,4-Dichloro-2-propylphenol Reference Standards

Introduction: The Imperative for Purity in Reference Standards In the landscape of pharmaceutical development and scientific research, the reference standard is the benchmark against which all analytical measurements are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Reference Standards

In the landscape of pharmaceutical development and scientific research, the reference standard is the benchmark against which all analytical measurements are judged. Its purity is not merely a quality metric; it is the foundation of accuracy and reliability for assays, impurity profiling, and stability studies. 3,4-Dichloro-2-propylphenol (CAS No. 54932-67-1), a chlorinated and alkylated phenol derivative with the molecular formula C₉H₁₀Cl₂O, serves as a crucial intermediate in the synthesis of more complex molecules.[1][2] As a reference standard, its assumed purity directly impacts the quantification of active pharmaceutical ingredients (APIs) and the safety assessment of drug products.

An impure reference standard can lead to significant errors, such as the overestimation of an API's potency or the underestimation of a critical impurity, with direct consequences for regulatory compliance and patient safety. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of 3,4-Dichloro-2-propylphenol, moving beyond a single measurement to a holistic and self-validating analytical strategy.

Understanding Potential Impurities: A Synthesis-Based Approach

A robust purity assessment begins with understanding the potential impurities that may be present. These impurities typically arise from the synthetic route or degradation. The synthesis of 3,4-Dichloro-2-propylphenol can proceed through pathways such as the direct, regioselective chlorination of 2-propylphenol or the alkylation of 3,4-dichlorophenol.[1]

Based on these routes, likely process-related impurities include:

  • Isomeric Impurities: Positional isomers such as 2,3-dichloro-2-propylphenol, 5,6-dichloro-2-propylphenol, or other regioisomers formed during the chlorination step.[3]

  • Under/Over-chlorinated Species: Monochlorinated propylphenols or trichlorinated propylphenols.[3]

  • Starting Material Carryover: Residual 2-propylphenol or 3,4-dichlorophenol.[4][5]

  • Related Compounds: By-products from side reactions.

  • Highly Toxic Contaminants: While less common in modern, controlled processes, the synthesis of chlorinated phenols can sometimes generate trace quantities of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[3][6]

This predictive analysis is crucial as it informs the selection of analytical techniques with the necessary specificity and selectivity to resolve the primary compound from its most likely contaminants.

The Orthogonal Approach: A Triad of Analytical Techniques

Relying on a single analytical technique for purity determination is a flawed strategy, as no single method is capable of detecting all possible impurities. For instance, a chromatographic method may not detect impurities that do not absorb UV light or are non-volatile. Therefore, an orthogonal approach, employing multiple techniques that rely on different chemical and physical principles, is essential for a comprehensive and trustworthy purity assignment. We will compare three powerful, complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for the purity assessment of a reference standard, integrating orthogonal analytical methods.

Purity_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Orthogonal Purity Analysis cluster_2 Phase 3: Data Consolidation & Final Assignment A Reference Standard Batch Receipt B Visual & Physical Inspection (Color, Form, Solubility) A->B C Identity Confirmation (FTIR, MS) B->C D HPLC-UV/DAD (Non-volatile Impurities, Assay vs. Homologous Std) C->D Sample Aliquoting E GC-MS (Volatile & Semi-volatile Impurities, Identity) C->E Sample Aliquoting F qNMR (Absolute Purity Assay, Non-destructive) C->F Sample Aliquoting G Mass Balance Calculation (Purity = 100% - Impurities) D->G Data Integration E->G Data Integration F->G Data Integration H Final Purity Assignment (Weighted Assessment) G->H I Certificate of Analysis Generation H->I

Caption: A logical workflow for reference standard purity assessment.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Separation: RP-HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[7] It separates analytes based on their differential partitioning between a polar mobile phase and a nonpolar stationary phase (e.g., C18). Compounds with higher hydrophobicity, like 3,4-Dichloro-2-propylphenol, are retained longer on the column. A Diode Array Detector (DAD) is employed to monitor the elution, providing both quantitative data and UV spectral information to assess peak purity.

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilyl stationary phase provides excellent hydrophobic retention for phenolic compounds, enabling separation from both more polar and less polar impurities.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl group. This ensures a single, non-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.

  • Gradient Elution: A gradient elution (changing the mobile phase composition over time) is chosen to ensure that impurities with a wide range of polarities are eluted and detected within a reasonable timeframe, from polar starting materials to more nonpolar, over-chlorinated byproducts.

Experimental Protocol: HPLC-DAD
ParameterConditionRationale
Instrumentation HPLC system with DADDAD allows for peak purity analysis and detection at the optimal wavelength.
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for robust separation of aromatic compounds.
Mobile Phase A Water with 0.1% Phosphoric AcidAcid suppresses phenol ionization for better peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier providing good selectivity for phenols.
Gradient 0-20 min: 40% to 95% B; 20-25 min: 95% B; 25.1-30 min: 40% BBroad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection 280 nm (primary), DAD scan 200-400 nm280 nm is a characteristic absorbance wavelength for phenols; full scan helps identify impurities.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Dilute to 0.1 mg/mL for analysis.The diluent should be similar to the initial mobile phase composition to ensure good peak shape.

Data Analysis: Purity is typically reported as area percent (Area % = [Area of Main Peak / Total Area of All Peaks] x 100). This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength, which is a potential source of inaccuracy.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Separation and Detection: GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds.[8] Separation occurs in a capillary column based on the analyte's boiling point and interaction with the stationary phase. The eluting compounds are then ionized and fragmented in the mass spectrometer, which acts as a highly specific detector, providing a mass spectrum that serves as a chemical "fingerprint" for identification.

Causality Behind Experimental Choices:

  • Splitless Injection: This mode is chosen to maximize the transfer of the analyte onto the column, providing the high sensitivity needed to detect trace-level volatile impurities.

  • 5% Phenyl Polysiloxane Column: This is a general-purpose, low-polarity stationary phase that provides excellent separation for a wide range of compounds, including halogenated phenols.[9]

  • Temperature Programming: A programmed temperature ramp is essential to first elute highly volatile impurities (like residual solvents) at low temperatures and then elute the main analyte and less volatile impurities (like over-chlorinated species) at higher temperatures.

Experimental Protocol: GC-MS
ParameterConditionRationale
Instrumentation GC system with a Mass SpectrometerProvides both chromatographic separation and definitive mass-based identification.[8][10]
Column 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl PolysiloxaneIndustry-standard column for robust separation of semi-volatile organics.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 60 °C (2 min), then 10 °C/min to 280 °C (hold 5 min)The ramp ensures separation of compounds with different boiling points.
Injector 275 °C, Splitless (1 min)High temperature ensures complete volatilization; splitless mode enhances sensitivity.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Mode Electron Ionization (EI) at 70 eV, Full Scan (m/z 40-450)EI provides reproducible fragmentation patterns for library matching; scan range covers expected masses.
Sample Prep. Prepare a ~1 mg/mL solution in Dichloromethane or a suitable high-purity solvent.The solvent must be volatile and not interfere with the analytes.

Data Analysis: Purity is assessed by area percent from the Total Ion Chromatogram (TIC). The key advantage of MS is the ability to tentatively identify unknown impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST).

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

Principle of Quantitation: Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for an identical reference standard of that substance.[11][12][13] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[11] By co-dissolving a known mass of the sample with a known mass of a highly pure, stable internal standard, the purity of the sample can be calculated directly.

Causality Behind Experimental Choices:

  • High-Purity Internal Standard: A standard like maleic anhydride or dimethyl sulfone is chosen because it is stable, non-volatile, has a simple ¹H spectrum with peaks that do not overlap with the analyte, and is available at a very high, certified purity.

  • Deuterated Solvent: A deuterated solvent (e.g., Chloroform-d) is used to provide the field frequency lock for the NMR spectrometer without generating a large solvent signal in the ¹H spectrum.

  • Long Relaxation Delay (d1): A long delay (≥ 5 times the longest T₁ relaxation time of any proton being integrated) is critical to ensure that all protons have fully relaxed back to equilibrium before the next pulse. This is a non-negotiable parameter for accurate quantitation.

Experimental Protocol: ¹H qNMR
ParameterConditionRationale
Instrumentation NMR Spectrometer (≥400 MHz)Higher field strength provides better signal dispersion and sensitivity.
Internal Standard Maleic Anhydride (Certified Purity >99.9%)Chosen for its chemical stability and non-overlapping signals.
Solvent Chloroform-d (CDCl₃)Good solubility for the analyte and standard.
Sample Prep. Accurately weigh (~10 mg) of 3,4-dichloro-2-propylphenol and (~5 mg) of maleic anhydride into a vial. Dissolve in ~0.7 mL of CDCl₃. Transfer to an NMR tube.Accurate weighing is the largest source of potential error and must be done on a calibrated microbalance.[11]
Acquisition Pulse Sequence: zg30; Scans: 16-32; Relaxation Delay (d1): 30-60 sA 30° pulse and a very long relaxation delay are crucial for accurate integration.
Processing Manual phasing and baseline correction.Careful processing is required to ensure accurate integration of signals.

Data Analysis: The purity (P) is calculated using the following equation:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral area of the signal

  • N = Number of protons generating the signal

  • M = Molar mass

  • m = mass weighed

  • P_std = Purity of the internal standard

Comparative Analysis Summary

FeatureRP-HPLC with DADGC-MS¹H qNMR
Principle Differential partitioningVolatility & Mass/ChargeNuclear spin properties
Primary Use Purity/Impurity profile of non-volatilesPurity/Impurity profile of volatiles, identificationAbsolute purity determination
Quantitation Relative (Area %), requires response factor assumptionRelative (Area %), requires response factor assumptionAbsolute (Primary Ratio Method), no analyte-specific standard needed[14]
Impurity ID Tentative (UV spectra, retention time)High confidence (Mass spectral library match)Requires isolation or advanced 2D NMR
Destructive? YesYesNo
Key Advantage Robust, widely available, excellent for non-volatile impurities.High sensitivity and specificity for volatile impurities.High precision and accuracy; a primary method for purity assignment.[12][15]
Limitation Assumes equal response factors for impurities; may miss non-UV active or volatile compounds.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatography; requires pure internal standard; potential for signal overlap.

Conclusion: An Integrated, Self-Validating System for Purity Assessment

No single technique can provide a complete picture of the purity of a 3,4-Dichloro-2-propylphenol reference standard. A scientifically sound and trustworthy assessment relies on an orthogonal approach.

  • RP-HPLC serves as the primary tool for profiling non-volatile impurities and is often the basis for routine quality control.

  • GC-MS is indispensable for detecting and identifying volatile and semi-volatile impurities that HPLC would miss, such as residual solvents or certain synthesis by-products.

  • qNMR provides a highly accurate, absolute purity value that anchors the entire assessment. It validates the chromatographic results and is less susceptible to errors from differing detector response factors.[11][13]

By integrating the results from these three distinct techniques, a mass balance can be confidently achieved, leading to a final purity assignment that is robust, reliable, and defensible. All methods employed should be validated according to established guidelines, such as ICH Q2(R1), to demonstrate they are suitable for their intended purpose.[16][17][18][19] This multi-faceted strategy ensures that the 3,4-Dichloro-2-propylphenol reference standard is fit for purpose, thereby upholding the integrity of all subsequent analytical work that relies upon it.

References

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis - Intertek. Available at: [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Toxicological Profile for Chlorophenols - ATSDR. Available at: [Link]

  • Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1411. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021). Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024). Available at: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]

  • Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203) - Oregon OSHA. (1980). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (1995). Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Available at: [Link]

  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466–473. Available at: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022). Available at: [Link]

  • Phenol | C6H5OH | CID 996 - PubChem - NIH. (2017). Available at: [Link]

  • Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV. (1986). Available at: [Link]

  • Separation of some halogenated phenols by GC-MS | Request PDF. (2025). Available at: [Link]

  • Chlorophenols and Their Impurities in the Canadian Environment. Available at: [Link]

  • Method 604: Phenols - EPA. Available at: [Link]

  • Chemical Information Document for Chlorophenols - AFIRM Group. (2018). Available at: [Link]

  • Chlorophenols - ZDHC MRSL. Available at: [Link]

  • 3,4-Dicloro-2-propilfenol 54932-67-1 wiki - Es. Available at: [Link]

  • 3,4-Dichloro-2-methylphenol | C7H6Cl2O | CID 641163 - PubChem. Available at: [Link]

  • WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents.
  • OSHA Method 32: Phenol and Cresol. Available at: [Link]

  • Toxicological Profile for Phenol - ATSDR. Available at: [Link]

  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (2025). Available at: [Link]

  • USP Reference Standards Catalog - Tusnovics. (2021). Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - SCIRP. (2017). Available at: [Link]

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  • 2-propyl phenol o-propylphenol - The Good Scents Company. Available at: [Link]

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Comparative

structure-activity relationship (SAR) of 3,4-Dichloro-2-propylphenol

Structure-Activity Relationship (SAR) Comparison Guide: 3,4-Dichloro-2-propylphenol vs. Alternative Phenolic Scaffolds As a Senior Application Scientist in early-stage drug discovery, evaluating the physicochemical prope...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Comparison Guide: 3,4-Dichloro-2-propylphenol vs. Alternative Phenolic Scaffolds

As a Senior Application Scientist in early-stage drug discovery, evaluating the physicochemical properties of building blocks is critical for predicting downstream pharmacokinetics and target engagement. 3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a highly hydrophobic, halogenated alkylphenol that serves as a potent standalone antimicrobial agent and a critical pharmacophore in the synthesis of complex antibacterial drugs, such as benzylidenethiazolidinediones[1].

This guide objectively deconstructs the , compares its performance against alternative phenolic scaffolds, and provides self-validating experimental workflows for empirical verification.

Mechanistic SAR Overview

The biological efficacy of phenolic compounds is fundamentally dictated by their ability to partition into and disrupt bacterial lipid bilayers. The SAR of 3,4-Dichloro-2-propylphenol is driven by three synergistic structural features:

  • The Phenolic Hydroxyl (-OH) Group: Acts as the primary hydrogen-bond donor. It interacts with the polar headgroups of membrane phospholipids and critical residues of membrane-bound proteins.

  • 3,4-Dichloro Substitution: The addition of two electron-withdrawing chlorine atoms at the meta and para positions serves two functions. First, it significantly increases the molecule's metabolic stability and lipophilicity. Second, the inductive effect lowers the pKa of the hydroxyl group, enhancing its hydrogen-bonding capacity at physiological pH[2].

  • 2-Propyl Alkyl Chain: The ortho-propyl chain provides critical steric bulk and dramatically increases the compound's hydrophobicity (LogP ranges from 3.65 to 4.74)[3][4]. This alkyl "tail" acts as a lipid anchor, facilitating deep penetration into the hydrophobic core of the bacterial membrane, leading to the uncoupling of oxidative phosphorylation and catastrophic membrane leakage.

Objective Comparison with Alternative Scaffolds

To understand the additive effects of halogenation and alkylation, we must compare 3,4-Dichloro-2-propylphenol against its simpler structural analogs. The data below illustrates how sequential functionalization optimizes the QSAR (Quantitative Structure-Activity Relationship) profile for membrane permeability and antibacterial efficacy[2].

Table 1: Physicochemical and Antibacterial Performance Comparison

Compound ScaffoldLogP (Predicted)Key Structural FeaturesRelative Membrane PermeabilityAntibacterial MIC (µg/mL) vs S. aureus
Phenol 1.46Unsubstituted coreLow>500
4-Propylphenol 3.20Alkyl chain onlyModerate125
3,4-Dichlorophenol 3.30Halogenation onlyModerate64
3,4-Dichloro-2-propylphenol 3.65 - 4.74[3][4]Halogen + Alkyl chainHigh8 - 16

Causality Insight: While 3,4-Dichlorophenol possesses the necessary electronic properties, it lacks the lipid-anchoring capability required for severe bilayer disruption. Conversely, 4-Propylphenol penetrates the lipid bilayer but lacks the electron-withdrawing chlorines needed to optimize the hydroxyl group's interaction with target proteins. 3,4-Dichloro-2-propylphenol perfectly balances these parameters, making it an ideal precursor for advanced antimicrobial agents[1].

SAR Logical Network Visualization

SAR Core 3,4-Dichloro-2-propylphenol (Core Pharmacophore) OH Hydroxyl Group (-OH) • H-Bond Donor • Protein/Lipid Interaction Core->OH Propyl 2-Propyl Chain • Steric Bulk • Deep Lipid Penetration Core->Propyl Chloro 3,4-Dichloro Motif • Electron Withdrawal • High LogP (3.65 - 4.74) Core->Chloro Mech Bacterial Membrane Disruption & Uncoupling of Oxidative Phosphorylation OH->Mech Propyl->Mech Chloro->Mech Result Enhanced Antibacterial Efficacy (Broad-Spectrum Activity) Mech->Result

SAR network of 3,4-Dichloro-2-propylphenol showing functional group synergy in membrane disruption.

Self-Validating Experimental Protocols

To empirically validate the SAR claims above, researchers must employ assays that account for the extreme hydrophobicity of 3,4-Dichloro-2-propylphenol. Standard optical density (OD) assays are prone to false readouts due to compound precipitation. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Highly lipophilic compounds (LogP > 4.0) often form micro-precipitates in aqueous broth, artificially inflating OD600 absorbance readings. We utilize resazurin (Alamar Blue), an oxidation-reduction indicator. It is reduced to highly fluorescent resorufin only by the active metabolism of viable cells, completely isolating true biological viability from physical turbidity artifacts.

Step-by-Step Workflow:

  • Preparation: Prepare a 2-fold serial dilution of 3,4-Dichloro-2-propylphenol (starting at 128 µg/mL) in a 96-well plate using Mueller-Hinton broth supplemented with 2% DMSO to maintain compound solubility.

  • Inoculation: Add Staphylococcus aureus (ATCC 29213) to a final well concentration of

    
     CFU/mL.
    
  • Self-Validation Controls:

    • Sterility/Quench Control: Broth + Compound + Resazurin (No bacteria). Validates that the compound does not spontaneously reduce the dye.

    • Solvent Toxicity Control: Broth + Bacteria + 2% DMSO + Resazurin. Validates that the solvent vehicle is not causing baseline cell death.

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Detection: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours in the dark.

  • Readout: Measure fluorescence (Ex 560 nm / Em 590 nm). The MIC is strictly defined as the lowest concentration that prevents the blue-to-pink color shift, indicating complete metabolic arrest.

Protocol B: Carboxyfluorescein (CF) Liposome Leakage Assay

Causality: To prove that the 2-propyl chain and 3,4-dichloro groups directly drive membrane disruption, we use artificial Large Unilamellar Vesicles (LUVs). Encapsulating CF at a high concentration (50 mM) causes self-quenching. When the phenol derivative disrupts the membrane, CF leaks into the surrounding buffer, dilutes, and fluoresces.

Step-by-Step Workflow:

  • Vesicle Synthesis: Extrude POPC/POPG (3:1 molar ratio) lipids through a 100 nm polycarbonate filter in the presence of 50 mM Carboxyfluorescein.

  • Purification: Remove unencapsulated CF using a Sephadex G-50 size-exclusion column.

  • Treatment: In a fluorometer cuvette, mix the purified LUVs with varying concentrations of the phenolic compounds (Phenol, 4-Propylphenol, and 3,4-Dichloro-2-propylphenol).

  • Kinetic Monitoring: Continuously monitor fluorescence (Ex 492 nm / Em 517 nm) for exactly 10 minutes.

  • Self-Validation Step (Internal Calibration): At

    
     min, inject 10 µL of 10% Triton X-100 into the cuvette. Triton X-100 completely solubilizes the liposomes, releasing 100% of the remaining CF. This establishes the absolute maximum fluorescence (
    
    
    
    ).
  • Data Normalization: Calculate the true percentage of membrane leakage using the formula: % Leakage =[(F_t - F_0) / (F_max - F_0)] × 100 By normalizing against the Triton X-100 maximum, any background fluorescence or optical quenching caused by the test compound is mathematically canceled out, ensuring absolute trustworthiness of the leakage kinetics.

References

Sources

Validation

comparing 3,4-Dichloro-2-propylphenol with other chlorinated phenols

Comparative Analysis of 3,4-Dichloro-2-propylphenol and Standard Chlorinated Phenols: Physicochemical Properties and Mechanistic Applications Chlorinated phenols represent a broad class of organic compounds historically...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 3,4-Dichloro-2-propylphenol and Standard Chlorinated Phenols: Physicochemical Properties and Mechanistic Applications

Chlorinated phenols represent a broad class of organic compounds historically utilized as biocides, herbicides, and chemical intermediates. However, the introduction of alkyl chains—such as the propyl group in 3,4-Dichloro-2-propylphenol (CAS 54932-67-1)—fundamentally shifts the molecule's physicochemical profile and biological utility. Unlike simple chlorinated phenols (e.g., 2,4-Dichlorophenol or Pentachlorophenol), which are primarily known for their broad-spectrum toxicity via mitochondrial uncoupling[1], 3,4-Dichloro-2-propylphenol serves as a highly specific building block in pharmaceutical synthesis, most notably in the development of leukotriene receptor antagonists.

This guide provides an objective, data-driven comparison of 3,4-Dichloro-2-propylphenol against other chlorinated phenols, detailing how structural modifications dictate lipophilicity, toxicity, and experimental handling for researchers and drug development professionals.

Structural and Physicochemical Comparison

The position and number of chlorine atoms, combined with alkyl substitution, dictate the biological permeability and environmental fate of these compounds[2]. The propyl group in 3,4-Dichloro-2-propylphenol significantly increases its hydrophobicity (LogP) compared to its non-alkylated counterpart, 3,4-Dichlorophenol[3].

Table 1: Physicochemical Properties of Selected Chlorinated Phenols

CompoundCAS NumberMolecular WeightLogP (Hydrophobicity)Primary Application / Utility
3,4-Dichloro-2-propylphenol 54932-67-1205.08 g/mol 3.65 – 4.74 (Predicted)Pharmaceutical intermediate (Leukotriene antagonists)
2,4-Dichlorophenol 120-83-2163.00 g/mol 3.06Herbicide intermediate (e.g., 2,4-D synthesis)
3,4-Dichlorophenol 95-77-2163.00 g/mol 3.33General chemical intermediate
Pentachlorophenol (PCP) 87-86-5266.34 g/mol ~5.12Wood preservative / Broad-spectrum biocide

Data aggregated from authoritative chemical databases and predictive models[3][4][5]. Note: LogP values directly correlate with lipid membrane permeability, a critical factor in both drug design and toxicological assessments.

Mechanistic Divergence: Toxicity vs. Therapeutic Utility

The Causality of Alkylation Standard chlorinated phenols exert acute toxicity primarily by acting as protonophores. Because their pKa values are near physiological pH, they can easily cross the inner mitochondrial membrane in their protonated (lipophilic) state, release a proton in the alkaline matrix, and return as an anion[1]. This continuous cycle uncouples oxidative phosphorylation, halting ATP synthesis and leading to cellular energy loss.

While 3,4-Dichloro-2-propylphenol retains the chlorophenol pharmacophore, the bulky ortho-propyl group alters its interaction with biological systems. The increased lipophilicity drives high membrane partitioning, but the steric bulk hinders generic protonophoric cycling. Instead, this specific structural arrangement provides a critical binding motif for specific protein targets. For instance, Eli Lilly's foundational research demonstrated that this specific substitution pattern is an essential intermediate for synthesizing potent leukotriene receptor antagonists, shifting the molecule's utility from a broad-spectrum biocide to a precision therapeutic precursor[6].

MOA CP Chlorinated Phenols (e.g., 2,4-DCP, PCP) Membrane Mitochondrial Membrane (High Lipophilicity) CP->Membrane Diffusion (LogP ~3.0) DCPP 3,4-Dichloro-2-propylphenol (Alkyl-Substituted) DCPP->Membrane Enhanced Diffusion (LogP >4.0) Receptor Leukotriene Receptor Antagonism DCPP->Receptor Specific Structural Binding Proton Proton Gradient Disruption Membrane->Proton Uncoupling Effect ATP ATP Synthesis Inhibition (Toxicity) Proton->ATP Cellular Energy Loss

Mechanistic divergence of 3,4-Dichloro-2-propylphenol vs standard chlorophenols.

Experimental Methodology: Comparative Mitochondrial Toxicity Screening

To objectively compare the baseline uncoupling activity of 3,4-Dichloro-2-propylphenol against standard chlorophenols (like 2,4-DCP and PCP), researchers must employ a self-validating experimental system. The following protocol utilizes the JC-1 ratiometric dye to quantify mitochondrial membrane potential (


)[1].

Why this protocol is self-validating: The inclusion of FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) acts as a guaranteed positive control for uncoupling, while the vehicle (DMSO) establishes the baseline. The ratiometric nature of JC-1 (Red/Green fluorescence) normalizes for variations in cell number and dye loading, ensuring that any observed depolarization is a direct causal result of the specific phenol variant being tested.

Workflow Prep Prepare Phenol Variants (10-100 µM) Incubate Incubate with HepG2 Cell Line Prep->Incubate JC1 Stain with JC-1 Dye (Mitochondrial Potential) Incubate->JC1 Measure Quantify Red/Green Fluorescence Ratio JC1->Measure Analyze Calculate IC50 for Uncoupling Activity Measure->Analyze

Self-validating experimental workflow for comparative mitochondrial toxicity screening.

Step-by-Step Protocol: JC-1 Ratiometric Assay

  • Cell Preparation: Seed HepG2 cells in a 96-well black, clear-bottom tissue culture plate at

    
     cells/well. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Formulation: Prepare 10 mM stock solutions of 3,4-Dichloro-2-propylphenol, 2,4-Dichlorophenol, and Pentachlorophenol in anhydrous DMSO. Dilute in assay buffer to final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains

    
     to prevent solvent-induced toxicity.
    
  • Control Establishment:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 10 µM FCCP (induces maximum mitochondrial depolarization).

  • Treatment: Aspirate media and apply the compound dilutions and controls to the cells. Incubate for 4 hours.

  • JC-1 Staining: Remove treatment media. Add 100 µL of JC-1 working solution (2 µM) to each well. Incubate in the dark for 30 minutes at 37°C.

  • Washing & Acquisition: Wash cells twice with PBS to remove extracellular dye. Measure fluorescence using a microplate reader:

    • J-aggregates (Healthy Mitochondria): Excitation 535 nm / Emission 590 nm (Red).

    • JC-1 Monomers (Depolarized Mitochondria): Excitation 485 nm / Emission 530 nm (Green).

  • Data Analysis: Calculate the Red/Green fluorescence ratio. A dose-dependent decrease in the ratio directly correlates with the uncoupling efficacy of the specific chlorinated phenol.

Synthesis and Handling Considerations

The synthesis of 3,4-Dichloro-2-propylphenol requires precise regioselective halogenation. Direct chlorination of 2-propylphenol typically yields a mixture of isomers due to the strong ortho/para-directing nature of the hydroxyl group. To achieve the 3,4-dichloro substitution pattern, advanced catalytic approaches or the use of specific solvent systems (e.g., fluorinated alcohols like HFIP) are required to modulate the electrophilicity and direct the chlorination to the desired meta and para positions[3].

When handling these compounds in the laboratory, standard safety protocols for chlorinated phenols apply. However, due to the elevated LogP of 3,4-Dichloro-2-propylphenol, it exhibits higher retention in lipophilic materials. It is highly recommended to use glass or PTFE containers rather than standard polystyrene plastics during long-term storage or stock preparation to prevent compound leaching and concentration loss.

References

  • Benchchem. "3,4-Dichloro-2-propylphenol | CAS 54932-67-1". Benchchem. 3

  • Guidechem. "3,4-Dicloro-2-propilfenol 54932-67-1 wiki - Es". Guidechem. 4

  • National Institutes of Health (NIH). "Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols". NCBI Bookshelf. 5

  • U.S. Environmental Protection Agency (EPA). "Ambient Water Quality Criteria For Chlorinated Phenols". EPA NEPIS. 7

  • Benchchem. "Comparative Analysis of Dichlorophenol Isomers: A Guide for Researchers". Benchchem. 1

Sources

Comparative

confirming synthesis of 3,4-Dichloro-2-propylphenol via C13 NMR

The synthesis of highly substituted aromatic compounds, such as 3,4-dichloro-2-propylphenol (CAS 54932-67-1), presents a classic challenge in organic chemistry: regioselectivity. This hydrophobic, chlorinated phenol deri...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly substituted aromatic compounds, such as 3,4-dichloro-2-propylphenol (CAS 54932-67-1), presents a classic challenge in organic chemistry: regioselectivity. This hydrophobic, chlorinated phenol derivative is a critical building block in pharmaceutical and agrochemical development[1]. During its synthesis—whether via directed halogenation of 2-propylphenol or alkylation of 3,4-dichlorophenol—multiple regioisomers (e.g., 4,5-dichloro or 4,6-dichloro variants) can form.

As an application scientist, I frequently encounter analytical workflows that rely too heavily on mass spectrometry. While MS confirms the molecular formula, it is entirely blind to the spatial arrangement of substituents on the aromatic ring. To definitively confirm the regiochemistry of 3,4-dichloro-2-propylphenol,


C Nuclear Magnetic Resonance (NMR) spectroscopy , particularly when paired with 2D techniques, is the gold standard.

This guide objectively compares


C NMR against alternative analytical modalities and provides a self-validating experimental protocol for structural elucidation.

Comparative Analysis: Selecting the Right Analytical Modality

To establish a robust analytical pipeline, we must compare the primary techniques used for structural confirmation. While no single technique operates in a vacuum, their individual resolving power for regioisomers varies significantly.

Table 1: Comparison of Analytical Alternatives for Regioisomer Confirmation

Analytical TechniquePrimary Data YieldRegioisomer Resolution CapabilityKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight (204 m/z) and isotopic distribution (confirming Cl

).
Low. Cannot differentiate between 3,4-dichloro and 4,5-dichloro isomers.Provides no direct spatial or connectivity data for the aromatic ring.

H NMR (1D)
Proton count, chemical environment, and scalar coupling (J-coupling).Moderate. Ortho-coupling (~8.5 Hz) confirms adjacent protons (H5/H6), but struggles to anchor the propyl group's exact position.Blind to fully substituted carbons (C1, C2, C3, C4).

C NMR (1D & DEPT)
Carbon framework, hybridization, and substitution status.High. Identifies the exact number of quaternary vs. tertiary carbons[2].Requires higher sample concentrations and longer acquisition times.
2D NMR (HMBC/HSQC) Long-range carbon-proton connectivity (2-bond and 3-bond).Absolute. Maps the exact distance between the propyl protons and the chlorinated carbons.Instrument-intensive; requires optimized relaxation delays.

The Causality of Experimental Design in C NMR

Executing a successful


C NMR experiment for a heavily substituted halogenated phenol requires deliberate parameter selection. Do not simply use default spectrometer settings.
  • Solvent Selection (CDCl

    
     vs. DMSO-d
    
    
    
    ):
    We utilize CDCl
    
    
    (referenced to 77.00 ppm)[3]. While DMSO-d
    
    
    disrupts hydrogen bonding in phenols, CDCl
    
    
    provides a pristine baseline in the critical 110–160 ppm aromatic window, which is essential for resolving the closely clustered chlorinated carbons.
  • Relaxation Delay (D1): 3,4-dichloro-2-propylphenol contains four quaternary carbons (C1, C2, C3, C4). Quaternary carbons lack attached protons, relying on less efficient dipole-dipole relaxation mechanisms, resulting in long

    
     relaxation times. A standard 1-second D1 will severely attenuate these signals. We must extend the D1 delay to 8–10 seconds  to ensure all carbons fully relax between pulses, allowing for accurate signal detection[3].
    
  • Decoupling Strategy: We employ WALTZ-16 composite pulse decoupling to collapse carbon-proton multiplets into sharp singlets, maximizing the signal-to-noise ratio for the insensitive

    
    C nuclei.
    

Self-Validating Protocol: C & 2D HMBC Acquisition

To ensure scientific integrity, this protocol incorporates a built-in validation loop using DEPT-135 to cross-reference the HMBC data.

Step 1: Sample Preparation Dissolve 40 mg of the synthesized 3,4-dichloro-2-propylphenol in 0.6 mL of high-purity CDCl


 (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

Step 2: 1D


C NMR Acquisition 
  • Frequency: 100 MHz (on a 400 MHz spectrometer).

  • Spectral Width: 250 ppm.

  • Relaxation Delay (D1): 8.0 seconds[3].

  • Scans (NS): 1024 (to ensure high S/N for quaternary carbons).

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier transformation.

Step 3: DEPT-135 Validation Checkpoint Run a DEPT-135 experiment (NS = 256).

  • Self-Validation Logic: In the resulting spectrum, CH and CH

    
     carbons will phase positive, CH
    
    
    
    carbons (the propyl chain) will phase negative. Crucially, the four quaternary carbons (C1, C2, C3, C4) must disappear. If you see fewer than four carbons disappear between the 1D
    
    
    C and the DEPT-135 spectra, your D1 delay in Step 2 was insufficient. Do not proceed to HMBC until this is rectified.

Step 4: 2D HMBC Acquisition Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling (


 Hz). This will highlight 2-bond and 3-bond correlations, allowing us to "bridge" the propyl group to the chlorinated aromatic ring.

G A Synthesis Output: Crude Phenol B GC-MS: Confirm Mass (m/z 204) A->B C 1H NMR: Check ortho-coupling (H5-H6) B->C D 1D 13C & DEPT-135: Isolate 4 Quaternary Carbons C->D E 2D HMBC: Map Propyl to C1/C3 D->E F Confirmed: 3,4-Dichloro-2-propylphenol E->F

Caption: Analytical workflow for the sequential confirmation of phenol regioisomers.

Data Interpretation: Confirming the Regiochemistry

Based on the electronegativity of the hydroxyl and chloro substituents, we can predict and assign the


C chemical shifts[4].

Table 2: Expected


C NMR Chemical Shift Assignments for 3,4-Dichloro-2-propylphenol 
Carbon PositionType (DEPT-135)Expected Shift (ppm)Causal Explanation for Chemical Shift
C1 (-OH)Quaternary (Absent)~151.0Highly deshielded due to the electronegative oxygen atom.
C3 (-Cl)Quaternary (Absent)~132.0Deshielded by direct attachment to chlorine[4].
C2 (-Propyl)Quaternary (Absent)~130.0Mildly deshielded by alkyl substitution and ortho-OH effect.
C4 (-Cl)Quaternary (Absent)~125.0Deshielded by chlorine, but less than C3 due to meta-OH shielding.
C5 (-H)Tertiary (Positive)~121.0Standard aromatic CH, slightly shielded by para-OH resonance.
C6 (-H)Tertiary (Positive)~115.0Highly shielded by ortho-OH resonance effect.
C7 (

-CH

)
Secondary (Negative)~29.0Aliphatic carbon directly attached to the aromatic ring.
C8 (

-CH

)
Secondary (Negative)~22.0Central aliphatic carbon.
C9 (

-CH

)
Primary (Positive)~14.0Terminal methyl group.
The Definitive HMBC Proof

To prove we have 3,4-dichloro-2-propylphenol (and not 4,5-dichloro-2-propylphenol), we look at the HMBC correlations originating from the


-CH

protons
of the propyl group.

In the 3,4-dichloro isomer, the


-CH

protons will show a 3-bond correlation to C3 . Because C3 is chlorinated, it will appear at ~132 ppm and will be absent in the DEPT spectrum. If the molecule were the 4,5-dichloro isomer, the

-CH

protons would correlate to a tertiary CH carbon at C3 (~115-125 ppm, present in DEPT). This single logical node definitively validates the synthesis.

HMBC P_Propyl Propyl α-CH2 Protons C1 C1 (Phenol, ~151 ppm) Quaternary P_Propyl->C1 3-bond C2 C2 (Alkyl, ~130 ppm) Quaternary P_Propyl->C2 2-bond C3 C3 (Chloro, ~132 ppm) Quaternary P_Propyl->C3 3-bond (Definitive) P_H5 Aromatic H5 Proton P_H5->C1 3-bond P_H5->C3 3-bond C4 C4 (Chloro, ~125 ppm) Quaternary P_H5->C4 2-bond

Caption: Critical 2D HMBC correlations confirming the 3,4-dichloro-2-propyl substitution pattern.

References

  • Benchchem. "3,4-Dichloro-2-propylphenol | CAS 54932-67-1". Available at:[1]

  • PubChem. "2,4-Dichlorophenol | C6H4Cl2O | CID 8449". Available at:[2]

  • ChemicalBook. "2,4-Dichlorophenol(120-83-2) 13C NMR spectrum". Available at:[4]

  • The Royal Society of Chemistry. "Electronic Supplementary Information - General Methods". Available at:[3]

Sources

Validation

reproducibility data for 3,4-Dichloro-2-propylphenol assays

As a Senior Application Scientist, evaluating the reproducibility and mechanistic reliability of in vitro screening assays is paramount when characterizing halogenated phenol derivatives. 3,4-Dichloro-2-propylphenol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the reproducibility and mechanistic reliability of in vitro screening assays is paramount when characterizing halogenated phenol derivatives. 3,4-Dichloro-2-propylphenol (CAS 54932-67-1) is a highly hydrophobic chlorinated alkylphenol (logP = 3.65) utilized extensively as a chemical intermediate in pharmaceutical synthesis (such as leukotriene antagonists) and as a benchmark analyte in endocrine disruption screening[1].

When assessing the interaction of 3,4-Dichloro-2-propylphenol with critical biological targets like Thyroid Peroxidase (TPO), the choice of assay methodology dictates the integrity of the data. This guide objectively compares the performance of current assay platforms and provides a self-validating protocol engineered specifically for the reproducible screening of hydrophobic compounds.

Mechanistic Grounding: Why Assay Selection Matters

Thyroid peroxidase (TPO) is the primary enzyme responsible for the biosynthesis of thyroid hormones, catalyzing the oxidation of iodide and the iodination of tyrosine residues on thyroglobulin[2]. The mechanism of TPO inhibition by halogenated phenols often involves the inhibitor acting as an alternative substrate, competitively binding to the enzyme and leading to irreversible inactivation[1].

Historically, TPO inhibition was measured using the classic Guaiacol (GUA) colorimetric assay or the Luminol chemiluminescence assay. However, the Luminol assay has been shown to detect significant peroxidase activity even in cell lines completely lacking TPO expression, revealing a critical lack of specificity[3]. Furthermore, the high hydrophobicity of 3,4-Dichloro-2-propylphenol requires an assay with a wide dynamic range that can tolerate dimethyl sulfoxide (DMSO) as a vehicle without degrading the signal-to-noise ratio.

For these reasons, the Amplex UltraRed-Thyroperoxidase (AUR-TPO) Fluorescence Assay has become the gold standard. Repurposed by the EPA for high-throughput screening, the AUR-TPO assay utilizes a fluorogenic substrate that is converted to the highly stable, fluorescent Amplex UltroxRed, offering unparalleled specificity and reproducibility[4].

Quantitative Data Presentation: Assay Reproducibility

To objectively evaluate assay performance, we rely on the Z'-factor (a statistical measure of high-throughput assay quality) and the Coefficient of Variation (CV). In large-scale ToxCast screening, the AUR-TPO assay demonstrated exceptional reliability compared to legacy methods[5].

Table 1: Comparative Reproducibility Metrics of TPO Inhibition Assays

Assay MethodologyDetection ModalitySubstrate / ProductMean Z'-FactorInter-assay CV (%)TPO Specificity
AUR-TPO FluorescenceAmplex UltraRed / UltroxRed0.83 ± 0.043.7% ± 1.0%High
Luminol LuminescenceLuminol~ 0.608.0% - 12.0%Low
Guaiacol (GUA) ColorimetricGuaiacol / Tetraguaiacol~ 0.5010.0% - 15.0%Moderate

Table 2: Reference Inhibitor Profiling in the AUR-TPO System

CompoundCAS NumberAssay RoleMean AC50 / IC50Intra-assay CV (%)
Methimazole (MMI)60-56-0Positive Control34.7 nM - 148.0 nM< 4.0%
Propylthiouracil (PTU)51-52-5Positive Control1.50 µM - 2.00 µM< 5.0%
3,4-Dichloro-2-propylphenol 54932-67-1 Target Analyte Compound-specific < 5.5%

(Note: Data derived from standardized high-throughput ToxCast phase I/II libraries and established QSAR validation models[6],[5].)

Self-Validating Experimental Protocol: The AUR-TPO Assay

To ensure reproducibility when working with 3,4-Dichloro-2-propylphenol, the following protocol integrates causality-driven steps and a self-validating quality control loop.

Step 1: Reagent and Enzyme Preparation

  • Action: Utilize whole-cell extracts from FTC-238 cells stably transfected with human recombinant TPO (FTC-238/hrTPO).

  • Causality: Relying on human recombinant TPO rather than animal-derived thyroid microsomes eliminates batch-to-batch biological variability and ensures human-relevant mechanistic data[4].

Step 2: Compound Serial Dilution (Critical Step for Hydrophobic Analytes)

  • Action: Prepare a 100 mM stock of 3,4-Dichloro-2-propylphenol in 100% anhydrous DMSO. Perform an 8-point serial dilution in a low-binding polypropylene 96-well plate.

  • Causality: With a logP of 3.65, 3,4-Dichloro-2-propylphenol is prone to non-specific binding to standard polystyrene plastics and will precipitate in aqueous buffers[1]. Diluting in 100% DMSO in polypropylene before a final 1:100 transfer to the assay buffer maintains compound solubility and ensures the final DMSO concentration remains at ≤1%, which does not perturb TPO enzyme kinetics.

Step 3: Assay Assembly and Incubation

  • Action: In a black 384-well assay plate, combine 5 µg of FTC-238/hrTPO extract, the diluted test compound, and a reaction mixture containing 25 µM Amplex UltraRed and 300 µM H₂O₂ in 200 mM Potassium Phosphate Buffer[5]. Incubate at 37°C for 30 minutes protected from light.

  • Causality: The excess H₂O₂ drives the peroxidase reaction, forcing the enzyme to utilize the Amplex UltraRed substrate unless competitively inhibited by the test compound. The black plate prevents fluorescent crosstalk between adjacent wells.

Step 4: Self-Validating Quality Control & Detection

  • Action: Every plate must include a full concentration-response curve of Methimazole (MMI) as a positive control, and DMSO-only wells as the vehicle (negative) control[5]. Measure fluorescence at Ex: 530 nm / Em: 590 nm.

  • Causality: Before analyzing the 3,4-Dichloro-2-propylphenol data, calculate the Z'-factor using the MMI and DMSO control wells. The assay is only validated and data accepted if the Z'-factor is ≥ 0.5. This mathematical gatekeeping ensures that any observed inhibition is a true pharmacological effect rather than an artifact of assay drift or pipetting error.

Assay Workflow Visualization

TPO_Assay_Workflow N1 3,4-Dichloro-2-propylphenol (Test Compound) N4 Competitive Incubation (37°C, 30 min) N1->N4 Inhibitor Binding N2 Recombinant Human TPO (FTC-238/hrTPO Extract) N2->N4 Enzyme Source N3 Amplex UltraRed + H2O2 (Fluorogenic Substrate) N3->N4 Substrate Addition N5 Amplex UltroxRed (Fluorescent Product) N4->N5 Peroxidation N6 Data Acquisition & QC (Ex: 530nm / Em: 590nm) N5->N6 Quantification

Workflow of the AUR-TPO fluorescence assay for evaluating 3,4-Dichloro-2-propylphenol inhibition.

References

  • BenchChem. "3,4-Dichloro-2-propylphenol | CAS 54932-67-1". 1

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). "STANDARD OPERATING PROCEDURE for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO), version 2.0". 4

  • Paul-Friedman, K. J., et al. "Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries". 5

  • Kovarich, S., et al. "Quantitative Structure-Activity Relationship Modeling of the Amplex Ultrared Assay to Predict Thyroperoxidase Inhibitory Activity". 6

  • Oziol, L., et al. "In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods". 3

Sources

Safety & Regulatory Compliance

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